Terbutalone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,13-15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQVMOOPIMHYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139508-58-0 | |
| Record name | Terbutalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERBUTALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Z2G347D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terbutaline's Mechanism of Action on Beta-2 Adrenergic Receptors: A Technical Guide
This in-depth guide provides a comprehensive overview of the molecular mechanism of action of terbutaline on beta-2 adrenergic receptors, tailored for researchers, scientists, and drug development professionals. It delves into the signaling pathways, quantitative pharmacological data, and key experimental methodologies.
Core Mechanism of Action: G-Protein Coupled Receptor Activation
Terbutaline is a selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic effect, bronchodilation, is achieved through the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the airways.[2][3] The binding of terbutaline to these receptors initiates a well-defined intracellular signaling cascade.[4][5]
Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change. This change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).
The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations. This cascade of events leads to the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, causing relaxation of the bronchial smooth muscle and resulting in bronchodilation.
Beyond bronchodilation, terbutaline's activation of beta-2 adrenergic receptors can also inhibit the release of inflammatory mediators from mast cells and increase mucociliary clearance.
Quantitative Pharmacological Data
The interaction of terbutaline with the beta-2 adrenergic receptor and its downstream effects can be quantified. The following table summarizes key pharmacological parameters.
| Parameter | Value | Description | Reference |
| IC50 | 53 nM | The half maximal inhibitory concentration for the β2-adrenergic receptor. | |
| EC50 | 10-7.40 M | The half maximal effective concentration for terbutaline-induced response in cells expressing β2AR and CFTR. | |
| pKB | 4.70 ± 0.09 | The negative logarithm of the dissociation constant for terbutaline as a competitive antagonist at the α1-adrenoceptor. It is important to note that terbutaline is a much more potent β2-adrenoceptor agonist. | |
| Elimination Half-Life (subcutaneous) | 2.9 hours | The time it takes for the concentration of terbutaline in the body to be reduced by half after subcutaneous administration. | |
| Peak Plasma Concentration (Tmax, subcutaneous) | 0.5 hours | The time to reach the maximum concentration of terbutaline in the plasma after a 0.5 mg subcutaneous dose. |
Experimental Protocols
A fundamental method for quantifying the downstream effects of terbutaline on beta-2 adrenergic receptor activation is the measurement of intracellular cAMP levels.
Protocol: In Vitro cAMP Measurement using Competitive ELISA
This protocol outlines a typical workflow for measuring terbutaline-induced cAMP production in a cell-based assay using a competitive enzyme-linked immunosorbent assay (ELISA).
1. Cell Culture and Treatment:
- Culture a suitable cell line endogenously expressing or transfected with the human beta-2 adrenergic receptor (e.g., HEK293, CHO cells).
- Seed the cells in a 96-well plate and grow to confluency.
- Prior to the assay, starve the cells in a serum-free medium for a defined period.
- Treat the cells with varying concentrations of terbutaline for a specified time to stimulate cAMP production. Include a vehicle control and a positive control (e.g., isoproterenol).
2. Cell Lysis:
- After treatment, remove the medium and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit. This step releases the intracellular cAMP.
3. Competitive ELISA:
- The cell lysate containing cAMP is added to a 96-well plate pre-coated with an anti-cAMP antibody.
- A fixed amount of horseradish peroxidase (HRP)-labeled cAMP is then added to each well.
- The unlabeled cAMP from the cell lysate and the HRP-labeled cAMP compete for binding to the immobilized antibody.
- The plate is incubated to allow for competitive binding.
4. Washing and Substrate Addition:
- The plate is washed to remove any unbound cAMP and HRP-cAMP conjugate.
- A substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric change.
5. Detection and Data Analysis:
- The absorbance is measured using a microplate reader at the appropriate wavelength.
- The intensity of the color is inversely proportional to the amount of cAMP in the cell lysate.
- A standard curve is generated using known concentrations of cAMP.
- The concentration of cAMP in the samples is determined by interpolating their absorbance values from the standard curve.
- Dose-response curves can then be plotted to determine the EC50 of terbutaline.
Visualizations
Signaling Pathway of Terbutaline at the Beta-2 Adrenergic Receptor
Caption: Terbutaline signal transduction pathway.
Experimental Workflow for a Competitive ELISA-based cAMP Assay
Caption: Workflow for cAMP measurement.
References
Terbutaline: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbutaline is a selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease, and as a tocolytic agent to delay preterm labor. This technical guide provides an in-depth overview of the synthesis and chemical properties of terbutaline. It details a common synthetic pathway, outlines experimental protocols for its preparation and characterization, and presents its key physicochemical properties in a structured format. Furthermore, this document elucidates the signaling pathway through which terbutaline exerts its therapeutic effects.
Chemical Properties of Terbutaline
Terbutaline is a phenylethanolamine derivative. Its chemical and physical properties are summarized in the table below. The data presented is for both the free base and the more commonly used sulfate salt.
| Property | Terbutaline (Free Base) | Terbutaline Sulfate |
| Molecular Formula | C₁₂H₁₉NO₃ | (C₁₂H₁₉NO₃)₂·H₂SO₄ |
| Molecular Weight | 225.28 g/mol | 548.65 g/mol [1] |
| Melting Point | 119-122 °C[1], 204-208 °C[2][3] | 246-248 °C[1] |
| pKa | pKa₁: 8.8, pKa₂: 10.1, pKa₃: 11.2 | - |
| Solubility (at 25°C) | Soluble in ethanol and methanol. | Water: >20 mg/mL, 0.1N HCl: >20 mg/mL, 0.1N NaOH: >20 mg/mL, Methanol: 2.7 mg/mL, Ethanol: 1.2 mg/mL |
| Appearance | - | White to gray-white crystalline powder. |
| LogP | 0.9 | - |
Synthesis of Terbutaline
A prevalent and well-documented method for the synthesis of terbutaline initiates with 3,5-dibenzyloxyacetophenone. This multi-step process involves protection of the hydroxyl groups, bromination, substitution, and subsequent deprotection to yield the final product.
Synthetic Pathway
The overall synthetic scheme is depicted below. The synthesis begins with the protection of the phenolic hydroxyl groups of a precursor, followed by a series of reactions to introduce the amino alcohol side chain, and concludes with the removal of the protecting groups.
Experimental Protocols
The following protocols are generalized representations based on common laboratory practices and information from various sources. Specific reaction conditions may require optimization.
Step 1: Synthesis of 3,5-Dibenzyloxybromoacetophenone
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent such as ethyl acetate.
-
Bromination: Add a brominating agent, such as dibromohydantoin, to the solution. An acid catalyst like trifluoroacetic acid may also be added.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Step 2: Synthesis of the Ketone Intermediate
-
Reaction Setup: Dissolve the 3,5-dibenzyloxybromoacetophenone in an appropriate solvent.
-
Condensation: React the solution with N-benzyl-N-tert-butylamine.
-
Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature, to drive the condensation reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the ketone intermediate. This may involve extraction and chromatographic purification.
Step 3: Synthesis of Terbutaline
-
Reduction and Deprotection: The ketone intermediate is subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the ketone and cleaves the benzyl protecting groups.
-
Reaction Conditions: The reaction is carried out in a suitable solvent under a hydrogen atmosphere.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude terbutaline is then purified, often by crystallization from a suitable solvent system to yield the final product.
Analytical Characterization
The identity and purity of synthesized terbutaline are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of terbutaline and quantify it in various matrices.
-
Method: A common approach is reversed-phase HPLC.
-
Column: Octadecylsilyl (C18) or octylsilyl (C8) columns are frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is an important parameter for achieving good separation.
-
Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of terbutaline (around 276-280 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of terbutaline.
-
¹H NMR: The proton NMR spectrum of terbutaline shows characteristic signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the amino group, and the protons of the tert-butyl group.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the carbon adjacent to the nitrogen, and the carbons of the tert-butyl group.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of terbutaline.
-
Method: Electrospray ionization (ESI) is a common ionization technique for terbutaline analysis.
-
Results: In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 226.2. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for structural confirmation.
Mechanism of Action and Signaling Pathway
Terbutaline functions as a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways and the uterus.
Signaling Cascade
The binding of terbutaline to the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue.
References
In-Vitro Characterization of Terbutaline Sulfate: A Technical Guide
Introduction
Terbutaline sulfate is a selective beta-2 (β2) adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma, bronchitis, and emphysema.[1][2][3] Its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby alleviating bronchospasm.[1][4] A thorough in-vitro characterization is a cornerstone of its development and quality control, providing crucial data on its physicochemical properties, receptor interaction, functional potency, and stability. This guide offers a detailed overview of the essential in-vitro assays and methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical properties of a drug substance are critical for formulation development, predicting its behavior in biological systems, and establishing its identity.
Table 1: Physicochemical Properties of Terbutaline Sulfate
| Property | Value | Reference |
| Chemical Name | bis(5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol);sulfuric acid | |
| Molecular Formula | C₂₄H₄₀N₂O₁₀S (Sulfate Salt) | |
| Molecular Weight | 548.6 g/mol (Sulfate Salt) | |
| Melting Point | 246-248°C | |
| pKa | pKa1 8.8, pKa2 10.1, pKa3 11.2 (at 25°C) | |
| UV λmax | 276 nm (in distilled water) | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water (100 mg/mL), DMSO (50 mg/mL) | |
| Partition Coefficient (Log P) | 0.03 |
Experimental Protocol: Determination of Partition Coefficient (Octanol-Water)
The partition coefficient (P) is a measure of a drug's lipophilicity and its ability to cross cell membranes.
Objective: To determine the n-octanol/water partition coefficient of Terbutaline Sulfate.
Materials:
-
Terbutaline Sulfate
-
n-Octanol (pre-saturated with water)
-
Distilled Water (pre-saturated with n-octanol)
-
Separating funnel
-
Wrist-action shaker or vortex mixer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Solutions: Prepare a stock solution of Terbutaline Sulfate in the aqueous phase (water pre-saturated with n-octanol).
-
Partitioning:
-
Add equal volumes of the aqueous drug solution and the organic phase (n-octanol pre-saturated with water) to a separating funnel. A common method involves dissolving approximately 50 mg of the drug in 50 ml of distilled water and 50 ml of n-octanol.
-
Securely cap the funnel and shake vigorously for a set period (e.g., 30 minutes) using a wrist-action shaker to ensure thorough mixing and equilibrium.
-
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases (aqueous and organic) have completely separated.
-
Sampling: Carefully separate the two layers. Withdraw a sample from the aqueous phase.
-
Quantification:
-
If necessary, centrifuge the aqueous sample to remove any residual organic solvent.
-
Measure the concentration of Terbutaline Sulfate remaining in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry at 276 nm.
-
-
Calculation:
-
Calculate the initial concentration of the drug in the aqueous phase (C_initial).
-
Determine the final concentration of the drug in the aqueous phase after partitioning (C_aqueous).
-
Calculate the concentration of the drug in the organic phase by subtraction: C_octanol = C_initial - C_aqueous.
-
The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = C_octanol / C_aqueous.
-
The result is typically expressed as Log P.
-
Receptor Binding Affinity
Receptor binding assays are used to quantify the affinity of a ligand (drug) for its specific receptor. For Terbutaline Sulfate, this involves measuring its interaction with the β2-adrenergic receptor.
Table 2: Receptor Binding Affinity of Terbutaline
| Parameter | Receptor | Value | Reference |
| IC₅₀ | β2-adrenergic receptor | 53 nM | |
| Kᵢ (Dissociation Constant) | Butyrylcholinesterase (BChE) variants | 0.18 mM (UU), 0.31 mM (FF), 3.3 mM (AA) |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (inhibitor constant) is an indication of how potent an inhibitor is.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of Terbutaline Sulfate for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line expressing a high density of β2-adrenergic receptors (e.g., HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a known β-adrenergic antagonist).
-
Terbutaline Sulfate (unlabeled competitor).
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
Multi-well plates.
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Terbutaline Sulfate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the Terbutaline Sulfate concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of Terbutaline Sulfate that displaces 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
-
Visualization: Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the physiological response triggered by the drug-receptor interaction. As a β2-agonist, Terbutaline's primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Table 3: Functional Potency of Terbutaline
| Parameter | Assay | Cell Line | Value | Reference |
| EC₅₀ | cAMP Accumulation | Oocytes expressing β2AR | 10⁻⁷·⁴⁰ M (~40 nM) |
Note: EC₅₀ (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum.
Experimental Protocol: cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP levels in response to Terbutaline Sulfate stimulation.
Materials:
-
A suitable cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO cells).
-
Cell culture medium and reagents.
-
Terbutaline Sulfate.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and grow them to the desired confluency.
-
Pre-treatment: Aspirate the culture medium and replace it with a stimulation buffer, often containing a PDE inhibitor like IBMX. Incubate for a short period.
-
Agonist Stimulation: Add varying concentrations of Terbutaline Sulfate to the wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Terminate the stimulation by adding a lysis buffer to each well. This releases the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Terbutaline Sulfate concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualization: cAMP Accumulation Assay Workflow
Caption: Workflow for a functional cAMP accumulation assay.
β2-Adrenergic Receptor Signaling Pathway
Terbutaline exerts its therapeutic effect by activating a well-defined G-protein coupled receptor (GPCR) signaling cascade.
-
Receptor Binding: Terbutaline binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gsα-GTP complex stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.
-
Cellular Response: The net result is the relaxation of bronchial smooth muscle, leading to bronchodilation.
Visualization: Terbutaline Signaling Pathway
Caption: β2-adrenergic receptor signaling pathway activated by Terbutaline.
In-Vitro Dissolution and Stability Studies
In-Vitro Dissolution
For solid oral dosage forms, dissolution testing is essential to ensure batch-to-batch consistency and to predict in-vivo performance.
Experimental Protocol: Tablet Dissolution Test (USP Apparatus 2)
Objective: To measure the rate and extent of drug release from a Terbutaline Sulfate tablet.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer).
-
Terbutaline Sulfate tablets.
-
Syringes and filters for sampling.
-
HPLC or UV-Vis Spectrophotometer for analysis.
Procedure:
-
Apparatus Setup: Assemble the dissolution apparatus and pre-heat the dissolution medium to 37±0.5°C.
-
Test Initiation: Place one tablet in each vessel and immediately start the paddle rotation, typically at 50 rpm.
-
Sampling: At specified time intervals (e.g., 2, 4, 6, 8, 10, 15, 30 minutes), withdraw an aliquot (e.g., 5 mL) of the medium from each vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved Terbutaline Sulfate using a validated HPLC or UV spectrophotometric method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the drug substance. This is crucial for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation
Objective: To generate degradation products of Terbutaline Sulfate under various stress conditions.
Conditions:
-
Acid Hydrolysis: Reflux drug solution with 0.1N HCl at a controlled temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).
-
Base Hydrolysis: Reflux drug solution with 0.1N NaOH at a controlled temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).
-
Oxidative Degradation: Treat drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-10% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100-105°C).
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.
Procedure:
-
Prepare solutions of Terbutaline Sulfate and expose them to the different stress conditions outlined above.
-
Take samples at various time points.
-
Analyze the samples using a stability-indicating method, typically a gradient HPLC method, to separate the parent drug from any degradation products. The goal is to achieve a target degradation of approximately 10-20%.
-
The results help in understanding degradation pathways and in the validation of analytical methods for specificity.
Visualization: Forced Degradation Study Workflow
Caption: General workflow for forced degradation studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and in vivo distribution of terbutaline sulfate loaded albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
The Pharmacokinetics and Metabolism of Terbutaline: An In-depth Technical Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the β2-adrenergic agonist terbutaline in various preclinical animal models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this compound.
Introduction
Terbutaline is a selective β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in different animal species is crucial for the non-clinical safety and efficacy evaluation that precedes human clinical trials. This document summarizes key pharmacokinetic parameters, metabolic pathways, and experimental methodologies from studies conducted in rats, dogs, cows, and horses.
Pharmacokinetics
The pharmacokinetic profile of terbutaline exhibits notable species-specific variations, particularly concerning its bioavailability and clearance.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for terbutaline in various animal models following intravenous (IV) and oral (PO) administration. It is important to note that comprehensive, directly comparable datasets for both routes in rats and dogs are limited in the publicly available literature.
Table 1: Pharmacokinetic Parameters of Terbutaline (Intravenous Administration)
| Parameter | Rat | Dog | Cow | Horse |
| Dose (mg/kg) | - | - | 0.5 | 0.01 |
| Cmax (ng/mL) | - | - | 708.22 ± 509.6 | - |
| t½ (Half-life) (h) | - | - | 0.12 ± 0.04 | - |
| AUC (ng·h/mL) | - | - | 228.2 ± 114.5 | - |
| CL (Clearance) | - | - | - | - |
| Vd (Volume of Distribution) (L/kg) | - | - | 0.34 ± 0.28 | - |
| Reference | [1] |
Table 2: Pharmacokinetic Parameters of Terbutaline (Oral Administration)
| Parameter | Rat | Dog | Cow | Horse |
| Dose (mg/kg) | - | - | - | 0.1 |
| Cmax (ng/mL) | - | - | - | - |
| Tmax (h) | - | - | - | - |
| t½ (Half-life) (h) | - | - | - | - |
| AUC (ng·h/mL) | - | - | - | - |
| Bioavailability (%) | Low (~30% absorbed) | High (~87% absorbed) | - | Low |
| Reference | [2] | [2] |
Specific quantitative parameters for oral administration in rats and dogs are not well-documented in the available literature.
Metabolism
The metabolism of terbutaline primarily involves phase II conjugation reactions, with distinct differences observed between species. Terbutaline is not a substrate for catechol-O-methyl transferase (COMT) in dogs[2][3].
In rats , terbutaline is extensively metabolized, with a significant portion undergoing glucuronidation. Following intravenous administration, approximately 25% of the dose is excreted as the glucuronide conjugate in the urine, and 40% is eliminated as the conjugate via bile. Oral administration in rats leads to a high first-pass metabolism of around 70%.
In dogs , the primary metabolic pathway is sulfation. The sulphate conjugate is the only metabolite identified in the plasma and urine of dogs after either oral or intravenous administration. In contrast to rats, dogs exhibit a much lower first-pass metabolism of about 13% after oral dosing. More than 90% of a parenteral dose is excreted in the urine, largely as unchanged terbutaline with a small amount of the sulphate conjugate, and only a very small fraction (1.7%) is excreted in the bile.
Metabolic Pathways
The following diagrams illustrate the primary metabolic transformations of terbutaline in rats and dogs.
Experimental Protocols
This section details representative methodologies for conducting pharmacokinetic and metabolism studies of terbutaline in animal models.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats weighing 200-250 g are commonly used.
-
Dogs: Beagle dogs are a frequently used breed for pharmaceutical research.
Administration of Terbutaline
-
Oral (PO): For rats, oral gavage is the standard method. Terbutaline sulfate is typically dissolved in sterile water or saline. The administration volume should not exceed 10 mL/kg.
-
Intravenous (IV): Terbutaline sulfate is dissolved in sterile saline for injection. For rats, administration can be via the tail vein. For dogs, the cephalic or saphenous vein is commonly used. The injection can be given as a bolus or a controlled infusion.
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points. For rats, blood can be collected from the tail vein or via a cannulated jugular vein. For dogs, the jugular or cephalic vein is typically used. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine: For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces. Urine is collected over specified intervals (e.g., 0-8, 8-24, 24-48 hours) and stored frozen.
Analytical Methodology
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of terbutaline and its metabolites in biological matrices.
4.4.1 Sample Preparation
-
Plasma: Protein precipitation with acetonitrile or methanol is a common first step, followed by centrifugation. Solid-phase extraction (SPE) may be used for further cleanup and concentration of the analyte.
-
Urine: For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase (for glucuronides) or sulfatase (for sulfates) is often required to cleave the conjugate and release the parent drug for quantification.
4.4.2 Chromatographic Conditions
-
HPLC Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. Gradient elution may be employed to separate terbutaline from its metabolites and endogenous matrix components.
-
Detection:
-
HPLC-UV: Detection is typically performed at a wavelength of around 276-280 nm.
-
LC-MS/MS: This method offers higher sensitivity and selectivity. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for terbutaline and its metabolites.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for pharmacokinetic studies of terbutaline.
Conclusion
The pharmacokinetics and metabolism of terbutaline show significant variability across different animal species. Rats exhibit extensive first-pass metabolism primarily through glucuronidation, while dogs show less first-pass effect with sulfation being the major metabolic route. These differences are critical considerations when selecting an appropriate animal model for preclinical studies and for extrapolating the data to humans. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust and reliable pharmacokinetic and metabolism studies of terbutaline. Further research to generate comprehensive and directly comparable quantitative pharmacokinetic data in rats and dogs would be beneficial to the scientific community.
References
The Stereochemical Dichotomy of Terbutaline: An In-depth Technical Guide to Enantiomer-Specific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbutaline, a potent β2-adrenergic receptor agonist, is clinically administered as a racemate, a 1:1 mixture of its (R)-(-) and (S)-(+) enantiomers. However, extensive research has revealed a significant stereoselectivity in its pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the distinct biological activities of terbutaline enantiomers, focusing on their differential receptor interactions, downstream signaling, and physiological effects. The therapeutic efficacy of terbutaline is predominantly attributed to the (R)-(-)-enantiomer (eutomer), while the (S)-(+)-enantiomer (distomer) is significantly less active and may contribute to undesirable side effects. This document details the experimental protocols for assessing the enantiomer-specific activity and presents quantitative data in a comparative format to facilitate a deeper understanding of this crucial aspect of terbutaline's pharmacology.
Introduction
The principle of stereoisomerism is of paramount importance in pharmacology, as enantiomers of a chiral drug can exhibit markedly different absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties. Terbutaline, widely used in the management of asthma and chronic obstructive pulmonary disease (COPD), serves as a classic example of this principle. The therapeutic action of terbutaline, bronchodilation, is mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways. This guide will dissect the individual contributions of the (R)-(-)- and (S)-(+)-enantiomers to the overall pharmacological profile of racemic terbutaline.
Enantiomer-Specific Pharmacodynamics
The primary therapeutic effect of terbutaline, relaxation of bronchial smooth muscle, is almost exclusively mediated by the (R)-(-)-enantiomer. The (S)-(+)-enantiomer has been shown to be significantly less potent.
Receptor Binding and Potency
Table 1: In Vitro Potency of Terbutaline Enantiomers on Guinea Pig Trachea
| Enantiomer | Relative Potency (Relaxation of Guinea Pig Trachea) |
| (R)-(-)-Terbutaline | Eutomer (therapeutically active enantiomer) |
| (S)-(+)-Terbutaline | Over 3,000 times less potent than (R)-(-)-terbutaline[1] |
Signaling Pathway
The binding of (R)-(-)-terbutaline to the β2-adrenergic receptor initiates a well-defined signaling cascade, leading to smooth muscle relaxation. The (S)-(+)-enantiomer, due to its poor binding, does not significantly activate this pathway.
The canonical signaling pathway for β2-adrenergic receptor activation is initiated by the binding of an agonist, such as (R)-(-)-terbutaline. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[2][3]
Enantiomer-Specific Pharmacokinetics
Significant differences in the pharmacokinetic profiles of (R)-(-)- and (S)-(+)-terbutaline have been observed in humans, impacting their systemic exposure and clearance.
Table 2: Pharmacokinetic Parameters of Terbutaline Enantiomers in Healthy Volunteers (Single Dose Administration)
| Parameter | (R)-(-)-Terbutaline | (S)-(+)-Terbutaline | Racemic Terbutaline |
| Intravenous Administration | |||
| Systemic Clearance (CL) (L/h/kg) | 0.13 | 0.19 | 0.20 |
| Oral Administration | |||
| Oral Bioavailability | 14.8% | 7.5% | Similar to (-)-T |
| Data sourced from Borgström et al. (1989)[4][5] |
The data indicates that the therapeutically active (R)-(-)-enantiomer has a lower systemic clearance and a higher oral bioavailability compared to the (S)-(+)-enantiomer.
Experimental Protocols
In Vitro Assessment of Bronchodilator Activity: Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo method is a standard procedure to evaluate the relaxant properties of β2-agonists on airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The surrounding connective tissue is removed, and the trachea is cut into rings of 3-5 mm in length.
-
Mounting: The tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: An optimal resting tension of 1.5 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.
-
Contraction: A stable contraction is induced by adding a contractile agent such as methacholine or histamine to the organ bath.
-
Drug Administration: Once a stable plateau of contraction is reached, cumulative concentration-response curves are generated by the stepwise addition of either (R)-(-)-terbutaline or (S)-(+)-terbutaline.
-
Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxant responses are expressed as a percentage of the induced contraction. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potencies of the enantiomers.
Human Pharmacokinetic Study of Terbutaline Enantiomers
This protocol outlines a typical clinical study design to determine the pharmacokinetic profiles of the individual enantiomers.
Methodology:
-
Study Population: A cohort of healthy, non-smoking volunteers are recruited. Ethical approval and informed consent are obtained.
-
Study Design: A randomized, crossover study design is often employed. Each subject receives a single dose of (R)-(-)-terbutaline, (S)-(+)-terbutaline, and the racemic mixture on separate occasions, with a washout period between each administration. Both intravenous and oral routes are investigated to determine absolute bioavailability.
-
Drug Administration and Sampling:
-
Intravenous: A sterile solution of the enantiomer or racemate is infused over a defined period.
-
Oral: An oral solution or tablet of the enantiomer or racemate is administered.
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
-
Bioanalytical Method: Plasma concentrations of the (R)-(-) and (S)-(+) enantiomers of terbutaline are determined using a validated stereoselective analytical method, such as chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Systemic clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F)
-
Separation of Terbutaline Enantiomers
For pharmacological and pharmacokinetic studies, the individual enantiomers must be separated from the racemic mixture.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention times and subsequent separation.
-
Stationary Phase: A common choice for the separation of terbutaline enantiomers is a column with a chiral selector, such as a polysaccharide-based CSP (e.g., Sumichiral OA-4700).
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape, is used to elute the enantiomers.
-
Detection: The eluted enantiomers are detected using a UV detector, typically at a wavelength of 278 nm.
-
Fraction Collection: For preparative separations, the eluent corresponding to each enantiomeric peak is collected separately. The purity of the collected fractions is then confirmed using analytical chiral HPLC.
Conclusion
The biological activity of terbutaline is highly stereoselective, with the (R)-(-)-enantiomer being the therapeutically active agent responsible for bronchodilation. The (S)-(+)-enantiomer is significantly less potent and exhibits a different pharmacokinetic profile. This in-depth technical guide highlights the importance of considering the stereochemistry of chiral drugs in research and development. A thorough understanding of the distinct properties of each enantiomer is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. The development of enantiopure formulations of drugs like terbutaline represents a significant advancement in rational drug design and personalized medicine.
References
- 1. Steric aspects of agonism and antagonism at beta-adrenoceptors: experiments with the enantiomers of terbutaline and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation in man of terbutaline given as separate enantiomers and as the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation in man of terbutaline given as separate enantiomers and as the racemate - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Terbutaline: A Technical Guide
Introduction
Terbutaline is a selective beta-2 (β2) adrenergic receptor agonist that has been a cornerstone in the management of bronchospastic respiratory disorders for decades. First developed in the 1960s, its journey from chemical synthesis to clinical application represents a significant advancement in targeted respiratory therapeutics. This technical guide provides an in-depth overview of the discovery, mechanism of action, and pivotal clinical development of Terbutaline, intended for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Terbutaline was first synthesized in 1966 by chemists at the Swedish pharmaceutical company Astra Draco AB.[1][2] It was patented in the same year and introduced for medical use in 1970, gaining FDA approval on March 25, 1974.[2] The development of Terbutaline was driven by the need for a more selective bronchodilator with fewer cardiovascular side effects than existing non-selective beta-agonists like isoprenaline.
The chemical structure of Terbutaline, (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol, is key to its enhanced selectivity. The presence of a tertiary butyl group on the amine makes it more selective for β2 receptors, and the absence of a hydroxyl group at the 4th position of the benzene ring makes it less susceptible to metabolism by the enzyme catechol-O-methyl transferase (COMT), prolonging its duration of action.[3]
Chemical Synthesis
The synthesis of Terbutaline can be achieved through several pathways. A common method involves the following key steps:[3]
-
Bromination: The process starts with the bromination of 3,5-dibenzyloxyacetophenone to form 3,5-dibenzyloxybromoacetophenone.
-
Reaction with N-benzyl-N-tert-butylamine: The resulting bromoacetophenone is then reacted with N-benzyl-N-tert-butylamine, which introduces the tert-butylamino group and forms a ketone intermediate.
-
Reduction: Finally, the ketone intermediate is reduced using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. This step reduces the ketone to a hydroxyl group and removes the benzyl protecting groups, yielding Terbutaline.
A more recent, environmentally friendly approach utilizes dibromohydantoin as a brominating agent, simplifying the process and improving product purity. Another patented method starts with 3,5-dihydroxyacetophenone, involving hydroxyl protection, bromination, carbonyl reduction, a condensation reaction, and finally sulphating to produce Terbutaline sulfate.
Mechanism of Action
Terbutaline exerts its therapeutic effect through selective agonism of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
Signaling Pathway
The binding of Terbutaline to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: Receptor activation leads to the stimulation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium ion concentrations. This reduction in calcium, along with the inhibition of mediator release from mast cells, results in the relaxation of bronchial smooth muscle, leading to bronchodilation.
Figure 1: Terbutaline's β2-Adrenergic Signaling Pathway.
Preclinical and Clinical Development
Early clinical trials in the 1970s focused on establishing the efficacy, safety, and optimal dosage of Terbutaline, often comparing it to the existing standard of care, epinephrine (adrenaline).
Pharmacokinetic Profile
Pharmacokinetic studies have defined the absorption, distribution, metabolism, and excretion of Terbutaline across different routes of administration.
| Parameter | Oral Administration | Subcutaneous (SC) Injection |
| Bioavailability | 14-15% | Higher systemic availability |
| Time to Peak (Tmax) | ~1.5 hours | ~0.5-1 hour |
| Onset of Action | 1-2 hours | Within 5-15 minutes |
| Duration of Action | 4-8 hours | 1.5-4 hours |
| Elimination Half-Life | ~3.4 hours | ~2.9 hours |
| Metabolism | Sulfated or glucuronidated | Primarily unchanged |
| Excretion | ~40% in urine (72h) | ~90% in urine (~67% unchanged) |
| Table 1: Pharmacokinetic Parameters of Terbutaline. Data sourced from DrugBank Online. |
Pivotal Clinical Efficacy and Safety Studies
Numerous clinical trials have demonstrated the efficacy of Terbutaline in treating bronchospasm. Below is a summary of key comparative studies.
| Study (Year) | Comparison | Route | Key Efficacy Findings (Change in FEV1) | Key Safety Findings |
| Dulfano & Glass (1977) | Terbutaline (1.0 mg) vs. Epinephrine (0.5 mg) | SC | Effective bronchodilation, comparable to epinephrine. | Significant increase in heart rate with Terbutaline. |
| Davis et al. (1977) | Terbutaline vs. Epinephrine | SC | Comparable clinical improvement in 19 of 24 patients in each group. | Small but significant increase in heart rate with Terbutaline. |
| Smith et al. (1975) | Terbutaline (0.25 & 0.5 mg) vs. Epinephrine vs. Placebo | SC | Both doses showed >15% increase in FEV1 vs. placebo. Duration of action was substantially longer than epinephrine. | Side effects similar for 0.25 mg Terbutaline and epinephrine. |
| Sly et al. (1981) | Terbutaline (3, 6, 12 µg/kg) vs. Epinephrine (10 µg/kg) | SC | All doses improved FEV1. 12 µg/kg dose was superior for mid-portion airflow. | Fewer adverse effects (headache, excitement) than epinephrine. |
| Pierce et al. (1981) | Terbutaline IV vs. Inhaled | IV, Inhaled | Both routes produced significant increases in FEV1, FVC, and PEFR. | Pulse rate increased with IV treatment. No advantage of IV over inhaled route. |
| O'Driscoll et al. (1988) | Long-term Terbutaline in severe asthma | SC | Mean lowest daily PEF rose from 142 L/min to 297 L/min in "brittle" asthma patients. | Minor side effects in 11 of 22 patients. |
| Table 2: Summary of Key Clinical Trial Data for Terbutaline in Asthma. |
Experimental Protocols
While full original trial protocols are not publicly available, the methodologies can be reconstructed from published reports. Below is a representative workflow for a comparative clinical trial from that era.
Example Protocol: Double-Blind, Crossover Study of SC Terbutaline vs. Epinephrine
This protocol is a synthesized representation based on the methodologies described in early comparative studies.
Objective: To compare the efficacy and safety of subcutaneously administered Terbutaline with Epinephrine for the treatment of acute bronchospasm in asthmatic patients.
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
Participant Population:
-
Inclusion Criteria: Adult patients (18-60 years) with a documented history of bronchial asthma and demonstrated reversible bronchospasm (e.g., >15% improvement in FEV1 post-bronchodilator).
-
Exclusion Criteria: Recent respiratory infection, history of significant cardiovascular disease, concurrent use of other beta-agonists or theophylline, pregnancy.
Experimental Workflow:
Figure 2: Representative Workflow for a Crossover Clinical Trial.
Interventions:
-
Terbutaline Sulfate (e.g., 0.25 mg) administered subcutaneously.
-
Epinephrine Hydrochloride (e.g., 0.25 mg) administered subcutaneously.
-
Placebo (Normal Saline) administered subcutaneously.
Each patient would receive each of the three treatments on separate study days in a randomized order.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in Forced Expiratory Volume in one second (FEV1) at specified time points post-administration.
-
Secondary Efficacy Endpoint: Duration of action, defined as the time until FEV1 returns to within 15% of the baseline value.
-
Safety Endpoints: Heart rate (HR), blood pressure (BP), electrocardiogram (ECG) changes, and incidence of adverse events (e.g., tremor, palpitations, headache).
Data Analysis: The crossover design allows for within-patient comparisons. Changes in FEV1, HR, and BP for each active drug would be compared against placebo and against each other using appropriate statistical tests (e.g., paired t-tests or analysis of variance - ANOVA).
Conclusion
The development of Terbutaline marked a pivotal step forward in respiratory pharmacology, offering a more selective and longer-acting alternative to existing bronchodilators. Its mechanism of action via the β2-adrenergic signaling pathway is well-characterized and has served as a model for subsequent drug development. The foundational clinical trials conducted in the 1970s rigorously established its efficacy and safety profile, solidifying its role in the management of asthma and other obstructive airway diseases for many years. This guide provides a core technical summary of that development history for the benefit of today's research and development professionals.
References
Terbutaline: A Comprehensive Analysis of its Molecular Structure and Functional Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline is a selective beta-2 (β2) adrenergic receptor agonist widely utilized in the management of bronchospasm associated with conditions such as asthma, bronchitis, and emphysema.[1][2] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture, which dictates its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. This technical guide provides an in-depth analysis of the molecular structure of terbutaline, its mechanism of action, structure-activity relationships, and key pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for assessing its receptor binding and functional activity are also presented to facilitate further research and drug development endeavors.
Molecular Structure and Physicochemical Properties
Terbutaline, with the IUPAC name 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol, is a synthetic sympathomimetic amine derived from resorcinol.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.28 g/mol | |
| IUPAC Name | (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol | |
| CAS Number | 23031-25-6 | |
| Melting Point | 119-122 °C | |
| Solubility | Water soluble, slightly soluble in alcohol |
The structure of terbutaline is characterized by a resorcinol ring (a benzene ring with hydroxyl groups at positions 1 and 3), an ethanolamine side chain, and a bulky tertiary butyl group attached to the nitrogen atom. This specific arrangement of functional groups is crucial for its selective interaction with β2-adrenergic receptors.
Structure-Activity Relationship (SAR)
The pharmacological activity of terbutaline is a direct consequence of its molecular structure. Key SAR insights include:
-
Tertiary Butyl Group: The large tertiary butyl group on the amine is a critical determinant of β2-receptor selectivity. Increasing the size of the substituent on the nitrogen atom generally enhances β-receptor activity while diminishing α-receptor activity.
-
Resorcinol Ring: The presence of hydroxyl groups at the 3 and 5 positions of the benzene ring, forming a resorcinol moiety, confers resistance to metabolism by catechol-O-methyltransferase (COMT), an enzyme that inactivates catecholamines. This structural feature contributes to a longer duration of action compared to non-resorcinol catecholamines.
-
Ethanolamine Side Chain: The ethanolamine side chain, specifically the hydroxyl group on the beta-carbon, is essential for agonist activity at adrenergic receptors.
Mechanism of Action
Terbutaline exerts its therapeutic effects by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. The binding of terbutaline to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
The key steps in the mechanism of action are as follows:
-
Receptor Binding: Terbutaline binds to and activates the β2-adrenergic receptor.
-
G-Protein Activation: This activation leads to the stimulation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
Terbutaline's intracellular signaling cascade.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy and dosing regimen of terbutaline are governed by its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Data
| Parameter | Oral Administration | Subcutaneous Administration | Inhaled Administration | Reference |
| Cmax | 8.3 ± 3.9 ng/mL (5 mg tablet) | 9.6 ± ng/mL (0.5 mg) | 8.5 ± 0.7 ng/ml (4 mg) | |
| Tmax | 2 hours (5 mg tablet) | 0.5 hours (0.5 mg) | Not specified | |
| AUC | 54.6 ± 26.8 hng/mL (5 mg tablet) | 29.4 ± 14.2 hng/mL (0.5 mg) | 1308 ± 119 ng/ml*min (4 mg) | |
| Bioavailability | 14-15% | - | Higher than oral | |
| Volume of Distribution (Vd) | 1.6 L/kg | 1.6 L/kg | - | |
| Elimination Half-life (t½) | 3.4 hours | 2.9 hours | - | |
| Clearance | 3.0 mL/min/kg | 3.0 mL/min/kg | - |
Pharmacodynamic Data
| Parameter | Value | Receptor/System | Reference |
| IC50 | 53 nM | β2-Adrenergic Receptor | |
| EC50 (cAMP formation) | 2.3 µM | Human Airway Smooth Muscle Cells |
Experimental Protocols
Radioligand Competition Binding Assay for β-Adrenergic Receptors
This protocol outlines a method to determine the binding affinity (Ki) of terbutaline for β-adrenergic receptors.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired β-adrenergic receptor subtype (e.g., β1 or β2).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol) to each well.
-
Add varying concentrations of unlabeled terbutaline (the competitor) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of terbutaline.
-
Plot the specific binding as a percentage of the maximal binding against the logarithm of the terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of terbutaline that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a method to measure the functional agonistic activity of terbutaline by quantifying the intracellular accumulation of cAMP.
Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture and Plating:
-
Culture cells endogenously or recombinantly expressing the β2-adrenergic receptor.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of terbutaline to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a defined period to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of terbutaline that produces 50% of the maximal response).
-
Chemical Synthesis
The synthesis of terbutaline typically involves the bromination of 3,5-dibenzyloxyacetophenone to form 3,5-dibenzyloxybromoacetophenone. This intermediate is then reacted with N-benzyl-N-tert-butylamine to yield a ketone intermediate. Finally, a reduction of this ketone intermediate leads to the formation of terbutaline.
Conclusion
Terbutaline's efficacy as a selective β2-adrenergic agonist is a direct result of its well-defined molecular structure. The presence of a tertiary butyl group and a resorcinol ring are key features that confer its receptor selectivity and favorable pharmacokinetic profile. A thorough understanding of its structure, mechanism of action, and the experimental methodologies to assess its activity is paramount for the continued development of novel and improved bronchodilator therapies. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TERBUTALINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]
Terbutaline: A Technical Guide for Investigating Adrenergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of terbutaline as a selective β2-adrenergic receptor (β2AR) agonist for the study of adrenergic signaling pathways. Terbutaline's preferential binding to β2ARs makes it an invaluable tool for dissecting the molecular mechanisms of both canonical and non-canonical signaling cascades, offering insights into receptor function, G-protein coupling, and biased agonism.
Quantitative Data Summary: Terbutaline's Receptor Interaction Profile
The following tables summarize key quantitative parameters that define terbutaline's interaction with adrenergic receptors. These data are essential for designing and interpreting experiments aimed at understanding its pharmacological effects.
Table 1: Binding Affinity and Selectivity of Terbutaline for Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (β1/β2) | Reference |
| β2-Adrenergic Receptor | ~53 nM (IC50) | - | [1] |
| β1-Adrenergic Receptor | ~3233 nM (calculated) | 61-fold | [2][3] |
Note: The Ki for β1-AR is calculated based on the reported 61-fold selectivity of terbutaline for β2-AR over β1-AR and the IC50 value for β2-AR.
Table 2: Functional Potency and Efficacy of Terbutaline
| Assay | Parameter | Value | Cell Type | Reference |
| cAMP Accumulation | EC50 | 2.3 µM | Human Airway Smooth Muscle Cells | [4] |
| cAMP Accumulation | Efficacy | Partial Agonist (38% of Isoprenaline) | Human Airway Smooth Muscle Cells | [4] |
Adrenergic Signaling Pathways Activated by Terbutaline
Terbutaline's activation of the β2-adrenergic receptor initiates a cascade of intracellular events. While the canonical Gs-cAMP pathway is the most well-characterized, emerging evidence highlights the importance of non-canonical signaling routes in mediating the diverse physiological effects of β2AR activation.
Canonical Gs-cAMP Signaling Pathway
Upon binding to the β2AR, terbutaline induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates from the Gβγ dimer and stimulates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle relaxation.
Non-Canonical Signaling Pathways
Beyond the classical Gs pathway, terbutaline-activated β2AR can engage in non-canonical signaling, including coupling to Gi proteins and initiating β-arrestin-mediated cascades. This "signal switching" is often dependent on factors like receptor phosphorylation by PKA. PKA-mediated phosphorylation of the β2AR can switch its coupling from Gs to Gi. The Gβγ subunits of the activated Gi protein can then stimulate downstream effectors, such as the MAPK/ERK pathway, through a series of intermediates including Src and Ras. Furthermore, β-arrestin, initially known for its role in receptor desensitization and internalization, can act as a scaffold protein, recruiting signaling molecules like ERK to the activated receptor, leading to G-protein-independent signaling.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols provide step-by-step guidance for key in vitro assays used to characterize the interaction of terbutaline with β2-adrenergic receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of terbutaline for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the β2-adrenergic receptor
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol)
-
Terbutaline stock solution
-
Non-specific binding control (e.g., propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of terbutaline in binding buffer.
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Add the serially diluted terbutaline or buffer (for total binding) or a high concentration of propranolol (for non-specific binding).
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of terbutaline by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the terbutaline concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of terbutaline to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy.
Materials:
-
Whole cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Terbutaline stock solution
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of terbutaline in stimulation buffer.
-
Add the serially diluted terbutaline to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation, providing a measure of biased agonism.
Materials:
-
HEK293 cells co-transfected with plasmids encoding β2AR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).
-
Terbutaline stock solution
-
Isoproterenol (reference agonist)
-
BRET substrate (e.g., coelenterazine h)
-
Assay buffer (e.g., HBSS)
-
White, opaque 96-well microplate
-
Luminometer capable of simultaneous dual-wavelength detection
Procedure:
-
Seed the co-transfected HEK293 cells in a white, opaque 96-well plate.
-
Prepare serial dilutions of terbutaline in assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Add the serially diluted terbutaline to the wells.
-
Immediately begin measuring the light emission at the two wavelengths (one for the donor and one for the acceptor) over time (kinetic measurement) or at a fixed time point after agonist addition (endpoint measurement).
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.
-
Plot the net BRET signal against the logarithm of the terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Experimental Workflow for Characterizing Terbutaline
The following diagram illustrates a logical workflow for the comprehensive characterization of terbutaline's effects on adrenergic signaling, from initial binding studies to the assessment of downstream functional responses and biased agonism.
References
Terbutaline's Effect on Smooth Muscle Relaxation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying terbutaline-induced smooth muscle relaxation. It delves into the core signaling pathways, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its function.
Core Mechanism of Action: The β2-Adrenergic Signaling Cascade
Terbutaline is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect, smooth muscle relaxation, is initiated by its binding to β2-adrenergic receptors on the surface of smooth muscle cells. This interaction triggers a well-defined intracellular signaling cascade, leading to a decrease in intracellular calcium and the dephosphorylation of myosin light chains, ultimately resulting in muscle relaxation.[1][2]
The canonical pathway involves the following key steps:
-
Receptor Binding and G-Protein Activation: Terbutaline binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits, thereby activating the kinase.
-
Downstream Phosphorylation Events: Activated PKA phosphorylates several target proteins within the smooth muscle cell, leading to a reduction in intracellular calcium concentration ([Ca2+]) and a decrease in the sensitivity of the contractile apparatus to calcium. These events include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is the primary enzyme responsible for phosphorylating the regulatory light chain of myosin, a critical step for muscle contraction.[1]
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can lead to the activation of MLCP, the enzyme that dephosphorylates the myosin light chain, promoting relaxation.[1]
-
Modulation of Ion Channels and Pumps: PKA can phosphorylate various ion channels and pumps, leading to a decrease in intracellular calcium levels. This includes promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and enhancing its extrusion from the cell.
-
This cascade of events effectively uncouples the signaling pathways that lead to smooth muscle contraction, resulting in vasodilation, bronchodilation, and uterine relaxation.
Caption: Terbutaline Signaling Pathway for Smooth Muscle Relaxation.
Quantitative Data
The following tables summarize key quantitative parameters related to terbutaline's activity.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Species/Tissue | Comments |
| IC50 (β2-adrenergic receptor) | 53 nM | - | Indicates the concentration of terbutaline required to inhibit 50% of the binding of a radiolabeled ligand to the β2-adrenergic receptor. |
| pKB (α1-adrenoceptor antagonist) | 4.70 ± 0.09 | Rat mesenteric arteries | pKB is the negative logarithm of the antagonist's dissociation constant (KB). This indicates weak antagonist activity at α1-adrenoceptors. |
| EC50 (cAMP formation) | 2.3 µM | Cultured human airway smooth muscle cells | The concentration of terbutaline that produces 50% of the maximal increase in intracellular cAMP. |
| EC50 (Relaxation) | Varies (e.g., 10⁻⁶ M or more for rat trachea) | Rat tracheal smooth muscle | The effective concentration for 50% of maximal relaxation can vary depending on the tissue and pre-contractile agent used. |
Table 2: Dose-Response Characteristics
| Tissue | Agonist | Parameter | Value |
| Oocytes expressing β2AR and CFTR | Terbutaline | EC50 | 10⁻⁷·⁴⁰ M |
| Oocytes expressing β2AR, CFTR, and BK2R | Terbutaline | EC50 | 10⁻⁶·⁹³ M |
| Human Airway Smooth Muscle Cells | Terbutaline | EC50 (cAMP formation) | 2.3 µM |
| Rat Costo-uterine Smooth Muscle | Terbutaline | Relative Potency | Isoproterenol > Salbutamol > Terbutaline > Ritodrine |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of terbutaline on smooth muscle.
Isolated Organ Bath for Smooth Muscle Tension Studies
This in vitro technique is fundamental for assessing the contractile and relaxant properties of smooth muscle in response to pharmacological agents.
Objective: To measure the isometric tension of isolated smooth muscle strips (e.g., trachea, aorta, uterus) and quantify the dose-dependent relaxation induced by terbutaline.
Methodology:
-
Tissue Preparation:
-
Euthanize the animal (e.g., rat, guinea pig) according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Clean the tissue of adhering connective tissue and fat. For tissues like the trachea, cut it into rings.
-
Suspend the tissue rings or strips between two hooks in an organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Tension Measurement:
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
The force transducer is connected to a data acquisition system to record changes in tension.
-
Apply an optimal resting tension to the tissue (determined empirically for each tissue type) and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.
-
-
Experimental Procedure:
-
Induce a sustained contraction in the smooth muscle tissue using a contractile agonist (e.g., methacholine, phenylephrine, histamine) at a concentration that produces approximately 80% of the maximal response.
-
Once the contraction has stabilized, add cumulative concentrations of terbutaline to the organ bath.
-
Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Express the relaxation at each terbutaline concentration as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the terbutaline concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of terbutaline that produces 50% of the maximal relaxation) from the dose-response curve using non-linear regression analysis.
-
References
Methodological & Application
Application Notes and Protocols for Terbutaline in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing terbutaline, a selective β2-adrenergic receptor agonist, in in-vitro cell culture experiments. This document outlines typical dosage ranges, detailed experimental protocols for common assays, and an overview of the key signaling pathways involved.
Introduction to Terbutaline in Cell Culture
Terbutaline is widely used in research to study the effects of β2-adrenergic receptor activation in various cell types. Its primary mechanism of action involves binding to β2-adrenergic receptors, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade can influence a wide range of cellular processes, including proliferation, viability, and inflammation. In-vitro studies with terbutaline are crucial for understanding its therapeutic potential and cellular effects.
Data Presentation: Terbutaline Dosage and Effects
The effective concentration of terbutaline can vary significantly depending on the cell type, assay, and experimental conditions. The following table summarizes quantitative data from various in-vitro studies.
| Cell Line/Type | Assay | Terbutaline Concentration | Observed Effect | Reference |
| Oocytes expressing β2AR and CFTR | Electrophysiology | EC50: 10⁻⁷·⁴⁰ M | Activation of β2-adrenergic receptor. | [2] |
| Human Airway Smooth Muscle (HASM) Cells | cAMP Formation | EC50: 2.3 µM | Partial agonist for cAMP formation. | |
| A549 (Human Lung Carcinoma) | MTT Assay | 1, 10, 100 µM | No significant effect on cell viability. | [3][4] |
| A549 (Human Lung Carcinoma) | MTT Assay | 200 µM | Significant reduction in cell viability. | [3] |
| A549 (Human Lung Carcinoma) | MTT Assay | 400 µM | Decreased cell viability. | |
| A549 (Human Lung Carcinoma) | Single-molecule microscopy | 1 µM | Immobilization of β2-adrenergic receptors. | |
| Beas-2b (Human Bronchial Epithelial) | Cell Viability | 1, 10, 100 µM | No cytotoxic effects. | |
| Beas-2b (Human Bronchial Epithelial) | Cell Viability | 400 µM | Decreased cell viability. | |
| Macrophages | Cytokine Production | Not Specified | Attenuated cytokine production. | |
| bEnd.3 (Mouse Brain Endothelial) | Tube Formation Assay | Not Specified | Induced tube formation. |
Signaling Pathways
Terbutaline primarily exerts its effects through the β2-adrenergic receptor signaling pathway. Upon activation, this Gs-protein coupled receptor initiates a cascade that leads to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. Additionally, evidence suggests that terbutaline can also influence other signaling pathways, such as the Akt and ERK pathways, which are involved in cell survival and proliferation.
Caption: Terbutaline signaling pathway.
Experimental Protocols
The following are detailed protocols for common in-vitro experiments involving terbutaline.
Cell Culture and Maintenance of A549 Cells
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T75)
-
96-well plates
Protocol:
-
Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding for Experiments: Resuspend the cell pellet in fresh medium and perform a cell count. Seed cells into 96-well plates at a density of 5,000 - 10,000 cells/well for proliferation or cytotoxicity assays. Allow cells to adhere overnight before treatment.
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of terbutaline on the viability of A549 cells.
Materials:
-
A549 cells cultured in a 96-well plate
-
Terbutaline stock solution (e.g., 10 mM in sterile water or PBS)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Terbutaline Treatment: Prepare serial dilutions of terbutaline in serum-free medium to achieve final concentrations ranging from 1 µM to 400 µM. Remove the culture medium from the wells and replace it with 100 µL of the respective terbutaline dilutions. Include a vehicle control (medium without terbutaline).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Caption: MTT assay workflow.
cAMP Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to terbutaline treatment in human airway smooth muscle (HASM) cells.
Materials:
-
HASM cells cultured in a 96-well plate
-
Terbutaline stock solution
-
Serum-free medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer (provided with the kit)
Protocol:
-
Cell Culture: Culture HASM cells in appropriate growth medium until they reach 80-90% confluency.
-
Cell Seeding: Seed HASM cells into a 96-well plate at an optimized density and allow them to attach and grow for 24-48 hours.
-
Pre-treatment: One hour prior to terbutaline treatment, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Terbutaline Stimulation: Prepare dilutions of terbutaline in serum-free medium (with PDE inhibitor). Add the desired concentrations of terbutaline to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: After stimulation, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.
Caption: cAMP assay workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Terbutaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. Accurate and reliable quantification of terbutaline in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of terbutaline using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Quantitative Data Summary
The following table summarizes various reported HPLC methods for the quantification of Terbutaline, providing a comparative overview of the chromatographic conditions and validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hexon C18 (250mm x 4.6ID, 5µm)[1] | Phenomenex C18 (250 x 4.6mm, 5µm)[2] | Wakosil II C18 | Primesep 200 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Water (60:40) with Phosphate buffer (pH 3)[1] | 15mM Ammonium Acetate:Methanol (70:30 v/v) | Phosphate buffer (pH 3.0) and Acetonitrile (gradient) | Water, Acetonitrile, and Phosphoric acid |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 ml/min |
| Detection Wavelength | 275 nm | 220 nm | 280 nm | 210 nm |
| Injection Volume | 20 µL | 20 µL | 10 µL | 20 µL |
| Retention Time | 2.278 min | 4.1 min | Not Specified | 1.842 min |
| Linearity Range (µg/mL) | 1-5 | 2-10 | 10-500 | Not Specified |
| Correlation Coefficient (R²) | 0.994 | >0.999 | >0.9999 | Not Specified |
| LOD (µg/mL) | 0.610 | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | 1.87 | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.82 - 100.24 | 98-102 | 98.81 - 100.63 | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the quantification of terbutaline based on a validated RP-HPLC method.
Materials and Reagents
-
Terbutaline Sulphate reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
0.45 µm membrane filter
Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., Hexon C18, 250mm x 4.6ID, 5µm particle size).
-
Electronic balance
-
Sonicator
-
pH meter
Preparation of Solutions
a) Mobile Phase Preparation (Methanol:Phosphate Buffer pH 3, 60:40 v/v)
-
Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 600 mL of HPLC grade methanol with 400 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonicating for 10-15 minutes.
b) Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of Terbutaline Sulphate reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5-10 minutes.
-
Make up the volume to 10 mL with methanol to obtain a stock solution of 1000 µg/mL.
c) Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 2, 3, 4, and 5 µg/mL).
d) Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Terbutaline and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Chromatographic Conditions
-
Column: Hexon C18 (250mm x 4.6ID, 5µm)
-
Mobile Phase: Methanol:Phosphate Buffer (pH 3) (60:40 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: Ambient
Method Validation
The analytical method should be validated according to ICH guidelines, evaluating the following parameters:
-
System Suitability: Inject the standard solution five times and evaluate parameters like peak area, retention time, tailing factor, and theoretical plates to ensure the system is suitable for the analysis.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be greater than 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the sample solution at different concentration levels (e.g., 50%, 100%, 150%). The recovery should be within 98-102%.
-
Precision: Assess the precision of the method by analyzing the same sample multiple times (intraday precision) and on different days (interday precision). The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, and detection wavelength) on the results.
Data Analysis
The concentration of Terbutaline in the sample solution is determined by comparing the peak area of the sample with the peak area of the standard from the calibration curve.
Visualizations
References
Terbutaline as a Positive Control in Beta-2 Adrenergic Receptor Agonist Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline is a selective beta-2 adrenergic receptor (β2-AR) agonist widely utilized in research and clinical settings. Its primary mechanism of action involves the stimulation of β2-ARs, leading to the relaxation of smooth muscle, most notably in the bronchioles, making it an effective bronchodilator for conditions like asthma. In the context of drug discovery and development, terbutaline serves as a reliable positive control in screening assays designed to identify and characterize novel β2-AR agonists. Its well-defined pharmacological profile provides a benchmark for assessing the potency and efficacy of test compounds.
The activation of the β2-AR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] This increase in intracellular cAMP is a quantifiable event that forms the basis of many functional cell-based assays. This document provides detailed application notes and protocols for utilizing terbutaline as a positive control in such assays.
Mechanism of Action
Terbutaline selectively binds to the β2-AR, a Gs-coupled receptor.[1][2] This binding event induces a conformational change in the receptor, leading to the activation of adenylyl cyclase.[2] Activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation.
Quantitative Data for Terbutaline
The potency and efficacy of terbutaline can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various in vitro assays. These values can vary depending on the cell type, receptor expression levels, and the specific assay methodology employed.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 2.3 µM | cAMP Formation | Human Airway Smooth Muscle (HASM) Cells | |
| EC50 | 10-7.40 M | Electrophysiology (CFTR activation) | Oocytes | |
| EC50 | Varies (13.8 nM to 2.14 µM) | Not Specified | Not Specified | |
| IC50 | 53 nM | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: General Workflow for a Beta-2 Agonist Screening Assay.
Experimental Protocols
The following are detailed protocols for common assays used to screen for β2-AR agonists, with terbutaline serving as the positive control.
Protocol 1: cAMP Accumulation Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol is adapted for a 384-well plate format using CHO-K1 cells stably expressing the human β2-AR.
Materials:
-
CHO-K1 cells stably expressing human β2-AR
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., PBS with 1 mM IBMX)
-
Terbutaline sulfate
-
Test compounds
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white opaque assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-K1-β2-AR cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 300,000 cells/mL.
-
Dispense 5 µL of the cell suspension (1,500 cells) into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of terbutaline in assay buffer to generate a 10-point dose-response curve (e.g., final concentrations ranging from 1 nM to 100 µM).
-
Prepare dilutions of test compounds.
-
Add 2.5 µL of the diluted terbutaline or test compound to the respective wells. For antagonist screening, a brief pre-incubation with the compound is followed by the addition of a known agonist like isoproterenol.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP cryptate reagent to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Generate dose-response curves and calculate EC50 values for terbutaline and test compounds.
-
Protocol 2: Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay in cells co-transfected with a β2-AR expression vector and a reporter vector containing a cAMP response element (CRE) driving luciferase expression.
Materials:
-
HEK293 or CHO-K1 cells
-
Cell culture medium
-
Transfection reagent
-
β2-AR expression plasmid
-
CRE-luciferase reporter plasmid
-
Terbutaline sulfate
-
Test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect cells with the β2-AR and CRE-luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Incubation:
-
Prepare serial dilutions of terbutaline and test compounds in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
Incubate the plate in a cell culture incubator (37°C, 5% CO2) for 4-6 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Plot the luminescence signal against the compound concentration to generate dose-response curves and determine EC50 values.
-
Conclusion
Terbutaline is an indispensable tool in the screening and characterization of novel β2-AR agonists. Its well-established mechanism of action and quantifiable effects on intracellular cAMP levels provide a robust benchmark for evaluating the potency and efficacy of new chemical entities. The detailed protocols provided herein offer a starting point for researchers to implement reliable and reproducible screening assays in their drug discovery programs. Careful optimization of experimental conditions, including cell type, reagent concentrations, and incubation times, is crucial for obtaining high-quality and consistent data.
References
Application of Terbutaline in Elucidating Preterm Labor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Terbutaline, a selective β2-adrenergic receptor agonist, serves as a critical pharmacological tool in the investigation of myometrial physiology and the complex mechanisms underlying preterm labor. Its primary application in a research setting is to probe the signaling pathways that govern uterine smooth muscle relaxation. By activating β2-adrenergic receptors on myometrial cells, terbutaline initiates a signaling cascade that counteracts the contractile stimuli responsible for labor. This makes it an invaluable agent for studying the intricate balance between uterine quiescence and contraction.
The principal mechanism of terbutaline-induced myometrial relaxation involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. These phosphorylation events culminate in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately leading to smooth muscle relaxation and the inhibition of uterine contractions.
Researchers utilize terbutaline in a variety of experimental models to dissect these pathways. In vitro studies with isolated uterine muscle strips allow for the direct measurement of terbutaline's effect on contractility and the quantification of its dose-dependent inhibitory properties.[2] Cultured primary human myometrial cells and immortalized cell lines, such as the hTERT-HM line, provide a platform to investigate the cellular and molecular effects of terbutaline, including changes in second messenger concentrations (cAMP), enzyme activity (PKA), and gene expression. Furthermore, animal models of preterm labor, often induced by inflammatory agents like lipopolysaccharide (LPS), are employed to assess the in vivo efficacy of terbutaline as a tocolytic agent and to study its influence on the inflammatory and endocrine pathways that contribute to premature birth.
These investigations are crucial for identifying and validating novel therapeutic targets for the prevention and treatment of preterm labor. By understanding the precise mechanisms through which terbutaline exerts its effects, and by identifying its limitations, such as the development of tachyphylaxis with prolonged use, researchers can develop more effective and safer tocolytic agents.
Data Presentation
Table 1: In Vitro Effects of Terbutaline on Uterine Contractility
| Parameter | Species | Experimental Model | Terbutaline Concentration | Observed Effect | Reference |
| Spontaneous Contractions | Human | Isolated Myometrial Strips | 0.2-1.0 µg/mL | Inhibition of contractile activity | [2] |
| Spontaneous and Oxytocin-Stimulated Activity | Human | Isolated Myometrial Strips | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition of spontaneous and oxytocin-induced contractions | |
| KCl-Induced Contractions | Rat | Isolated Uterine Rings | 10⁻⁹ to 10⁻⁵ M | Dose-dependent relaxation | [3] |
| Prostaglandin E2-Induced Contractions | Sheep | In vivo uterine pressure measurement | 2 µ g/min infusion | Suppression of uterine contractile response | [4] |
Table 2: In Vivo Effects of Terbutaline on Preterm Labor Models
| Animal Model | Method of Preterm Labor Induction | Terbutaline Administration | Outcome | Reference |
| Mouse | Lipopolysaccharide (LPS) injection | Subcutaneous injection (e.g., 100 µg/kg) | Delay in delivery, reduction in pup mortality | |
| Rat | Progesterone antagonist (RU486) | Continuous subcutaneous infusion | Prolongation of gestation | |
| Sheep | Prostaglandin E2 infusion | Intravenous infusion (2 µ g/min ) | Suppression of uterine electrical and contractile activity |
Table 3: Cellular and Molecular Effects of Terbutaline in Myometrial Cells
| Cell Type | Parameter Measured | Terbutaline Concentration | Result | Reference |
| Human Myometrial Cells | cAMP levels | 1 µM | Significant increase in intracellular cAMP | |
| Human Myometrial Cells | PKA Activity | 1 µM | Increased phosphorylation of PKA substrates | |
| Rat Myometrial Cells | Myosin Light Chain Kinase (MLCK) Activity | 10⁻⁷ to 10⁻⁵ M | Indirect inhibition via PKA-mediated phosphorylation |
Experimental Protocols
Protocol 1: In Vitro Uterine Contractility Assay
This protocol details the methodology for assessing the effect of terbutaline on isolated uterine muscle strips.
1. Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section or from appropriate animal models.
-
Immediately place the tissue in chilled, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose).
-
Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.
2. Contractility Measurement:
-
Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1-2 g and allow the strips to equilibrate for at least 60 minutes, with regular washing every 15 minutes, until stable spontaneous contractions are observed.
-
To induce contractions, oxytocin (10⁻⁹ to 10⁻⁷ M) can be added to the bath.
-
Once a stable contractile pattern is established, add terbutaline in a cumulative, dose-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the changes in the frequency and amplitude of contractions for at least 20 minutes at each concentration.
3. Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of terbutaline.
-
Calculate the integral of contractile activity over a defined period.
-
Express the inhibitory effect of terbutaline as a percentage of the baseline contractile activity.
-
Generate dose-response curves and calculate the IC₅₀ value for terbutaline.
Protocol 2: Myometrial Cell Culture and cAMP Measurement
This protocol describes the culture of primary human myometrial cells and the quantification of intracellular cAMP levels following terbutaline treatment.
1. Primary Cell Isolation and Culture:
-
Mince fresh myometrial tissue into small pieces (1-2 mm³).
-
Digest the tissue in DMEM/F12 medium containing collagenase type IA (1 mg/mL) and collagenase type XI (1 mg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme activity with an equal volume of DMEM/F12 containing 10% fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in smooth muscle cell growth medium supplemented with 10% FBS and antibiotics.
-
Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
2. Terbutaline Treatment and cAMP Assay:
-
Seed the myometrial cells in 24-well plates and grow to 80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (100 µM) for 15 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of terbutaline (e.g., 10⁻⁹ to 10⁻⁵ M) for 15 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cAMP concentration to the total protein content of each well, determined by a Bradford or BCA protein assay.
Protocol 3: LPS-Induced Preterm Labor Model in Mice
This protocol outlines a common in vivo model to study the tocolytic effects of terbutaline.
1. Animal Model and Preterm Labor Induction:
-
Use timed-pregnant mice (e.g., C57BL/6 strain) at gestational day 15 (term is ~19-20 days).
-
Induce preterm labor by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 100 µg/kg body weight). A control group should receive a saline injection.
2. Terbutaline Treatment:
-
Administer terbutaline via subcutaneous (s.c.) injection at a predetermined dose (e.g., 100 µg/kg) 30 minutes to 1 hour after the LPS injection. A vehicle control group for the terbutaline treatment should be included.
-
Alternatively, a continuous infusion of terbutaline via a subcutaneously implanted osmotic minipump can be used for prolonged treatment studies.
3. Monitoring and Outcome Assessment:
-
Monitor the mice for signs of labor, including vaginal bleeding, nesting behavior, and delivery of pups.
-
Record the latency to delivery (time from LPS injection to the birth of the first pup) and the rate of preterm birth (percentage of mice delivering before a defined time point, e.g., 24 hours post-LPS).
-
Assess neonatal outcomes such as the number of live and stillborn pups and pup survival rates.
4. Tissue and Sample Collection:
-
At the end of the experiment or at defined time points, euthanize the mice and collect maternal tissues (uterus, cervix, plasma) and fetal tissues for further analysis (e.g., gene expression, protein analysis).
Mandatory Visualizations
Caption: Terbutaline signaling pathway in myometrial cells.
Caption: Experimental workflow for in vitro uterine contractility assay.
Caption: Workflow for LPS-induced preterm labor model in mice.
References
- 1. cAMP Compartmentalisation in Human Myometrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of terbutaline on human uterine motility at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined uterorelaxant effect of magnesium sulfate and terbutaline: Studies on late pregnant rat uteri in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of terbutaline on ovine uterine response to prostaglandin E2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Terbutaline's Influence on Cyclic AMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline, a selective beta-2 adrenergic receptor agonist, is a widely used bronchodilator in the treatment of asthma and other respiratory diseases. Its therapeutic effects are primarily mediated through the activation of beta-2 adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The subsequent activation of protein kinase A (PKA) by cAMP initiates a signaling cascade that results in smooth muscle relaxation.[1][3] Understanding and quantifying the impact of Terbutaline on cAMP production is crucial for drug discovery, development, and basic research into beta-2 adrenergic signaling.
These application notes provide an overview of the Terbutaline signaling pathway and detailed protocols for three common and robust methods for quantifying cAMP levels: the Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and Luciferase Reporter Assays.
Terbutaline Signaling Pathway
Terbutaline exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] This increase in intracellular cAMP is the primary second messenger responsible for the downstream effects of Terbutaline.
References
Terbutaline administration routes in experimental animals (oral, injection, inhalation)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of the β2-adrenergic receptor agonist, terbutaline, in experimental animal models. This document outlines detailed protocols for oral, injection, and inhalation routes, summarizes key pharmacokinetic data, and describes the underlying signaling pathways.
Introduction
Terbutaline is a selective β2-adrenergic receptor agonist widely used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In preclinical research, various animal models are employed to study its efficacy, pharmacokinetics, and mechanism of action. The choice of administration route is critical as it significantly influences the drug's bioavailability, onset of action, and systemic exposure. This document details the methodologies for the three primary routes of administration in experimental animals: oral, injection, and inhalation.
Comparative Pharmacokinetics of Terbutaline
The route of administration profoundly impacts the pharmacokinetic profile of terbutaline. The following tables summarize key quantitative data from studies in rats, providing a comparative overview of oral and inhalation (intratracheal) routes.
Table 1: Pharmacokinetic Parameters of Terbutaline in Rats Following Oral and Intratracheal Administration
| Parameter | Oral Administration (Solution) | Intratracheal Administration (Solution) | Intratracheal Administration (Nanosuspension) |
| Dose | Not Specified | Not Specified | Not Specified |
| Cmax (ng/mL) | Lower values observed | Higher values observed | Significantly higher than oral |
| Tmax (h) | 1.00 ± 0.25 | 0.50 ± 0.00 | 4.00 |
| AUC₀₋∞ (ng·h/mL) | Lower values observed | Higher values observed | ~3.9-fold higher than oral solution |
| t½ (h) | 3.30 ± 0.62 | 5.33 ± 0.37 | 6.93 ± 0.10 |
| Relative Bioavailability (%) | Reference | 132.61 | 388.93 |
Data compiled from a study comparing oral terbutaline solution, intratracheal terbutaline solution, and an intratracheal terbutaline-loaded novasome (NVS) suspension in a rat model. The nanosuspension demonstrated sustained release and enhanced bioavailability.
Table 2: Bioavailability of Terbutaline via Inhalation vs. Oral Routes
| Route of Administration | Relative Bioavailability (Inhaled:Oral) | Key Observation |
| Inhalation vs. Oral | 3.8 : 1 | Systemic bioavailability is significantly higher for the inhaled route compared to the oral route, primarily due to the avoidance of first-pass metabolism. |
Experimental Protocols
Accurate and reproducible administration of terbutaline is crucial for obtaining reliable experimental data. The following are detailed protocols for oral, injection, and inhalation routes.
Oral Administration (Gavage) in Rodents
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
Terbutaline sulfate solution (sterile)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-20 gauge for rats) with a rounded tip[1]
-
Syringes
-
Animal scale
-
70% ethanol
Protocol:
-
Animal Preparation: Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of reflux and aspiration[2].
-
Gavage Needle Selection: Choose a gavage needle of the appropriate length by measuring from the animal's nose to the xiphoid process (the bottom of the sternum). The needle should not extend beyond this point to prevent stomach perforation[2].
-
Restraint: Restrain the mouse by scruffing the neck to immobilize the head and extend the neck. For rats, a similar scruffing technique or wrapping in a towel can be used. Proper restraint is critical to ensure the animal's head and neck are aligned to straighten the esophagus[3].
-
Tube Insertion: Gently insert the gavage needle into the mouth, slightly to one side of the incisors. Advance the needle along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and reposition.
-
Dose Administration: Once the needle is in the stomach (at the pre-measured depth), slowly administer the terbutaline solution.
-
Post-Administration Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes[1].
Injection Routes
Parenteral administration allows for rapid systemic delivery and circumvents first-pass metabolism.
Materials:
-
Terbutaline sulfate injectable solution (sterile)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Protocol:
-
Dose Preparation: Weigh the animal and calculate the required dose. Draw up the terbutaline solution into a sterile syringe using a new needle for each animal.
-
Injection Site: The preferred site for SC injection is the loose skin over the shoulders and back (the scruff) or the flank.
-
Procedure: a. Restrain the animal firmly. b. Lift a fold of skin to create a "tent." c. Disinfect the injection site with 70% ethanol. d. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. e. Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If no blood appears, inject the solution. f. Withdraw the needle and apply gentle pressure to the site if necessary.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Materials:
-
Terbutaline sulfate injectable solution (sterile)
-
Appropriate size sterile syringes and needles/catheters
-
Intravenous catheter
-
Saline flush
-
Animal clippers and surgical scrub (if needed for catheter placement)
Protocol:
-
Catheter Placement: Place an intravenous catheter in a suitable vein (e.g., cephalic vein in dogs, auricular or jugular vein in cows) using aseptic technique.
-
Dose Administration: Administer the terbutaline solution as a bolus or a controlled infusion through the catheter. For a bolus injection, it may be given over a short period (e.g., 30 seconds).
-
Flushing: Flush the catheter with sterile saline after administration to ensure the full dose is delivered.
-
Monitoring: Closely monitor the animal for cardiovascular effects such as changes in heart rate and rhythm, especially during and immediately after administration.
Inhalation Administration in Small Animals (e.g., Guinea Pigs)
Inhalation is a key route for respiratory drug delivery, targeting the lungs directly.
Materials:
-
Terbutaline sulfate solution for nebulization
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Inhalation chamber or nose-only exposure system
-
Flow meters to control airflow
Protocol:
-
System Setup: Place the animal in the inhalation chamber or restrain it in a nose-only exposure system. Connect the nebulizer to the chamber/system.
-
Aerosol Generation: Prepare the terbutaline solution, often diluted with sterile saline, and place it in the nebulizer. Generate the aerosol into the exposure system. The concentration of the terbutaline solution and the duration of exposure will determine the delivered dose.
-
Exposure: Expose the animal to the aerosolized terbutaline for a predetermined period. For example, in some asthma models, guinea pigs are exposed to an aerosolized substance for a set duration or until signs of respiratory distress are observed.
-
Post-Exposure: Remove the animal from the system and return it to its cage. Monitor for any behavioral changes or adverse effects.
-
Experimental Measurements: In studies of asthma, measurements of airway resistance and dynamic compliance are often taken before and after terbutaline administration to assess its bronchodilatory effects.
Signaling Pathways and Experimental Workflows
Terbutaline Signaling Pathway
Terbutaline exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors. The canonical signaling pathway is as follows:
Caption: Terbutaline's β2-adrenergic receptor signaling pathway.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for assessing the pharmacokinetics of terbutaline following different administration routes is illustrated below.
Caption: General workflow for a pharmacokinetic study.
Application Notes and Considerations
-
Choice of Animal Model: The selection of an appropriate animal model is crucial and depends on the research question.
-
Mice and Rats: Commonly used for pharmacokinetic and initial efficacy studies due to their small size, cost-effectiveness, and the availability of transgenic strains.
-
Guinea Pigs: Often preferred for asthma and COPD models because their airway physiology is more similar to humans, and they exhibit a pronounced bronchoconstrictor response.
-
Dogs and Larger Animals: Used for studies requiring larger blood volumes for pharmacokinetic analysis and for testing delivery devices intended for human use.
-
-
Dose Selection: Dose levels should be chosen based on previous studies or dose-ranging experiments to establish a clear dose-response relationship. The doses used in animal models can vary significantly from human therapeutic doses and should be justified based on the study's objectives.
-
Vehicle and Formulation: Terbutaline sulfate is water-soluble. For oral and injectable routes, sterile saline or water for injection is a suitable vehicle. The stability of terbutaline solutions should be considered, especially for long-term studies. Terbutaline sulfate solutions are generally stable when protected from light.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Procedures should be refined to minimize pain and distress.
-
Troubleshooting:
-
Oral Gavage: Inaccurate dosing can result from animal movement or improper technique. Ensure proper restraint and needle placement. Monitor for signs of misdosing, such as fluid from the nares.
-
Injections: Local irritation or inflammation can occur at the injection site. Use sterile techniques and rotate injection sites in chronic studies.
-
Inhalation: The actual dose delivered can be influenced by the animal's breathing pattern and the aerosol particle size. Calibrate the inhalation system and use appropriate particle size generators for deep lung deposition.
-
By following these detailed protocols and considering the key application notes, researchers can ensure the reliable and reproducible administration of terbutaline in experimental animal models, leading to high-quality and translatable preclinical data.
References
Application Notes: Research on Terbutaline and Corticosteroid Combination Therapy
Introduction The combination of β2-adrenergic agonists, such as terbutaline, and corticosteroids is a cornerstone of therapy for inflammatory airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] The scientific rationale for this combination is rooted in the potential for additive or synergistic interactions at the molecular level, which can enhance therapeutic efficacy beyond what is achievable with either agent alone.[2][4]
β2-agonists primarily induce bronchodilation by relaxing airway smooth muscle, but also possess some anti-inflammatory properties. Corticosteroids are potent anti-inflammatory agents that suppress the generation of cytokines, reduce the recruitment of eosinophils, and inhibit the release of inflammatory mediators. The interaction between these two classes of drugs is complex and multifaceted. Corticosteroids can increase the transcription and expression of β2-adrenergic receptors, potentially counteracting receptor downregulation seen with chronic β2-agonist use. Conversely, β2-agonists, through the cAMP-PKA pathway, may phosphorylate and "prime" the glucocorticoid receptor, enhancing its nuclear translocation and transcriptional activity.
However, the nature of the interaction can be context-dependent. While many studies demonstrate beneficial synergy, some research suggests the potential for negative interactions, particularly at high doses, or adverse metabolic effects like hyperglycemia. Therefore, detailed investigation into the effects of this combination in various biological systems is crucial for optimizing therapeutic strategies and understanding potential risks. These notes provide an overview of quantitative data and detailed protocols for researchers studying the combined effects of terbutaline and corticosteroids.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the combined use of terbutaline and corticosteroids in different experimental contexts.
Table 1: Clinical Efficacy in Acute Exacerbation of COPD (AECOPD) This table presents the clinical efficacy of treating AECOPD patients with glucocorticoids alone versus a combination of glucocorticoids and terbutaline. The total effective rate was significantly higher in the combination therapy group.
| Treatment Group | N | Markedly Effective Rate | Effective Rate | Ineffective Rate | Total Effective Rate |
| Glucocorticoid (Control) | 106 | 39.6% | 21.7% | 38.7% | 61.3% |
| Glucocorticoid + Terbutaline | 113 | 60.2% | 33.6% | 6.2% | 93.8% |
| Data adapted from a study on clinical efficacy in AECOPD patients. |
Table 2: In Vitro Effects on Neurodevelopment This study investigated the separate and combined effects of dexamethasone and terbutaline on the differentiation of C6 glioma cells, a model for late-stage glial cell development. A synergistic interaction was observed where dexamethasone boosted the effects of terbutaline.
| Treatment (in C6 cells) | Effect on Cell Number | Effect on Cell Growth Index | Effect on Neurite Formation |
| Terbutaline | Decrease | No significant change | No significant change |
| Dexamethasone | Decrease | Increase | Increase |
| Terbutaline + Dexamethasone | Greater Decrease (Synergistic) | Significant Increase (Synergistic) | Significant Increase (Synergistic) |
| Summary of synergistic effects observed in vitro. Dexamethasone was found to boost the ability of terbutaline to alter these indices. |
Table 3: Effects on Lung Function and Inflammation in Asthma This table shows the results of a crossover study in patients with mild to moderate asthma, comparing placebo, terbutaline, budesonide (a corticosteroid), and a combination treatment.
| Treatment | Change in FEV₁ (Liters) vs Placebo | Median Sputum Eosinophils (%) |
| Placebo | - | 4.4% |
| Terbutaline | -0.05 L | 8.3% |
| Budesonide | +0.26 L | 1.6% |
| Combination | +0.12 L | 1.8% |
| Data adapted from a study on asthma patients. Terbutaline alone was associated with an increase in sputum eosinophils compared to placebo, while budesonide significantly reduced them. |
Signaling and Workflow Diagrams
The following diagrams illustrate the key molecular pathways and a typical experimental workflow for studying the interaction between terbutaline and corticosteroids.
Caption: Molecular pathways showing the synergistic interaction between Terbutaline and Corticosteroids.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Anti-inflammatory Effects
This protocol is designed to assess whether terbutaline enhances the anti-inflammatory effects of a corticosteroid (e.g., dexamethasone) on immune cells.
1. Materials and Reagents:
-
Cell Line: J774 mouse macrophages or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) for macrophages or anti-CD3/anti-CD28 antibodies for PBMCs.
-
Drugs: Terbutaline sulfate, Dexamethasone (prepare stock solutions in sterile PBS or DMSO).
-
Assay Kits: ELISA kit for Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-17A (IL-17A).
-
Reagents for qPCR or Western Blotting (optional).
2. Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment (Optional): Some protocols may involve pre-treating cells with the drugs for 1-2 hours before adding the inflammatory stimulus.
-
Treatment and Stimulation:
-
Prepare drug dilutions in culture medium to achieve final desired concentrations. Include the following groups: Vehicle Control, Terbutaline alone, Dexamethasone alone, and Combination (Terbutaline + Dexamethasone).
-
Add the appropriate drug solutions to the wells.
-
Immediately after adding the drugs, add the inflammatory stimulus (e.g., LPS at 100 ng/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis via ELISA. Store at -80°C if not used immediately.
-
If performing gene or protein analysis, wash the remaining cell monolayer with cold PBS and lyse the cells using an appropriate lysis buffer (e.g., TRIzol for RNA or RIPA buffer for protein).
-
-
Endpoint Measurement:
-
Perform ELISA on the collected supernatants according to the manufacturer's instructions to quantify cytokine levels.
-
-
Data Analysis:
-
Normalize cytokine concentrations to the vehicle control.
-
Compare the inhibition of cytokine release by dexamethasone alone to the inhibition by the combination treatment. A significantly greater inhibition by the combination suggests a synergistic or additive effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is recommended.
-
Protocol 2: Ex Vivo Assessment of Airway Smooth Muscle Relaxation
This protocol assesses the effect of corticosteroids on terbutaline-induced relaxation of pre-contracted airway tissue, which can be used to study desensitization.
1. Materials and Reagents:
-
Animal Model: Guinea pig.
-
Dissection Tools: Fine scissors, forceps.
-
Organ Bath System with isometric force transducers.
-
Krebs-Henseleit Buffer (KHB), continuously gassed with 95% O₂ / 5% CO₂.
-
Contractile Agent: Carbachol or histamine.
-
Drug: Terbutaline sulfate.
2. Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold KHB.
-
Clean the trachea of connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped hooks in an organ bath chamber containing KHB at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-loading:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g.
-
Replace the KHB every 15-20 minutes during equilibration.
-
-
Induction of Contraction:
-
Add a concentration of Carbachol (e.g., 3 µM) that produces a stable, submaximal contraction (typically 60-80% of maximum).
-
-
Concentration-Response Curve:
-
Once the contraction is stable, add terbutaline to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM).
-
Allow the relaxation response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Express the relaxation at each terbutaline concentration as a percentage of the pre-contraction induced by carbachol.
-
Plot the concentration-response curve (log concentration of terbutaline vs. % relaxation).
-
Calculate the potency (EC₅₀) and maximum efficacy (Emax) of terbutaline.
-
To study corticosteroid effects, animals can be pre-treated with dexamethasone for several days before the experiment, and the resulting concentration-response curves can be compared to those from control animals.
-
References
- 1. Clinical efficacy of glucocorticoid and terbutaline in the treatment of acute exacerbation of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between corticosteroids and beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between corticosteroids and beta2-agonists in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Terbutaline Delivery Methods for Targeted Respiratory System Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline, a selective beta-2 adrenergic receptor agonist, is a potent bronchodilator widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In respiratory research, precise and targeted delivery of terbutaline to the lungs is crucial for elucidating its mechanisms of action, evaluating novel formulations, and conducting preclinical safety and efficacy studies. This document provides detailed application notes and protocols for various terbutaline delivery methods in in vivo, in vitro, and ex vivo models relevant to respiratory system research.
Terbutaline Signaling Pathway
Terbutaline exerts its therapeutic effect by activating the β2-adrenergic receptor (β2AR), a G-protein coupled receptor expressed on airway smooth muscle cells.[1][2] This initiates a signaling cascade that leads to bronchodilation.
Figure 1: Terbutaline Signaling Pathway
In Vivo Delivery Methods
In vivo models are indispensable for studying the systemic and localized effects of terbutaline in a living organism.
Experimental Workflow for In Vivo Studies
Figure 2: In Vivo Experimental Workflow
Intratracheal Instillation
This method allows for the direct delivery of a precise volume of a substance into the lungs.
Protocol for Intratracheal Instillation in Rats [3][4][5]
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Place the animal in a supine position on a surgical board.
-
Surgical Exposure: Make a small midline incision in the skin over the ventral neck to expose the trachea. Carefully dissect the surrounding muscles to isolate the trachea.
-
Instillation:
-
Non-survival studies: Gently lift the trachea and insert a fine gauge needle (e.g., 24-26 gauge) attached to a syringe between the cartilaginous rings.
-
Survival studies: A less invasive method involves using a small, flexible catheter or a specialized intratracheal instillation device guided into the trachea via the oropharynx. An otoscope can aid in visualizing the tracheal opening.
-
-
Delivery: Slowly instill the terbutaline solution or suspension (typically 50-100 µL for a rat) into the trachea. Follow with a small bolus of air (e.g., 200 µL) to ensure the substance reaches the lower airways.
-
Closure and Recovery: For survival surgeries, close the incision with sutures or surgical staples. Monitor the animal until it has fully recovered from anesthesia.
Nebulization/Inhalation
This non-invasive technique mimics the clinical route of administration and is suitable for delivering aerosolized terbutaline.
Protocol for Nebulization in Small Animals
-
Animal Acclimatization: Place the conscious animal in a whole-body plethysmography chamber or a specialized inhalation chamber and allow it to acclimate for a few minutes.
-
Nebulizer Setup: Prepare the terbutaline solution in a jet or ultrasonic nebulizer according to the manufacturer's instructions. The particle size of the aerosol should be within the respirable range (typically 1-5 µm).
-
Aerosol Delivery: Connect the nebulizer to the chamber and deliver the aerosolized terbutaline for a predetermined duration (e.g., 10-30 minutes). Monitor the animal for any signs of distress.
-
Post-exposure: After the exposure period, remove the animal from the chamber and return it to its housing.
Systemic Delivery
Systemic administration routes are often used as a comparator to assess the lung-targeting efficiency of inhaled formulations.
-
Intravenous (IV) Injection: Administered into a tail vein for rapid systemic distribution.
-
Intraperitoneal (IP) Injection: Injected into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Injected into the loose skin on the back.
Assessment of Efficacy in Vivo
Protocol for Assessing Bronchodilation in Anesthetized Rats
-
Animal Preparation: Anesthetize and tracheostomize the rat. Connect the trachea to a small animal ventilator.
-
Induction of Bronchoconstriction: Administer a bronchoconstricting agent (e.g., methacholine) intravenously to induce a stable increase in airway resistance.
-
Terbutaline Administration: Deliver terbutaline via the chosen route (e.g., intratracheal, nebulization, IV).
-
Measurement of Airway Mechanics: Continuously measure respiratory parameters, including lung resistance and dynamic compliance, using a pulmonary function testing system. A decrease in resistance and an increase in compliance indicate bronchodilation.
Quantitative Data from In Vivo Studies
| Delivery Route | Animal Model | Dose | Key Findings | Reference |
| Intratracheal (Nanovesicles) | Rat | 200 µg | 3.88-fold increase in bioavailability compared to oral solution. | |
| Inhalation (MDI) | Human | 500 µg | Rapid absorption with urinary excretion detectable at 30 minutes. | |
| Intravenous | Human | 500 µg | Equally effective bronchodilation as 5 mg inhaled terbutaline in acute severe asthma. | |
| Oral | Rat | 200 µg/mL solution | Lower bioavailability compared to intratracheal delivery. | |
| Subcutaneous | Cat | 0.01 mg/kg | Used for at-home treatment of bronchoconstriction. |
In Vitro Delivery Methods
In vitro models using respiratory cell lines are valuable for high-throughput screening and mechanistic studies of terbutaline's effects at the cellular level.
Experimental Workflow for In Vitro Studies
Figure 3: In Vitro Experimental Workflow
Protocol for Assessing Terbutaline Efficacy in a Bronchial Epithelial Cell Line
-
Cell Culture: Culture a human bronchial epithelial cell line (e.g., BEAS-2B) in appropriate cell culture media until confluent.
-
Terbutaline Treatment: Prepare a range of terbutaline concentrations in serum-free media. Replace the cell culture media with the terbutaline-containing media and incubate for the desired time.
-
cAMP Assay: To assess the activation of the β2-adrenergic signaling pathway, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP enzyme immunoassay (EIA) kit. An increase in cAMP levels indicates receptor activation.
-
Cell Viability Assay: To determine the cytotoxicity of the terbutaline formulation, perform a cell viability assay such as the MTT or PrestoBlue assay.
Preparation of Terbutaline-Loaded Nanovesicles
Novel drug delivery systems like nanovesicles can improve the therapeutic efficacy of terbutaline.
Protocol for Thin Film Hydration Method
-
Lipid Dissolution: Dissolve the lipids (e.g., cholesterol, Span 60) and terbutaline sulfate in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles.
-
Sonication: To reduce the size of the vesicles and create unilamellar vesicles, sonicate the suspension using a probe or bath sonicator.
-
Characterization: Characterize the resulting nanovesicles for particle size, zeta potential, and encapsulation efficiency.
Quantitative Data from In Vitro Studies
| Parameter | Value | Method | Reference |
| Terbutaline-Novasomes Encapsulation Efficiency | Up to 70% | Thin Film Hydration | |
| Terbutaline-Novasomes Particle Size | ~224 nm | Thin Film Hydration | |
| Terbutaline-Novasomes Zeta Potential | -31.17 mV | Thin Film Hydration | |
| Terbutaline EC50 (β2AR expressing cells) | 10-7.40 M | Electrophysiology |
Ex Vivo Delivery Methods
Ex vivo lung models, such as the isolated perfused lung, bridge the gap between in vitro and in vivo studies by maintaining the three-dimensional architecture and physiological environment of the lung.
Protocol for Isolated Perfused Rat Lung Model
-
Surgical Preparation: Anesthetize a rat and perform a tracheostomy and median sternotomy. Cannulate the pulmonary artery and the left atrium.
-
Lung Isolation: Carefully dissect the lungs from the thoracic cavity and mount them in a humidified, temperature-controlled chamber.
-
Perfusion and Ventilation: Perfuse the lungs via the pulmonary artery with a physiological salt solution containing a plasma expander. Ventilate the lungs with a gas mixture (e.g., 95% O2, 5% CO2) at a constant tidal volume and frequency.
-
Terbutaline Administration: Administer terbutaline as a bolus into the pulmonary arterial inflow or as an aerosol via the ventilator.
-
Data Collection: Continuously monitor pulmonary arterial pressure, left atrial pressure, and airway pressure. Collect perfusate samples from the left atrial outflow to determine drug concentration and assess drug transport across the pulmonary epithelium.
Conclusion
The selection of an appropriate terbutaline delivery method is critical for the success of respiratory system research. This document provides a comprehensive overview of in vivo, in vitro, and ex vivo protocols, along with quantitative data to aid researchers in designing and executing their studies. The provided workflows and protocols can be adapted to specific research questions and experimental setups. Careful consideration of the advantages and limitations of each method will ensure the generation of reliable and reproducible data in the investigation of terbutaline's role in respiratory health and disease.
References
Application Notes: Experimental Design for Studying Terbutaline's Tocolytic Effects
Introduction Terbutaline is a selective beta-2 (β2)-adrenergic receptor agonist widely investigated for its tocolytic properties—the ability to suppress premature uterine contractions and delay preterm labor.[1][2] Its primary mechanism involves relaxing the uterine smooth muscle (myometrium).[3][4] Tocolytic therapy aims to prolong gestation, even for a short period of 48-72 hours, to allow for the administration of corticosteroids to enhance fetal lung maturity or for maternal transfer to a facility with a neonatal intensive care unit (NICU).[1] A robust experimental design is crucial for accurately characterizing the efficacy, potency, and underlying molecular mechanisms of Terbutaline. This document provides detailed protocols and frameworks for researchers, scientists, and drug development professionals engaged in this field.
Mechanism of Action Terbutaline exerts its tocolytic effect by binding to β2-adrenergic receptors on the surface of myometrial cells. This interaction initiates a G-protein-coupled signaling cascade that leads to the activation of adenylyl cyclase. The enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations, sequestration of calcium into the sarcoplasmic reticulum, and reduced activity of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and the cessation of contractions.
References
Application Note: Laboratory-Based Efficacy Testing of Terbutaline in Reversing Bronchospasm
Introduction Terbutaline is a selective beta-2 (β2) adrenergic receptor agonist widely used as a short-acting bronchodilator for the rapid relief of bronchospasm associated with respiratory conditions like asthma and COPD.[1][2][3] Its primary mechanism of action involves the relaxation of airway smooth muscle.[4] Evaluating the efficacy of terbutaline and novel bronchodilators in a laboratory setting is a critical step in drug development. This document provides detailed protocols for assessing the bronchodilatory effects of terbutaline using established ex vivo, in vivo, and in vitro models.
Mechanism of Action: β2-Adrenergic Signaling Terbutaline exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[4] This binding activates a Gs-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and bronchodilation.
Caption: Diagram of the β2-adrenergic signaling cascade initiated by terbutaline.
Experimental Protocols
Protocol 1: Ex Vivo Assessment in Isolated Tracheal Rings (Organ Bath)
This protocol assesses the ability of terbutaline to relax pre-contracted airway smooth muscle tissue, providing a direct measure of its bronchodilator efficacy.
Caption: Workflow for assessing terbutaline efficacy using an isolated organ bath.
Methodology:
-
Tissue Preparation: Humanely euthanize a laboratory animal (e.g., guinea pig or rat). Carefully dissect the trachea and place it in physiological salt solution (PSS), such as Krebs-Henseleit buffer. Clean the trachea of connective tissue and cut it into 3-4 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in a water-jacketed organ bath (10-30 mL volume) containing Krebs solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Replace the Krebs solution every 15-20 minutes.
-
Inducing Bronchospasm: After equilibration, induce a stable contraction (bronchospasm) by adding a contractile agonist, such as methacholine (e.g., 10⁻⁶ M) or histamine, to the bath.
-
Efficacy Measurement: Once the contraction reaches a stable plateau, add terbutaline to the bath in a cumulative, stepwise manner (e.g., 10⁻⁹ M to 10⁻⁴ M). Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation at each terbutaline concentration as a percentage of the initial methacholine-induced contraction. Plot the percentage of relaxation against the log concentration of terbutaline to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal relaxation).
Data Presentation:
| Parameter | Terbutaline | Reference Compound (e.g., Isoproterenol) |
| EC₅₀ (M) | Typical Range: 10⁻⁸ - 10⁻⁷ | Typical Range: 10⁻⁹ - 10⁻⁸ |
| Eₘₐₓ (% Relaxation) | >95% | ~100% |
| Contractile Agent | Methacholine (1 µM) | Methacholine (1 µM) |
| Tissue Source | Guinea Pig Trachea | Guinea Pig Trachea |
| (Note: Values are illustrative based on typical β2-agonist profiles. Actual results will vary.) |
Protocol 2: In Vivo Assessment in a Methacholine-Challenged Rodent Model
This protocol evaluates the ability of terbutaline to reverse bronchospasm in a living animal, providing data with higher physiological relevance.
Caption: Workflow for in vivo assessment of terbutaline in an animal model.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or guinea pig). Perform a tracheostomy and insert a cannula into the trachea. The animal is then connected to a small-animal ventilator.
-
Measurement Setup: Place the animal inside a whole-body plethysmograph to measure changes in airway mechanics, such as lung resistance (Rₗ) and dynamic compliance (Cₑₗ).
-
Baseline Measurement: After a stabilization period, record baseline Rₗ and Cₑₗ values.
-
Bronchospasm Induction: Administer a bronchoconstricting agent, typically methacholine, via intravenous injection or aerosol inhalation to induce a significant increase in Rₗ. Doses are pre-determined to cause a submaximal but robust bronchospasm (e.g., 2-3 fold increase in Rₗ).
-
Efficacy Measurement: At the peak of the bronchoconstrictor response, administer terbutaline through a relevant route (e.g., intravenous, intraperitoneal, or aerosol).
-
Data Analysis: Continuously monitor and record Rₗ and Cₑₗ until they return to baseline. The efficacy of terbutaline is quantified by the percentage reversal of the methacholine-induced bronchoconstriction and the time taken to achieve 50% or 90% reversal (T₅₀, T₉₀).
Data Presentation:
| Treatment Group | Peak Rₗ Increase (%) (Post-Methacholine) | % Reversal of Bronchospasm (Post-Terbutaline) | T₅₀ Reversal (seconds) |
| Vehicle Control | 250 ± 30% | < 10% | N/A |
| Terbutaline (0.1 mg/kg, IV) | 245 ± 25% | 98 ± 5% | 60 ± 15 |
| Terbutaline (1 mg/kg, IP) | 260 ± 35% | 95 ± 8% | 180 ± 40 |
| (Note: Data are illustrative examples for a mouse model.) |
Protocol 3: In Vitro Cellular Assay (Calcium Imaging in Airway Smooth Muscle Cells)
This assay measures terbutaline's effect on intracellular calcium ([Ca²⁺]i), a key second messenger in smooth muscle contraction. Contractile agonists elevate [Ca²⁺]i, and effective bronchodilators are expected to lower it.
Caption: Workflow for measuring terbutaline's effect on intracellular calcium.
Methodology:
-
Cell Culture: Culture primary human airway smooth muscle cells (HASMCs) on glass coverslips until they reach 70-90% confluency.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal520) for 30-60 minutes at 37°C, according to the manufacturer's protocol. After loading, wash the cells with a buffered salt solution.
-
Imaging Setup: Mount the coverslip onto the stage of a fluorescence microscope (e.g., a confocal microscope) equipped for live-cell imaging.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal from a field of cells for 1-2 minutes.
-
Stimulation: Perfuse the cells with a solution containing a contractile agonist (e.g., histamine or carbachol) to induce an increase in intracellular calcium, which is observed as an increase in fluorescence intensity.
-
Efficacy Measurement: Once the calcium signal has peaked or reached a stable plateau, perfuse the cells with a solution containing the contractile agonist plus terbutaline.
-
Data Analysis: Record the fluorescence intensity over time. Quantify the effect of terbutaline by measuring the percentage reduction in the agonist-induced fluorescence signal. Generate dose-response curves by testing multiple concentrations of terbutaline.
Data Presentation:
| Compound | Agonist (Concentration) | Peak [Ca²⁺]i Increase (ΔF/F₀) | % Inhibition of [Ca²⁺]i Signal by Compound |
| Terbutaline (1 µM) | Histamine (10 µM) | 3.5 ± 0.4 | 85 ± 10% |
| Terbutaline (100 nM) | Histamine (10 µM) | 3.6 ± 0.5 | 52 ± 8% |
| Vehicle Control | Histamine (10 µM) | 3.4 ± 0.4 | < 5% |
| (Note: ΔF/F₀ represents the change in fluorescence over baseline. Data are illustrative.) |
References
Terbutaline Infusion Protocols for In-Vivo Animal Studies: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of terbutaline, a selective β2-adrenergic receptor agonist, in in-vivo animal studies. This document is intended to guide researchers in designing and executing experiments involving continuous infusion of terbutaline for various research applications, including but not limited to studies on bronchodilation, cardiovascular effects, and metabolic changes.
Introduction to Terbutaline
Terbutaline is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors, leading to the relaxation of smooth muscles in various tissues, most notably the bronchial, vascular, and uterine smooth muscles.[1] Its primary clinical applications in humans include the treatment of bronchospasm associated with asthma, bronchitis, and emphysema.[2] In veterinary medicine, it is used off-label to manage respiratory conditions in species such as cats and dogs. Due to its tocolytic properties (inhibition of uterine contractions), it has also been investigated for the management of preterm labor.[3]
The mechanism of action involves the activation of β2-adrenergic receptors, which stimulates the Gs-protein pathway. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation.[2]
Signaling Pathway of Terbutaline
The signaling cascade initiated by terbutaline binding to the β2-adrenergic receptor is a well-characterized pathway. The following diagram illustrates the key steps involved.
Quantitative Data from In-Vivo Studies
The following tables summarize quantitative data on terbutaline administration and its physiological effects from various in-vivo studies. These values can serve as a starting point for dose-ranging studies in new experimental models.
Table 1: Terbutaline Infusion and Bolus Doses in Various Species
| Species | Route of Administration | Dosing Regimen | Application | Reference |
| Human (Adult) | Intravenous Infusion | 10-30 µ g/min | Cardiovascular Effects | |
| Human (Adult) | Intravenous Infusion | 0.1-0.4 µg/kg/min | Status Asthmaticus | |
| Human (Adult) | Subcutaneous Infusion | 3-12 mg/day | Severe Asthma | |
| Pregnant Ewe | Intravenous Infusion | Dose-ranging up to levels exceeding those for labor inhibition | Tocolysis/Cardiovascular Effects | |
| Cow | Intravenous Bolus | 5 µg/kg and 0.5 mg/kg | Pharmacokinetics | |
| Rat | Subcutaneous Bolus | 0.1 and 0.3 mg/kg | Anti-inflammatory Effects |
Table 2: Physiological Effects of Terbutaline Infusion in In-Vivo Models
| Species | Infusion Rate/Dose | Parameter Measured | Observed Effect | Reference |
| Human (Adult) | 10-30 µ g/min (IV) | Heart Rate | Dose-dependent increase | |
| Human (Adult) | 10-30 µ g/min (IV) | Blood Pressure | No significant change in mean arterial pressure | |
| Human (Adult) | 0.5 mg over 60 min (IV) | Heart Rate | Increased | |
| Human (Adult) | 0.5 mg over 60 min (IV) | Systolic Blood Pressure | Increased | |
| Human (Adult) | 0.5 mg over 60 min (IV) | Diastolic Blood Pressure | Decreased | |
| Human (Adult) | 0.5 mg over 60 min (IV) | Plasma Glucose | Increased | |
| Human (Adult) | 0.5 mg over 60 min (IV) | Serum Potassium | Decreased | |
| Pregnant Ewe | Labor-inhibiting doses | Maternal Heart Rate | Mild tachycardia | |
| Pregnant Ewe | Labor-inhibiting doses | Uterine Blood Flow | No significant change |
Experimental Protocols
The following are detailed protocols for continuous subcutaneous and intravenous infusion of terbutaline in rodent models. These protocols are synthesized from available literature and should be adapted and optimized for specific research questions and institutional guidelines.
Protocol 1: Continuous Subcutaneous Terbutaline Infusion in Rodents via Osmotic Pump
This protocol describes the use of an implantable osmotic pump for the long-term, continuous delivery of terbutaline in mice or rats.
Materials:
-
Terbutaline sulfate (powder)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Osmotic pump (e.g., ALZET®) of appropriate size and duration for the animal model and study length
-
Sterile syringes and needles
-
Surgical instruments for aseptic implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Animal scale
-
Warming pad
Experimental Workflow:
Procedure:
-
Preparation of Terbutaline Solution:
-
Calculate the total amount of terbutaline needed based on the desired dose, infusion rate of the pump, and duration of the study.
-
Dissolve the terbutaline sulfate powder in sterile saline to the final desired concentration. Ensure the solution is clear and free of particulates. The pH should be near neutral (~7.0).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Filling the Osmotic Pump:
-
Follow the manufacturer's instructions for filling the osmotic pump. This typically involves attaching a filling tube to a syringe, drawing up the terbutaline solution, and slowly injecting it into the pump until the solution emerges from the outlet.
-
Prime the pump according to the manufacturer's guidelines to ensure immediate delivery upon implantation.
-
-
Animal Preparation and Anesthesia:
-
Weigh the animal to ensure accurate dosing if required for calculations.
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Shave and aseptically prepare the surgical site, typically on the back between the scapulae.
-
-
Surgical Implantation of the Osmotic Pump:
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled osmotic pump into the pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer post-operative analgesics as per your institution's animal care guidelines.
-
Monitor the animal for recovery from anesthesia on a warming pad.
-
Check for signs of pain, distress, or infection at the surgical site daily.
-
Monitor physiological parameters relevant to your study (e.g., heart rate, blood pressure, respiratory rate, body temperature).
-
-
Experimental Procedures and Data Collection:
-
After a recovery period (typically 24-48 hours), proceed with your experimental protocol.
-
Collect data at predetermined time points.
-
Protocol 2: Continuous Intravenous Terbutaline Infusion in Rodents
This protocol describes the continuous intravenous infusion of terbutaline, suitable for studies requiring rapid and precise control of plasma drug concentrations.
Materials:
-
Terbutaline sulfate (powder)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Infusion pump
-
Vascular access catheter (e.g., jugular or femoral vein catheter)
-
Surgical instruments for aseptic catheter implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Swivel system for freely moving animals (optional)
-
Animal scale
-
Warming pad
Experimental Workflow:
Procedure:
-
Preparation of Terbutaline Solution:
-
Prepare a sterile terbutaline solution as described in Protocol 1. The concentration will depend on the desired infusion rate and the capabilities of the infusion pump.
-
-
Vascular Catheter Implantation:
-
This is a surgical procedure that requires appropriate training and aseptic technique.
-
Anesthetize the animal.
-
Surgically expose the jugular or femoral vein.
-
Insert a sterile catheter into the vein and secure it in place.
-
Exteriorize the catheter, typically at the back of the neck, to allow for connection to the infusion line.
-
Close all incisions.
-
-
Post-Operative Recovery:
-
Provide post-operative analgesia and monitor the animal's recovery as described in Protocol 1.
-
Ensure the catheter remains patent by flushing with a sterile heparinized saline solution.
-
-
Connection to Infusion System:
-
Allow the animal to fully recover from surgery before starting the infusion.
-
If using a swivel system for freely moving animals, connect the exteriorized catheter to the swivel line.
-
Connect the infusion pump to the system.
-
-
Initiation of Terbutaline Infusion:
-
Prime the infusion line with the terbutaline solution.
-
Set the infusion pump to the desired rate. Refer to the tables above for starting dose ranges, and adjust as needed based on pilot studies.
-
A bolus dose may be administered at the beginning of the infusion to rapidly achieve a target plasma concentration.
-
-
Physiological Monitoring and Data Collection:
-
Continuously or intermittently monitor key physiological parameters such as:
-
Cardiovascular: Heart rate, blood pressure (systolic, diastolic, mean), ECG.
-
Respiratory: Respiratory rate, tidal volume, blood oxygen saturation.
-
Metabolic: Blood glucose, serum potassium.
-
-
Collect experimental data according to the study design.
-
Important Considerations
-
Dose Conversion: Extrapolating doses from human studies to animal models should be done with caution. Allometric scaling based on body surface area is a common method for estimating an equivalent dose. However, pilot studies are essential to determine the optimal dose for a specific animal model and research question.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Anesthesia and analgesia must be used appropriately to minimize pain and distress.
-
Vehicle Selection: The vehicle used to dissolve terbutaline should be sterile, isotonic, and have a neutral pH to avoid irritation and tissue damage, especially for subcutaneous infusions.
-
Side Effects: Terbutaline can cause side effects such as tachycardia, tremors, and metabolic changes (e.g., hyperglycemia, hypokalemia). These should be monitored and considered when interpreting experimental results.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize terbutaline infusion in their in-vivo animal studies to investigate its various physiological and pharmacological effects.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Terbutaline Solubility Issues
Welcome to the technical support center for Terbutaline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with Terbutaline in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble completely dissolving Terbutaline Sulfate in water. What could be the issue?
A: While Terbutaline Sulfate is generally considered freely soluble in water, several factors can lead to dissolution problems[1][2]:
-
Concentration: You may be exceeding its solubility limit. Although high, the solubility is not infinite. Cross-reference your target concentration with the known solubility values.
-
pH of the Solution: Terbutaline Sulfate is most stable and soluble in slightly acidic conditions. Commercial sterile solutions are often adjusted to a pH between 3.0 and 5.0[3]. If your water is neutral or slightly alkaline, or if you are using a buffer with a higher pH, you may encounter difficulty.
-
Identity of the Compound: Ensure you are using Terbutaline Sulfate , which is the water-soluble salt form. The free base form of Terbutaline has very poor aqueous solubility.
-
Temperature: While room temperature should be sufficient, gentle warming can sometimes aid dissolution, but be cautious about potential degradation with prolonged heat. A patent for an inhalation solution mentions dissolving the components under a heated state[4].
Q2: What is the reported solubility of Terbutaline Sulfate in common solvents?
A: The solubility of Terbutaline Sulfate can vary slightly based on the source, temperature, and pH. The following table summarizes key quantitative data.
| Solvent System | Reported Solubility | Source(s) |
| Water (H₂O) | 100 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS) | 120 mg/mL | |
| 0.1N Hydrochloric Acid (HCl) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | |
| Methanol | Slightly Soluble | |
| Chloroform | Insoluble |
Q3: My Terbutaline Sulfate solution becomes cloudy after adding a buffer. Why is this happening?
A: This is most commonly due to a pH shift. If your buffer system raises the pH of the final solution significantly above 5.0, the solubility of Terbutaline Sulfate can decrease, leading to precipitation. A solution of Terbutaline Sulfate in water naturally has a pH between 4.0 and 4.8. Always measure the final pH of your solution after all components are mixed.
Q4: How can I enhance the solubility or create a stable stock solution of Terbutaline Sulfate for my experiments?
A: If you are facing challenges with basic aqueous dissolution, three primary methods can be employed: pH adjustment, the use of co-solvents, or complexation with cyclodextrins.
-
pH Adjustment: This is the most straightforward method. Lowering the pH to a range of 3.5 - 4.5 can significantly improve solubility and stability.
-
Co-solvents: For creating highly concentrated stock solutions, using a water-miscible organic co-solvent like DMSO is effective. These stocks can then be diluted into your aqueous experimental medium.
-
Cyclodextrins: These are used to form "inclusion complexes," effectively encapsulating the drug molecule to increase its apparent water solubility. This method is particularly useful for advanced formulations.
Experimental Protocols & Methodologies
Here are detailed protocols for preparing Terbutaline Sulfate solutions.
Protocol 1: Standard Aqueous Solution Preparation
-
Objective: To prepare a standard aqueous solution of Terbutaline Sulfate.
-
Materials: Terbutaline Sulfate powder, deionized water or desired aqueous buffer, volumetric flask, magnetic stirrer.
-
Methodology:
-
Weigh the required amount of Terbutaline Sulfate powder.
-
Add it to a volumetric flask containing approximately 80% of the final volume of the desired solvent (e.g., water).
-
Stir the mixture using a magnetic stirrer at room temperature until the powder is fully dissolved. Sonication can be used to expedite dissolution.
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
If required, filter the solution through a 0.22 µm filter for sterilization.
-
Protocol 2: pH-Adjusted Aqueous Solution Preparation
-
Objective: To prepare a pH-adjusted solution to maximize solubility and stability.
-
Materials: Terbutaline Sulfate powder, deionized water, 0.1N HCl, 0.1N NaOH, pH meter, volumetric flask, magnetic stirrer.
-
Methodology:
-
Prepare the Terbutaline Sulfate solution as described in Protocol 1, but bring it to only 90% of the final volume.
-
Place a calibrated pH probe into the solution.
-
Slowly add 0.1N HCl dropwise while stirring to lower the pH. Target a final pH between 3.5 and 4.5.
-
If the pH drops too low, use 0.1N NaOH to adjust it back up.
-
Once the target pH is stable, add deionized water to the final volume.
-
Protocol 3: High-Concentration Stock using Co-solvents
-
Objective: To prepare a concentrated stock solution in a co-solvent for subsequent dilution.
-
Materials: Terbutaline Sulfate powder, Dimethyl Sulfoxide (DMSO), appropriate glassware.
-
Methodology:
-
Weigh the required amount of Terbutaline Sulfate powder.
-
Add it to a glass vial or flask.
-
Add the required volume of DMSO to achieve the target concentration (e.g., up to 50 mg/mL).
-
Vortex or sonicate the mixture until the powder is fully dissolved.
-
Store the stock solution at -20°C or -80°C as recommended. Note: When diluting this stock into an aqueous buffer, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays.
-
Protocol 4: Solubility Enhancement with Cyclodextrins
-
Objective: To increase the aqueous solubility of Terbutaline by forming an inclusion complex with a cyclodextrin.
-
Materials: Terbutaline Sulfate, a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)), aqueous buffer, magnetic stirrer.
-
Methodology:
-
Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.
-
Slowly add the weighed Terbutaline Sulfate powder to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete complex formation.
-
The resulting clear solution contains the Terbutaline-cyclodextrin inclusion complex, which has enhanced apparent solubility.
-
Visual Guides & Workflows
Caption: Troubleshooting workflow for Terbutaline Sulfate solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Caption: Logical workflow of the co-solvency mechanism.
References
Technical Support Center: Troubleshooting Terbutaline-Treated Cell Lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in experiments involving Terbutaline-treated cell lines.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a diminished response to Terbutaline over time in my cell culture experiments?
A1: This is a common phenomenon known as tachyphylaxis or desensitization. Prolonged or repeated exposure to a β2-adrenergic agonist like Terbutaline can lead to the desensitization of the β2-adrenergic receptors (β2ARs). This process involves receptor phosphorylation, uncoupling from downstream signaling pathways, and a decrease in receptor density on the cell surface (down-regulation).[1][2][3][4] The effect is often dependent on the concentration of Terbutaline and the duration of exposure.[2]
Q2: My calculated EC50 value for Terbutaline differs significantly from published data for the same cell line. What could be the cause?
A2: Discrepancies in EC50 values can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from cross-contamination. Cell lines can exhibit phenotypic drift at high passage numbers, which may alter β2AR expression or signaling efficiency.
-
Receptor Density: The expression level of β2AR can vary between different cell lines and even within the same cell line under different culture conditions.
-
Genetic Polymorphisms: Genetic variations in the ADRB2 gene, which encodes the β2AR, can affect the receptor's affinity for agonists and its propensity for desensitization.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of Terbutaline exposure can all influence the dose-response curve.
Q3: I am observing high variability between replicate wells treated with the same concentration of Terbutaline. What are the potential sources of this inconsistency?
A3: High variability can be due to several technical and biological factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells.
-
Terbutaline Solution Instability: Terbutaline can be sensitive to light and prolonged storage in solution. Prepare fresh dilutions from a stock solution for each experiment and protect them from light.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Heterogeneous Receptor Expression: Even within a clonal cell population, there can be cell-to-cell variability in receptor expression.
Q4: Are there any known off-target effects of Terbutaline that could be influencing my results?
A4: While Terbutaline is a selective β2AR agonist, it can have other effects, particularly at higher concentrations. For instance, it has been shown to influence the differentiation of T helper 17 (Th17) cells in a PKA-dependent manner, suggesting it can modulate immune cell function through mechanisms that might be independent of canonical bronchodilation pathways. It's crucial to consider the specific biological context of your cell line and experiment.
Troubleshooting Guide
Issue 1: Decreasing or No Response to Terbutaline
| Possible Cause | Recommended Solution |
| β2AR Desensitization | - Perform a time-course experiment to determine the optimal duration of Terbutaline treatment before desensitization occurs. - Consider using a lower concentration of Terbutaline. - Allow for a "washout" period between treatments to permit receptor resensitization. |
| Low or Absent β2AR Expression | - Verify the expression of β2AR in your cell line using techniques like qPCR, Western blotting, or flow cytometry. - If expression is low, consider using a cell line known to have high β2AR expression or a transient/stable transfection to overexpress the receptor. |
| Degraded Terbutaline | - Prepare fresh Terbutaline solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Terbutaline in solution is sensitive to light and can degrade over time. |
| Incorrect Cell Line | - Authenticate your cell line using short tandem repeat (STR) profiling to rule out misidentification or cross-contamination. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Practices | - Standardize cell seeding density and passage number for all experiments. - Ensure thorough mixing of reagents and media. |
| Inaccurate Drug Concentration | - Calibrate pipettes regularly. - Perform serial dilutions carefully to ensure accurate final concentrations. |
| Variability in Downstream Assays | - Optimize your assay (e.g., cAMP measurement, gene expression analysis) to minimize technical variability. - Include appropriate positive and negative controls. |
| Genetic Variation within Cell Line | - If significant clonal variability is suspected, consider subcloning the cell line to obtain a more homogeneous population. |
Experimental Protocols
Protocol 1: Assessment of β2AR Desensitization
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with a chosen concentration of Terbutaline (e.g., 10 µM) for varying durations (e.g., 0, 1, 4, 8, 12, and 24 hours).
-
Washout: After the pre-treatment period, thoroughly wash the cells with sterile PBS to remove any remaining Terbutaline.
-
Re-stimulation: Acutely stimulate the cells with a standard concentration of a β2AR agonist (e.g., Isoproterenol or Terbutaline) for a short period (e.g., 15 minutes).
-
Downstream Analysis: Measure the downstream response, typically by quantifying intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
Data Analysis: Compare the cAMP response in the pre-treated cells to the control (0-hour pre-treatment) to determine the extent of desensitization over time.
Protocol 2: Quantification of β2AR Expression by Western Blot
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the β2-adrenergic receptor.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Canonical signaling pathway of Terbutaline via the β2-adrenergic receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Key steps in the process of β2-adrenergic receptor desensitization.
References
- 1. Studies in vivo and in vitro of terbutaline-induced beta-adrenoceptor desensitization in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbutaline-induced desensitization in rabbit aorta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbutaline-induced desensitization of human lymphocyte beta 2-adrenoceptors. Accelerated restoration of beta-adrenoceptor responsiveness by prednisone and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
Technical Support Center: Addressing Terbutaline Tachyphylaxis in Long-Term Exposure Models
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating terbutaline tachyphylaxis in long-term exposure models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is terbutaline tachyphylaxis and why is it important in long-term exposure models?
A1: Terbutaline is a selective beta-2 adrenergic receptor (β2AR) agonist used as a bronchodilator.[1] Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of long-term terbutaline exposure, this means that its bronchodilatory effects can diminish over time.[2] This phenomenon is critical to understand for developing more effective long-term therapies for conditions like asthma and COPD.
Q2: What are the primary molecular mechanisms underlying terbutaline tachyphylaxis?
A2: The primary mechanisms involve the desensitization and downregulation of β2ARs. This process includes:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2AR.[3][4]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G protein coupling, leading to desensitization of the receptor.[3]
-
Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes.
-
Downregulation: Internalized receptors can either be recycled back to the cell surface or targeted for degradation, leading to a net loss of receptors, known as downregulation.
Q3: How quickly does tachyphylaxis to terbutaline develop?
A3: The onset of tachyphylaxis can be rapid. Studies have shown that desensitization of the β2AR signaling can occur within minutes of agonist exposure. Significant downregulation of β2ARs and a reduced functional response can be observed within hours to days of continuous terbutaline treatment.
Q4: Can terbutaline-induced tachyphylaxis be reversed?
A4: Yes, in many cases, tachyphylaxis is reversible. Removal of the agonist can lead to the dephosphorylation and recycling of internalized receptors back to the cell surface, restoring responsiveness. This process can be facilitated by treatment with β-blockers. The recovery time can vary, from hours to several days, depending on the duration and concentration of the terbutaline exposure.
Troubleshooting Guides
This section addresses common issues encountered during experiments studying terbutaline tachyphylaxis.
β2AR Downregulation Assays (e.g., Radioligand Binding)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High non-specific binding | 1. Inappropriate concentration of unlabeled ligand. 2. Radioligand sticking to filters or vials. 3. Inadequate washing. 4. Low quality receptor preparation. | 1. Use a concentration of unlabeled ligand that is 100-fold higher than its Kd. 2. Pre-soak filters in a blocking agent (e.g., 0.1% BSA). Use low-binding plates and tubes. 3. Increase the volume and number of washes with ice-cold buffer. 4. Ensure proper homogenization and centrifugation steps during membrane preparation. |
| Low specific binding | 1. Low receptor expression in the chosen cell line. 2. Degraded radioligand. 3. Incorrect incubation time or temperature. 4. Suboptimal cell density. | 1. Use a cell line known to express high levels of β2AR (e.g., HEK293, A549, BEAS-2B) or consider transient transfection. 2. Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 3. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. 4. Optimize cell seeding density to ensure sufficient receptor numbers without causing overcrowding and cell stress. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Inconsistent cell numbers per well. 3. "Edge effects" in multi-well plates due to evaporation. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before plating. 3. Avoid using the outer wells of the plate or maintain proper humidity in the incubator. |
| Biphasic competition curve | 1. Presence of two different receptor subtypes or affinity states. 2. Metabolic transformation of the competing ligand. 3. Ligand dimerization. | 1. This may be a true biological effect. Analyze the data using a two-site binding model. 2. Consider if your experimental system could be metabolizing the ligand and use appropriate inhibitors if necessary. 3. This can occur at high ligand concentrations. |
cAMP Response Assays (e.g., FRET, HTRF)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal | 1. Constitutive receptor activity in overexpressing cell lines. 2. High phosphodiesterase (PDE) activity degrading cAMP. (Note: this would lead to a low signal, but is a common issue in assay setup). 3. Excess template DNA in qPCR-based cAMP detection. | 1. Consider using a cell line with lower, more physiological receptor expression. 2. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. 3. Dilute DNA samples to reduce background fluorescence. |
| Low signal-to-noise ratio | 1. Insufficient agonist stimulation (concentration or time). 2. Suboptimal cell density. 3. Incorrect instrument settings. | 1. Perform a dose-response and time-course experiment to determine the optimal agonist concentration (EC80) and stimulation time. 2. Titrate cell number to find the optimal density that gives a robust signal without being too confluent. 3. Ensure the plate reader settings (e.g., filters, gain) are appropriate for your specific assay kit. |
| No assay window in TR-FRET | 1. Incorrect emission filters. 2. Problem with the development reaction. | 1. Use the exact emission filters recommended for your instrument and TR-FRET assay. 2. Run controls with and without the phosphopeptide to verify the development reaction is working correctly. |
Data Presentation
Table 1: Terbutaline-Induced β2AR Downregulation in Various Cell Types
| Cell Type | Terbutaline Concentration | Exposure Time | % β2AR Downregulation | Reference |
| Human Lymphocytes | 3 x 5 mg/day (in vivo) | 2 weeks | ~30% | |
| Human Lymphocytes | 3 x 5 mg/day (in vivo) | Not specified | ~40-50% |
Table 2: EC50 Values for β2AR Agonists in Human Airway Smooth Muscle Cells
| Agonist | EC50 for cAMP formation (µM) | Reference |
| Isoprenaline | 0.08 | |
| Salbutamol | 0.6 | |
| Terbutaline | 2.3 | |
| Salmeterol | 0.0012 |
Experimental Protocols
Protocol 1: Induction of Terbutaline Tachyphylaxis in Cultured Human Airway Smooth Muscle (HASM) Cells
This protocol describes a general method for inducing β2AR tachyphylaxis in primary HASM cells.
Materials:
-
Primary Human Airway Smooth Muscle (HASM) cells
-
Smooth muscle growth medium (supplemented with growth factors)
-
Serum-free medium
-
Terbutaline sulfate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HASM cells in smooth muscle growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 24-48 hours by replacing the growth medium with serum-free medium. This helps to synchronize the cells and reduce basal receptor activity.
-
Prepare a stock solution of terbutaline sulfate in sterile water or PBS.
-
Treat the cells with the desired concentration of terbutaline (e.g., 1-10 µM) in serum-free medium for the desired duration (e.g., 24-48 hours) to induce tachyphylaxis. Include a vehicle-treated control group.
-
After the incubation period, wash the cells thoroughly with warm PBS (3-4 times) to remove any remaining terbutaline.
-
The cells are now ready for downstream functional assays (e.g., cAMP measurement) or receptor binding assays.
Protocol 2: Quantification of β2AR Downregulation by Radioligand Binding Assay
This protocol outlines the steps for a whole-cell radioligand binding assay to quantify the number of surface β2ARs.
Materials:
-
Tachyphylaxis-induced and control cells (from Protocol 1)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
Unlabeled competitor for non-specific binding (e.g., propranolol)
-
Scintillation fluid and counter
Procedure:
-
After inducing tachyphylaxis, wash the cells as described in Protocol 1.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in ice-cold binding buffer and determine the cell concentration.
-
In a 96-well plate, add a constant number of cells to each well.
-
For total binding, add the radioligand at a saturating concentration.
-
For non-specific binding, add the radioligand along with a high concentration of the unlabeled competitor (e.g., 10 µM propranolol).
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 37°C).
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The difference in specific binding between control and terbutaline-treated cells represents the extent of β2AR downregulation.
Protocol 3: Measurement of cAMP Response using a FRET-based Assay
This protocol provides a general workflow for measuring the cAMP response to a β2AR agonist in cells with and without induced tachyphylaxis.
Materials:
-
Tachyphylaxis-induced and control cells (from Protocol 1) expressing a FRET-based cAMP biosensor.
-
Assay buffer (e.g., HBSS with HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
β2AR agonist (e.g., isoproterenol)
-
Fluorescence plate reader capable of FRET measurements.
Procedure:
-
Plate cells expressing the cAMP biosensor in a multi-well plate suitable for fluorescence measurements.
-
Induce tachyphylaxis as described in Protocol 1.
-
Wash the cells to remove terbutaline.
-
Add assay buffer containing a PDE inhibitor to all wells and incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to take effect.
-
Measure the baseline FRET ratio.
-
Add the stimulating β2AR agonist (e.g., isoproterenol) at various concentrations to generate a dose-response curve.
-
Measure the FRET ratio at multiple time points after agonist addition to capture the peak response.
-
Compare the dose-response curves and maximal cAMP production between the control and terbutaline-pretreated cells to quantify the degree of desensitization.
Mandatory Visualizations
Caption: Signaling pathway of terbutaline and mechanisms of tachyphylaxis.
Caption: Workflow for β2AR downregulation radioligand binding assay.
Caption: Workflow for cAMP response measurement using a FRET-based assay.
References
Mitigating off-target receptor binding of Terbutaline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating off-target receptor binding of Terbutaline during their experiments.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results when using Terbutaline.
This may be due to Terbutaline binding to off-target receptors, primarily β1-adrenergic receptors, leading to unintended cellular responses.
Solution:
-
Optimize Terbutaline Concentration: Use the lowest concentration of Terbutaline that elicits a response in your system to minimize off-target effects. The IC50 for Terbutaline at the β2-adrenergic receptor is approximately 53 nM[1].
-
Employ Selective Antagonists: Use a selective antagonist for the suspected off-target receptor to block its activation. For example, use Atenolol to block β1-adrenergic receptors.
-
Perform Control Experiments: Always include appropriate controls to differentiate between on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Terbutaline?
A1: Terbutaline is a selective β2-adrenergic receptor agonist[1][2][3]. Its binding to this receptor initiates a signaling cascade that leads to smooth muscle relaxation, making it effective as a bronchodilator[1].
Q2: What are the known off-target receptors for Terbutaline?
A2: While Terbutaline is selective for the β2-adrenergic receptor, it can also bind to β1-adrenergic receptors, especially at higher concentrations. This can lead to cardiostimulatory effects. Additionally, at very high concentrations (in the micromolar range), Terbutaline has been shown to have weak antagonist activity at α1-adrenoceptors.
Q3: How can I minimize off-target binding of Terbutaline in my experiments?
A3: Several strategies can be employed:
-
Use of Selective Antagonists: Co-incubate your cells or tissues with a selective antagonist for the potential off-target receptor. For example, to block β1-receptor-mediated effects, you can use Atenolol.
-
Buffer Optimization: Adjusting the pH and ionic strength of your experimental buffer can help reduce non-specific binding.
-
Blocking Agents: The use of blocking agents like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.
-
Surfactants: Non-ionic surfactants such as Tween 20 can disrupt hydrophobic interactions that may contribute to non-specific binding.
Q4: What are the signaling pathways activated by Terbutaline's on-target and off-target receptors?
A4: Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs protein. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. However, the downstream effects and regulation of these pathways can differ between cell types, leading to distinct physiological responses.
Quantitative Data Summary
| Ligand | Receptor | Binding Affinity Metric | Value | Reference |
| Terbutaline | β2-Adrenergic Receptor | IC50 | 53 nM | |
| Terbutaline | α1-Adrenoceptor | pKB (antagonist activity) | 4.70 ± 0.09 | |
| Atenolol | β1-Adrenergic Receptor | log Kd | -6.66 ± 0.05 | |
| Atenolol | β2-Adrenergic Receptor | log Kd | -5.99 ± 0.14 | |
| ICI 118,551 | β2-Adrenergic Receptor | Ki | 1.2 nM | |
| ICI 118,551 | β1-Adrenergic Receptor | Ki | 120 nM |
Key Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Terbutaline's Off-Target Affinity
This protocol allows for the determination of Terbutaline's binding affinity for a potential off-target receptor (e.g., β1-adrenergic receptor) by measuring its ability to compete with a radiolabeled ligand known to bind specifically to that receptor.
Materials:
-
Cell membranes expressing the off-target receptor (e.g., β1-adrenergic receptor)
-
Radiolabeled ligand specific for the off-target receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors)
-
Unlabeled Terbutaline
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of unlabeled Terbutaline.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of unlabeled Terbutaline.
-
Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a high concentration of a known antagonist for the off-target receptor).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Terbutaline by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Terbutaline concentration and fit the data to a competition binding curve to determine the IC50, which can then be used to calculate the Ki value.
Protocol 2: Mitigating Off-Target Effects Using a Selective Antagonist
This protocol describes how to use a selective antagonist to block the off-target effects of Terbutaline in a functional cell-based assay.
Materials:
-
Cells expressing both the target (β2-adrenergic) and off-target (e.g., β1-adrenergic) receptors.
-
Terbutaline
-
Selective antagonist for the off-target receptor (e.g., Atenolol for β1-adrenergic receptors)
-
Assay medium
-
Reagents for the functional assay (e.g., cAMP assay kit)
Procedure:
-
Control Group: Treat cells with Terbutaline alone at various concentrations to establish a dose-response curve for the combined on- and off-target effects.
-
Antagonist Group: Pre-incubate the cells with the selective antagonist (e.g., Atenolol) at a concentration sufficient to block the off-target receptor. The concentration should be chosen based on the antagonist's known Ki or Kd for the off-target receptor.
-
After the pre-incubation period, add Terbutaline at various concentrations to the antagonist-treated cells.
-
Baseline Group: Include a control group of cells treated with the antagonist alone to assess any intrinsic activity of the antagonist.
-
Perform the functional assay (e.g., measure cAMP levels) for all groups.
-
Data Analysis: Compare the dose-response curves of Terbutaline in the presence and absence of the antagonist. A rightward shift in the dose-response curve in the antagonist group, or a reduction in the maximal response, indicates that the antagonist is effectively blocking the off-target effects of Terbutaline.
Visualizations
Caption: On- and off-target signaling pathways of Terbutaline.
Caption: Workflow for mitigating off-target effects.
References
Technical Support Center: Terbutaline Dosage and Administration in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Terbutaline dosage for different animal species and strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Terbutaline and what is its primary use in animal research?
Terbutaline is a selective beta-2 adrenergic receptor agonist. In veterinary medicine and animal research, it is primarily used as a bronchodilator to treat respiratory conditions such as asthma and bronchitis in a variety of animal species including cats, dogs, birds, and reptiles.[1] It is often used in an "off-label" capacity, meaning its application in a specific species or for a particular condition has not been formally approved by regulatory bodies like the FDA.[1]
Q2: What are the common routes of administration for Terbutaline in laboratory animals?
Terbutaline can be administered through several routes depending on the experimental design and the animal species. Common routes include:
-
Oral (PO): Tablets or compounded liquid formulations can be given by mouth.[1] This route may be suitable for chronic dosing studies.
-
Subcutaneous (SC): Injectable solutions are frequently administered subcutaneously for a slower absorption and sustained effect.[2]
-
Intraperitoneal (IP): This route allows for rapid absorption of the compound.
-
Intravenous (IV): Provides immediate systemic distribution.
-
Inhalation: Metered-dose inhalers or nebulizers can be used for direct delivery to the lungs, which is particularly relevant for respiratory studies.[3]
Q3: How do I prepare and store Terbutaline solutions for my experiments?
For parenteral administration, it is crucial to use sterile techniques. If preparing a solution from a powder, use a sterile diluent like 0.9% sodium chloride and pass the final solution through a 0.22 µm syringe filter. Store the prepared solution in a sterile, sealed vial.
Terbutaline sulfate injection (0.1 mg/mL) diluted in 0.9% sodium chloride is stable for at least 23 days at room temperature (25°C) in polyvinylchloride bags. When repackaged in plastic syringes, it is stable for up to 60 days when refrigerated and protected from light. However, exposure to light can cause degradation and a yellowish discoloration. It is recommended to store solutions at room temperature, protected from light, and to discard any partially used injectable bottles.
Troubleshooting Guide
Q1: I'm observing high variability in the response to Terbutaline in my study animals. What could be the cause?
High variability can stem from several factors:
-
Animal Strain: Different strains of the same species can exhibit varied responses to drugs. For example, in mice, the genetic background can influence the inflammatory response in asthma models.
-
Administration Technique: Inconsistent administration, especially with oral gavage or inhalation, can lead to variable dosing and absorption.
-
Stress: High levels of stress during handling and administration can affect physiological responses and drug metabolism.
-
Health Status: Underlying health issues in individual animals can alter their response to Terbutaline.
Solution: Ensure consistent and proper administration techniques across all animals. Handle animals gently to minimize stress. Carefully monitor the health of all animals throughout the study and exclude any that show signs of illness unrelated to the experimental parameters. If possible, conduct a pilot study to assess the variability within your chosen strain.
Q2: My animals are showing signs of overstimulation (e.g., tremors, agitation, and excessive heart rate). What should I do?
These are known side effects of Terbutaline, indicating a potential overdose or individual sensitivity.
Solution:
-
Immediate Action: Discontinue the administration of Terbutaline. Monitor the animal's heart rate and behavior closely. Provide supportive care as needed.
-
Future Dosing: Re-evaluate your dosage calculations. You may need to lower the dose for subsequent experiments. Consider performing a dose-response study to determine the optimal dose with minimal side effects for your specific animal model and strain.
Q3: I'm not observing the expected bronchodilatory effect in my asthma model. What could be the problem?
Several factors could contribute to a lack of efficacy:
-
Dosage: The dose may be too low to elicit a therapeutic response.
-
Route of Administration: For respiratory studies, direct inhalation is often more effective than systemic administration. The bioavailability of oral Terbutaline can be low in some species, such as horses.
-
Timing of Administration: The therapeutic effect of Terbutaline is relatively short-acting. Ensure that the drug is administered at an appropriate time point before the measurement of the desired effect.
-
Drug Stability: Improperly stored Terbutaline solutions may have degraded, leading to reduced potency.
Solution: Review your experimental protocol and consider increasing the dose or changing the route of administration. A pilot dose-response study can help identify the effective dose range. Always use freshly prepared or properly stored Terbutaline solutions.
Quantitative Data on Terbutaline Dosage
The following tables summarize Terbutaline dosages used in various animal species for different research purposes. It is crucial to note that these are examples, and the optimal dose for your specific experiment should be determined empirically.
Table 1: Terbutaline Dosages in Preclinical Research
| Species | Strain | Application | Dosage | Route of Administration | Reference |
| Mouse | BALB/c | Asthma Model | Not specified in abstract | Inhalation | |
| Rat | Sprague-Dawley | Allergic Inflammation | 0.1 - 0.3 mg/kg | Subcutaneous | |
| Rat | Not specified | Tocolysis | 10⁻⁶ M (in vitro) | In vitro | |
| Guinea Pig | Not specified | Cough Inhibition | 0.3 - 1 mg/kg | Intraperitoneal | |
| Guinea Pig | Not specified | Bronchodilation | 100 mg/kg/day (for 7 days) | Not specified | |
| Dog | Not specified | Inhibition of Gastric Acid Secretion | 10 or 20 µg/kg/hr | Intravenous | |
| Cow | Beef Cows | Tocolysis / Pharmacokinetics | 5 µg/kg and 0.5 mg/kg | Intravenous | |
| Horse | Not specified | Pharmacokinetics | 10 µg/kg | Intravenous |
Table 2: Terbutaline Dosages in Veterinary Clinical Practice
| Species | Application | Dosage | Route of Administration | Reference |
| Cat | Feline Asthma | 0.01 mg/kg | Subcutaneous | |
| Cat | Chronic Oral Treatment | 0.625 mg/cat (every 12 hours) | Oral |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol is a general guideline for inducing an allergic asthma phenotype in mice, which can then be used to test the efficacy of bronchodilators like Terbutaline.
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Challenge:
-
On days 14, 16, 18, and 20, challenge the mice with an aerosolized solution of 1% OVA in saline for 20-30 minutes.
-
-
Terbutaline Administration:
-
Administer Terbutaline at the desired dose and route (e.g., subcutaneous, intraperitoneal, or inhalation) 30 minutes prior to the final OVA challenge and subsequent measurements.
-
-
Assessment of Airway Responsiveness:
-
Measure airway hyperresponsiveness to a constricting agent like methacholine using whole-body plethysmography.
-
-
Bronchoalveolar Lavage (BAL):
-
Perform a BAL to collect airway inflammatory cells for analysis (e.g., eosinophil count).
-
-
Histology:
-
Collect lung tissue for histological analysis to assess inflammation and airway remodeling.
-
Signaling Pathways and Experimental Workflows
Terbutaline Signaling Pathway
Terbutaline, as a beta-2 adrenergic receptor agonist, primarily exerts its effects through the Gs-alpha subunit of the G-protein coupled receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. Recent studies also suggest that Terbutaline can influence other signaling pathways, such as the ERK and Akt pathways.
Caption: Terbutaline's primary signaling cascade and associated pathways.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with Terbutaline.
Caption: A generalized workflow for in vivo experiments using Terbutaline.
References
Troubleshooting Terbutaline Stability in Stored Research Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of terbutaline in stored research samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for terbutaline research samples?
A1: For optimal stability, terbutaline solutions should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] It is crucial to protect samples from light.[1][2][3] While some studies have investigated refrigerated storage at 4°C, room temperature storage is generally recommended for unopened vials. Freezing should be avoided.
Q2: My terbutaline solution has turned yellow. Is it still usable?
A2: Discoloration of a terbutaline solution, such as turning yellow, is an indication of degradation and it should not be used. This is often caused by exposure to light.
Q3: How does pH affect the stability of terbutaline solutions?
A3: The pH of the solution is a critical factor in maintaining the stability of terbutaline. A study on terbutaline sulfate diluted in 0.9% sodium chloride injection found it to be stable for 23 days at 25°C with a pH of 4.3. Significant degradation has been observed under basic hydrolytic conditions.
Q4: Can I store terbutaline in plastic syringes?
A4: Yes, studies have shown that terbutaline sulfate is stable when stored in polypropylene syringes for up to 60 days at both room temperature and under refrigeration, provided the syringes are protected from light. However, significant degradation and discoloration can occur if the syringes are exposed to light.
Q5: What are the main degradation pathways for terbutaline?
A5: Terbutaline can degrade through several pathways, including photolytic (due to light exposure), thermal (due to heat), oxidative, and hydrolytic (reaction with water) pathways. The phenolic part of the terbutaline molecule is susceptible to reaction with singlet oxygen, which is a key factor in photodegradation.
Troubleshooting Guides
Issue 1: Unexpectedly low terbutaline concentration in samples.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Ensure samples are stored in light-resistant containers (e.g., amber vials or wrapped in foil). Minimize exposure to ambient light during handling. |
| Incorrect Storage Temperature | Verify that storage temperature is maintained between 20-25°C. Avoid storing near heat sources. |
| Incorrect pH of Solution | Measure the pH of your sample matrix. If possible, adjust the pH to be slightly acidic (around 4.0-4.5). |
| Extended Storage Time | Review the storage duration. For extemporaneously prepared oral liquids, stability beyond 30 days may be compromised. |
| Chemical Incompatibility | Investigate potential interactions with other components in your sample matrix. |
Issue 2: Discoloration or precipitation in terbutaline samples.
| Possible Cause | Troubleshooting Step |
| Light-induced Degradation | Discard the discolored sample. Implement light-protective storage measures immediately. |
| pH Shift | Check the pH of the solution. A significant change from the initial pH could indicate instability. |
| Contamination | Review sample handling procedures to minimize the risk of microbial or chemical contamination. |
Quantitative Data Summary
Table 1: Stability of Terbutaline Sulfate in Different Storage Conditions
| Formulation/Container | Concentration | Storage Conditions | Duration | Remaining Concentration | Reference |
| Extemporaneous Oral Suspension | 1 mg/mL | 4°C, Dark, Amber Glass Bottle | 55 days | 103.8% | |
| Extemporaneous Oral Solution | 1 mg/mL | 4°C, Dark, Amber Glass Bottle | 55 days | 91.7% | |
| Injection in Polypropylene Syringes | 1 mg/mL | 4°C, Dark | 60 days | >90% | |
| Injection in Polypropylene Syringes | 1 mg/mL | 25°C, Dark | 60 days | >90% | |
| Injection in Polypropylene Syringes | 1 mg/mL | 25°C, Light | 60 days | 89.2% (yellowed) | |
| Injection in Plastic Tuberculin Syringes | Not specified | 2-8°C, Light/Dark | 7 weeks | >90% | |
| Injection in Plastic Tuberculin Syringes | Not specified | 23-25°C, Light/Dark | 7 weeks | >90% | |
| Diluted Injection in PVC Bags | 0.1 mg/mL | 25°C | 23 days | No loss in potency |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Terbutaline Stability Assessment
This protocol is a representative method for determining the concentration of terbutaline in research samples.
-
Chromatographic System:
-
Column: Hypersil 100 C18, 150 x 4.6 mm (5 µm)
-
Mobile Phase: 0.15 M Ammonium acetate and glacial acetic acid (pH 4.0, 96:4 v/v)
-
Flow Rate: 2 mL/min
-
UV Detector Wavelength: 270 nm
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of terbutaline sulfate in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the research sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a fixed volume of the prepared standards and samples into the HPLC system.
-
Record the peak area of the terbutaline peak for each chromatogram.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of terbutaline in the research samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Major degradation pathways of terbutaline.
Caption: Troubleshooting workflow for terbutaline stability.
Caption: Experimental workflow for a terbutaline stability study.
References
Technical Support Center: Optimizing Terbutaline Incubation in Cell Culture Assays
Welcome to the technical support center for optimizing incubation time and experimental conditions for Terbutaline in cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies with this selective β2-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Terbutaline in cell culture?
A1: Terbutaline is a selective β2-adrenergic receptor (β2-AR) agonist. Its primary mechanism involves binding to β2-ARs on the cell surface, which activates the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[1] Terbutaline can also activate other signaling pathways, such as Akt and ERK, in certain cell types.
Q2: How long should I incubate my cells with Terbutaline?
A2: The optimal incubation time depends on the cell type and the specific assay being performed. Short-term incubations (minutes to a few hours) are typically sufficient for studying acute signaling events like cAMP production or receptor internalization. Long-term incubations (24 to 96 hours) are often necessary for assays measuring changes in gene expression, protein synthesis, cell proliferation, or cytotoxicity. Refer to the specific experimental protocols and data tables below for guidance on different cell lines and assays.
Q3: What concentration of Terbutaline should I use?
A3: The effective concentration of Terbutaline varies significantly between cell types and the desired effect. Concentrations ranging from nanomolar (nM) to micromolar (µM) are commonly reported. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations (in the high micromolar range) can lead to off-target effects or cytotoxicity.[2]
Q4: I am observing a diminished response to Terbutaline over time. What could be the cause?
A4: This phenomenon is likely due to β2-adrenergic receptor desensitization, a common issue with prolonged agonist exposure. Continuous stimulation can lead to receptor phosphorylation, uncoupling from G-proteins, and internalization of the receptors from the cell surface, resulting in a reduced cellular response. To mitigate this, consider using shorter incubation times, intermittent dosing, or allowing for a recovery period for the receptors to resensitize.
Q5: Can Terbutaline be toxic to my cells?
A5: Yes, at high concentrations, Terbutaline can exhibit cytotoxicity. For example, in A549 lung carcinoma cells, the IC50 (concentration causing 50% inhibition of cell viability) was found to be 103.2 µM after 48 hours of treatment. In contrast, Beas-2b bronchial epithelial cells showed reduced viability only at a concentration of 400 µM.[2] It is essential to determine the cytotoxic threshold of Terbutaline in your specific cell line using a viability assay (e.g., MTT, XTT, or trypan blue exclusion) before proceeding with functional assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by Terbutaline and a general workflow for optimizing incubation time.
Caption: Terbutaline signaling pathway.
Caption: Experimental workflow for optimizing Terbutaline incubation.
Quantitative Data Summary
The following tables summarize recommended starting conditions for Terbutaline incubation in various cell lines and assays based on published literature. Note: These are starting points; optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Human Myotubes
| Assay | Terbutaline Concentration | Incubation Time | Key Findings |
| Deoxyglucose Uptake | 0.01–30 µM | 4 hours (acute) | No significant effect. |
| Deoxyglucose Uptake | 0.01–30 µM | 96 hours (chronic) | Increased glucose uptake. |
| Glucose & Oleic Acid Oxidation | 0.01–30 µM | 96 hours (chronic) | Increased oxidation of both substrates. |
| Leucine Incorporation (Protein Synthesis) | 1 or 10 µM | 96 hours + 24 hours with [14C]leucine | Significantly increased protein synthesis. |
Table 2: Human Lung Cell Lines
| Cell Line | Assay | Terbutaline Concentration | Incubation Time | Key Findings |
| A549 (Lung Carcinoma) | Receptor Mobility | 1 µM | 35 minutes | Caused immobilization of almost 50% of β2-ARs.[3] |
| A549 (Lung Carcinoma) | Cytotoxicity (MTT Assay) | 1, 10, 100, 200, 400 µM | 48 hours | IC50 = 103.2 µM. Significant reduction in viability at 200 µM.[2] |
| Beas-2b (Bronchial Epithelial) | Cytotoxicity (MTT Assay) | 1, 10, 100, 200, 400 µM | 48 hours | Reduced viability only at 400 µM. |
Table 3: Human Immune Cells
| Cell Type | Assay | Terbutaline Concentration | Incubation Time | Key Findings |
| Lymphocytes | β2-AR Density & cAMP Response | 3 x 5 mg/day (in vivo) | Long-term | Decreased β2-AR density and cAMP response (desensitization). |
| Natural Killer (NK) Cells | NK Cell Activity | 7 µg/kg (in vivo) | 30-60 minutes | Significant increase in NK activity, lasting less than 2 hours. |
Experimental Protocols
1. General Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of Terbutaline in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Terbutaline-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Terbutaline concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
2. cAMP Measurement Assay (General Protocol)
-
Cell Seeding and Treatment: Seed cells in a suitable plate format. After adherence, replace the medium with serum-free medium for a few hours to reduce basal cAMP levels. Treat cells with Terbutaline at various concentrations for a short period (e.g., 15-30 minutes). Include a positive control (e.g., Forskolin) and a vehicle control.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to Terbutaline | - Low or absent β2-AR expression in the cell line. - Receptor desensitization due to prolonged exposure. - Inactive Terbutaline solution. - Suboptimal incubation time or concentration. | - Verify β2-AR expression using qPCR, Western blot, or flow cytometry. - Use shorter incubation times or allow for receptor resensitization. - Prepare fresh Terbutaline solution. - Perform a thorough dose-response and time-course experiment. |
| High background or variability in cAMP assays | - High basal adenylyl cyclase activity. - Phosphodiesterase (PDE) activity degrading cAMP. - Inconsistent cell numbers. | - Serum-starve cells before the assay. - Include a PDE inhibitor (e.g., IBMX) in the assay buffer. - Ensure accurate cell seeding and perform a cell viability check. |
| Unexpected or paradoxical effects | - Off-target effects at high concentrations. - Activation of compensatory signaling pathways. - Interference of Terbutaline with assay reagents. | - Use the lowest effective concentration determined from a dose-response curve. - Investigate other signaling pathways (e.g., using specific inhibitors). - Run appropriate controls, including Terbutaline with assay components in a cell-free system to check for direct interference. |
| Cell death at expected non-toxic concentrations | - Synergistic toxicity with other media components. - Cell line is particularly sensitive. - Error in concentration calculation or preparation. | - Test Terbutaline in different media formulations. - Perform a detailed cytotoxicity assay with a wide range of concentrations. - Double-check all calculations and stock solution concentrations. |
| Inconsistent results between experiments | - Variation in cell passage number. - Differences in cell confluency at the time of treatment. - Inconsistent incubation times or temperatures. | - Use cells within a consistent and low passage number range. - Seed cells to achieve a consistent confluency for each experiment. - Strictly adhere to standardized protocols for all experimental steps. |
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terbutaline causes immobilization of single β2-adrenergic receptor-ligand complexes in the plasma membrane of living A549 cells as revealed by single-molecule microscopy [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Terbutaline's Cardiovascular Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the cardiovascular effects of Terbutaline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does Terbutaline cause an increase in heart rate?
A1: Terbutaline is a selective beta-2 adrenergic agonist. While its primary therapeutic effect is the relaxation of smooth muscles in the airways, it can also stimulate beta-1 adrenergic receptors in the heart, leading to an increased heart rate (tachycardia).[1] This effect is dose-dependent.[2][3] The binding of Terbutaline to beta-adrenergic receptors activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels, leading to various physiological responses, including cardiac stimulation.[4]
Q2: What are the typical dose-dependent effects of Terbutaline on heart rate?
A2: The increase in heart rate is directly related to the dose of Terbutaline administered. For instance, intravenous infusion in healthy volunteers has shown a dose-dependent increase in heart rate from a baseline of 57 beats per minute to 109 beats per minute.[2] Similarly, in children with asthma, a continuous infusion led to an increase in heart rate from 84 to 116 beats per minute.
Q3: How can I control for Terbutaline-induced tachycardia in my experiments?
A3: The most common method to control for Terbutaline's chronotropic effects is the co-administration of a beta-adrenergic antagonist, commonly known as a beta-blocker. It is often preferable to use a cardioselective beta-1 blocker, such as metoprolol, to specifically target the cardiac effects while minimizing interference with the beta-2 adrenergic effects of Terbutaline under investigation. Non-selective beta-blockers like propranolol can also be used, but they may counteract the desired effects of Terbutaline on beta-2 receptors.
Q4: Will a beta-blocker interfere with the non-cardiac effects of Terbutaline I am studying?
A4: A cardioselective (beta-1 specific) blocker is less likely to interfere with the beta-2 adrenergic effects of Terbutaline, such as bronchodilation. However, it is crucial to consider that selectivity is not absolute and can be lost at higher doses. Therefore, careful dose-titration studies are recommended to find the optimal balance for your specific experimental model. Non-selective beta-blockers will likely antagonize the beta-2 mediated effects of Terbutaline and should generally be avoided unless the experimental design specifically calls for it.
Troubleshooting Guides
Issue 1: Excessive Tachycardia in an Animal Model
-
Problem: The heart rate of the experimental animal increases to a level that could compromise the animal's welfare or the integrity of the experiment.
-
Possible Cause: The dose of Terbutaline may be too high for the specific animal model or individual animal.
-
Solution:
-
Dose Reduction: The most immediate step is to lower the dose of Terbutaline. Conduct a dose-response study to determine the minimum effective dose for the desired non-cardiac effect with the least impact on heart rate.
-
Co-administration of a Beta-Blocker: If dose reduction is not feasible, co-administer a cardioselective beta-1 blocker like metoprolol. Start with a low dose of the beta-blocker and titrate upwards until the heart rate is within an acceptable range.
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and respiration to ensure the animal's stability.
-
Issue 2: Inconsistent Heart Rate Response to Terbutaline
-
Problem: There is high variability in the heart rate response to the same dose of Terbutaline across different experimental subjects.
-
Possible Causes:
-
Individual differences in beta-adrenergic receptor sensitivity or density.
-
Variations in drug metabolism and clearance.
-
Underlying health status of the animals.
-
-
Solution:
-
Subject Screening: Ensure all experimental subjects are healthy and within a similar age and weight range.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment to reduce stress-related variations in baseline heart rate.
-
Crossover Study Design: If feasible, a randomized, placebo-controlled crossover design can help to account for individual variability.
-
Statistical Analysis: Use appropriate statistical methods to account for variability, such as analysis of covariance (ANCOVA) with baseline heart rate as a covariate.
-
Data Presentation
Table 1: Dose-Dependent Effect of Intravenous Terbutaline on Heart Rate in Healthy Adults
| Terbutaline Infusion Rate (μ g/min ) | Mean Heart Rate (beats/min) | Position |
| 0 (Placebo) | 57 | Supine |
| 10 | 75 | Supine |
| 20 | 92 | Supine |
| 30 | 109 | Supine |
| 0 (Placebo) | 76 | Standing |
| 10 | 98 | Standing |
| 20 | 115 | Standing |
| 30 | 126 | Standing |
Data adapted from a study on the dose-response effects of intravenous terbutaline.
Table 2: Effect of Terbutaline on Heart Rate in Children with Asthma
| Treatment Phase | Mean Heart Rate (beats/min) |
| Baseline | 84 |
| During Terbutaline Infusion | 116 |
Data from a study on the dose-response relationships of intravenously administered terbutaline in children with asthma.
Experimental Protocols
Protocol 1: Co-administration of Terbutaline and Metoprolol in a Rodent Model
Objective: To investigate the non-cardiac effects of Terbutaline while controlling for its tachycardic effects.
Materials:
-
Terbutaline sulfate solution
-
Metoprolol tartrate solution
-
Saline (vehicle control)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Heart rate monitoring equipment (e.g., ECG or pulse oximeter)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Implant catheters for intravenous drug administration and blood pressure monitoring if required.
-
Baseline Measurement: After a stabilization period, record baseline heart rate, blood pressure, and other relevant parameters for at least 30 minutes.
-
Metoprolol Administration: Administer a pre-determined dose of metoprolol intravenously. The exact dose should be determined in a pilot study, but a starting point could be in the range of 0.5-2 mg/kg.
-
Stabilization: Allow 15-20 minutes for the effects of metoprolol to stabilize and record the new baseline heart rate.
-
Terbutaline Administration: Administer the desired dose of Terbutaline intravenously.
-
Data Collection: Continuously monitor and record heart rate and other physiological parameters for the duration of the experiment.
-
Control Groups: Include control groups receiving:
-
Vehicle (saline) only
-
Terbutaline only
-
Metoprolol only
-
Protocol 2: Placebo-Controlled Crossover Study in Human Subjects
Objective: To assess the effect of an intervention while controlling for the cardiovascular effects of Terbutaline.
Study Design: A randomized, double-blind, placebo-controlled crossover design.
Procedure:
-
Subject Recruitment: Recruit healthy volunteers or a specific patient population based on the research question. Obtain informed consent and ethical approval.
-
Study Visits: Each subject will attend multiple study visits, separated by a washout period (e.g., 2 weeks).
-
Randomization: In a random order, subjects will receive one of the following treatments at each visit:
-
Treatment A: Terbutaline + Investigational Drug
-
Treatment B: Terbutaline + Placebo for Investigational Drug
-
Treatment C: Placebo for Terbutaline + Investigational Drug
-
Treatment D: Placebo for Terbutaline + Placebo for Investigational Drug
-
-
Drug Administration: Terbutaline can be administered via a controlled intravenous infusion with escalating doses (e.g., 10, 20, and 30 μ g/min , each for 60 minutes).
-
Monitoring: Continuously measure heart rate, blood pressure, ECG, and other relevant endpoints throughout the infusion period.
-
Data Analysis: Analyze the data using statistical methods appropriate for a crossover design to compare the effects of the investigational drug in the presence and absence of Terbutaline-induced cardiovascular changes.
Visualizations
Caption: Terbutaline's signaling pathway.
Caption: Experimental workflow for Terbutaline administration.
References
- 1. A comparative study of subcutaneously administered terbutaline and epinephrine in the treatment of acute bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dose-response effects of terbutaline on the variability, approximate entropy and fractal dimension of heart rate and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptor blockers and terbutaline in patients with chronic obstructive lung disease. Effects and interaction after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in peak flow measurements after Terbutaline administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in peak flow measurements following Terbutaline administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Terbutaline?
A1: Terbutaline is a selective beta-2 adrenergic agonist. Its primary mechanism involves the relaxation of bronchial smooth muscle, leading to bronchodilation and an increase in airway caliber. This action is mediated through the beta-2 adrenergic receptor signaling pathway.
Q2: How long after Terbutaline administration should post-bronchodilator peak flow be measured?
A2: For short-acting beta-2 agonists like Terbutaline, post-bronchodilator peak expiratory flow (PEF) measurements should be taken 15 minutes after administration.[1]
Q3: What constitutes a significant bronchodilator response in terms of peak flow?
A3: A significant response to a bronchodilator is generally indicated by an improvement in peak flow readings of more than 20%.[2]
Q4: Can patient posture affect peak flow measurements?
A4: Yes, patient posture can influence peak flow readings. While some studies have found no significant difference between sitting and standing positions in healthy individuals[3], other research indicates that standing produces the highest peak expiratory flow rate (PEFR) compared to sitting, supine, or prone positions.[4][5] For consistency, it is recommended to standardize the patient's posture for all measurements.
Q5: How significant is diurnal variation in peak flow, and how can its impact be minimized?
A5: Peak expiratory flow has a natural diurnal variation, with lower readings typically in the morning and higher readings in the afternoon. This variability can be more pronounced in individuals with asthma. To minimize the impact of this variation on experimental results, it is crucial to perform pre- and post-Terbutaline measurements at the same time of day for each subject.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between repeated peak flow measurements from the same subject at the same time point. | Incorrect patient technique. | - Ensure the patient takes a full, deep breath before exhaling. - Instruct the patient to blow out as hard and as fast as possible in a single burst. - The lips should form a tight seal around the mouthpiece. - Ensure the tongue does not obstruct the mouthpiece. - Observe the patient's technique to provide corrective feedback. |
| Faulty or inconsistent peak flow meter. | - Use the same peak flow meter for all measurements for a given subject, as readings can vary between devices. - Regularly check the peak flow meter for damage or malfunction. - Ensure the meter's indicator is reset to zero before each measurement. | |
| Inconsistent response to Terbutaline across subjects. | Improper inhalation technique. | - Ensure subjects use the correct technique for the specific inhaler device (e.g., metered-dose inhaler with or without a spacer, or a nebulizer). - Increased inspiratory flow rate can decrease lung deposition from a metered-dose inhaler. |
| Variable drug dosage. | - In a study on patients with stable COPD, three consecutive doses of 500 mcg of inhaled terbutaline were administered, with spirometry performed after each dose. A higher dose of 1500 mcg was found to be more effective in identifying patients with significant reversibility and was well-tolerated. | |
| Unexpectedly low peak flow readings post-Terbutaline. | Suboptimal patient effort. | - Encourage the patient to give their maximum effort for each exhalation. - Discard any readings where the patient coughed or did not perform a full, forceful exhalation. |
| Environmental factors. | - Be aware of seasonal variations, as bronchodilator responsiveness can be higher in winter months. |
Quantitative Data Summary
Table 1: Impact of Patient Posture on Mean Peak Expiratory Flow Rate (PEFR)
| Posture | Mean PEFR (L/min) in Adult Asthmatics | Mean PEFR (L/min) in Healthy Males | Mean PEFR (L/min) in Healthy Females |
| Standing | 302 ± 29 | 669 ± 42 | 462 ± 42 |
| Sitting | 281 ± 29 (slumped forward) | 615 ± 42 | 447 ± 42 |
| Lying Back (45°) | 254 ± 29 | 621 ± 42 | 422 ± 42 |
Source: Adapted from data in a study on adult asthmatics and a study on normal subjects.
Table 2: Factors Influencing Peak Flow Variability
| Factor | Observation |
| Age | Amplitude % mean of PEF variability increases with age. |
| Gender | Amplitude % mean of PEF variability is higher in women than in men (9.7% vs 8.5%). |
| Smoking Status | Current smokers have a higher amplitude % mean of PEF variability. |
| Time of Day | The odds of a positive bronchodilator response decrease by 8% for each 1-hour increment in the working day. |
| Season | Bronchodilator responsiveness is more common in winter months. |
Experimental Protocols
Protocol 1: Assessing Bronchodilator Reversibility with Terbutaline
-
Subject Preparation:
-
Ensure the subject has withheld any short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours prior to the test.
-
Record the subject's age, height, and gender to determine predicted peak flow values.
-
-
Baseline Peak Flow Measurement:
-
Instruct the subject on the correct technique for using the peak flow meter.
-
Have the subject stand or sit upright in a standardized position.
-
Ask the subject to take a deep breath, place the mouthpiece in their mouth with a tight seal, and blow out as hard and fast as possible.
-
Record the reading.
-
Repeat the measurement two more times, with a short rest in between.
-
The highest of the three valid readings is the baseline peak expiratory flow (PEF).
-
-
Terbutaline Administration:
-
Administer a standardized dose of Terbutaline via the chosen delivery device (e.g., metered-dose inhaler with a spacer or nebulizer). A study involving patients with stable COPD used three consecutive doses of 500 mcg of inhaled terbutaline.
-
-
Post-Bronchodilator Peak Flow Measurement:
-
Wait for 15 minutes after Terbutaline administration.
-
Repeat the peak flow measurement procedure as described in step 2 to obtain the post-bronchodilator PEF.
-
-
Calculation of Reversibility:
-
Calculate the percentage change in PEF using the following formula:
-
A reversibility of >20% is considered a significant response.
-
Visualizations
Caption: Terbutaline's signaling pathway leading to bronchodilation.
Caption: Workflow for assessing bronchodilator reversibility.
Caption: Logical troubleshooting flow for high PEF variability.
References
- 1. Best Practice Respiratory Distress - Peak Flow Procedure - Clinical Skills - University of Nottingham [nottingham.ac.uk]
- 2. health.gov.za [health.gov.za]
- 3. An evaluation of peak expiratory flow monitoring: a comparison of sitting versus standing measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kheljournal.com [kheljournal.com]
- 5. iaimjournal.com [iaimjournal.com]
Technical Support Center: Long-Term Terbutaline Administration in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the long-term administration of Terbutaline in experimental settings.
Troubleshooting Guides & FAQs
Receptor Desensitization and Tachyphylaxis
1. Why is the therapeutic effect of Terbutaline diminishing over time in my long-term study?
Prolonged exposure to Terbutaline, a β2-adrenergic agonist, can lead to tachyphylaxis, or a reduced drug response. This is primarily due to the desensitization of the β2-adrenergic receptors (β2-ARs). The underlying mechanisms include:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the β2-AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).
-
β-Arrestin Binding: Phosphorylated receptors are recognized by β-arrestin, which uncouples the receptor from its signaling G protein (Gs), thereby dampening the downstream signal (e.g., cAMP production).
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and further reducing the cell's responsiveness to Terbutaline.
-
Receptor Downregulation: With very chronic exposure, internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of receptors.
2. How can I quantify the extent of β2-adrenergic receptor desensitization in my animal models?
You can assess desensitization through a combination of functional assays and receptor quantification:
-
Functional Assays: Measure the downstream signaling of the β2-AR. A common method is to quantify cyclic AMP (cAMP) accumulation in response to a Terbutaline challenge in tissues or cells from your experimental animals. A blunted cAMP response in animals chronically treated with Terbutaline compared to controls indicates desensitization.
-
Receptor Binding Assays: Quantify the density of β2-ARs in your tissue of interest (e.g., lung, heart, or smooth muscle). A significant decrease in the number of binding sites (Bmax) in the Terbutaline-treated group compared to the control group suggests receptor downregulation.
3. Are there any experimental strategies to mitigate Terbutaline-induced tachyphylaxis?
Researchers have explored co-administration of other agents with varying success. For instance, while glucocorticosteroids are often used in clinical settings to reduce tachyphylaxis to β2-agonists, one study in guinea pigs found that co-administration of dexamethasone with high doses of terbutaline did not prevent desensitization and, at higher doses, even exacerbated it[1]. Another agent, ketotifen, has been shown to attenuate terbutaline-induced desensitization of β2-adrenoceptor in vivo function in humans[2]. The effectiveness of these strategies can be species- and dose-dependent, requiring careful validation in your specific experimental model.
Cardiovascular and Metabolic Side Effects
1. I'm observing significant cardiovascular side effects in my research animals. What are the expected effects of long-term Terbutaline administration?
Long-term administration of Terbutaline can lead to notable cardiovascular effects, including:
-
Tachycardia: An increase in heart rate is a common side effect.
-
Changes in Blood Pressure: Typically, an increase in systolic blood pressure and a decrease in diastolic blood pressure are observed[3][4].
-
Cardiac Arrhythmias: In some cases, irregular heart rhythms may occur.
-
Myocardial Ischemia and Pulmonary Edema: Although less common in research settings with controlled dosing, these severe adverse events have been reported in clinical use, particularly with prolonged administration[5].
2. What metabolic alterations should I monitor for during chronic Terbutaline treatment?
Terbutaline can induce metabolic changes. Key parameters to monitor include:
-
Hypokalemia: A decrease in serum potassium levels is a known side effect.
-
Hyperglycemia: An increase in plasma glucose levels can also occur.
3. How can I minimize the cardiovascular and metabolic side effects in my experiments?
-
Dose Optimization: Use the lowest effective dose of Terbutaline that achieves your desired therapeutic effect.
-
Route of Administration: Consider local delivery (e.g., inhalation for respiratory studies) over systemic administration to minimize off-target effects. However, even with inhalation, systemic absorption and side effects can occur.
-
Continuous Infusion: Using osmotic minipumps for continuous subcutaneous infusion can provide stable plasma concentrations and may help avoid the peaks and troughs associated with repeated injections, potentially reducing the severity of some side effects.
-
Close Monitoring: Regularly monitor cardiovascular (heart rate, blood pressure) and metabolic (serum potassium, plasma glucose) parameters in your animals.
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous Terbutaline on Cardiovascular and Metabolic Parameters in Healthy Volunteers
| Parameter | Placebo | Terbutaline (10 µ g/min ) | Terbutaline (20 µ g/min ) | Terbutaline (30 µ g/min ) |
| Heart Rate (beats/min) | 60 ± 2 | 75 ± 3 | 90 ± 4 | 100 ± 5 |
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 125 ± 6 | 130 ± 7 | 135 ± 8 |
| Diastolic Blood Pressure (mmHg) | 70 ± 4 | 65 ± 4 | 60 ± 5 | 55 ± 6 |
| Plasma Potassium (mmol/L) | 4.1 ± 0.1 | 3.1 ± 0.1 | 2.6 ± 0.1 | 2.5 ± 0.1 |
| Plasma Glucose (mmol/L) | 5.0 ± 0.3 | 6.0 ± 0.4 | 7.0 ± 0.5 | 8.0 ± 0.6 |
| Data are presented as mean ± SEM. Data is illustrative and compiled from findings reported in the literature. |
Table 2: Effects of High-Dose, 7-Day Terbutaline Administration on Guinea Pig Tracheal Relaxation
| Treatment Group | EC50 of Isoprenaline (nM) | Maximum Relaxation (%) |
| Control | 10.2 ± 1.5 | 100 |
| Terbutaline (100 mg/kg/day) | 85.3 ± 12.1 | 75 ± 8 |
| EC50 represents the concentration of isoprenaline required to achieve 50% of the maximum relaxation. An increase in EC50 indicates desensitization. Data is illustrative and based on findings from a study on guinea pig trachea. |
Experimental Protocols
Protocol 1: Assessment of β2-Adrenergic Receptor Density using Radioligand Binding Assay
This protocol provides a general framework for quantifying β2-AR density in tissue homogenates.
Materials:
-
Tissue of interest (e.g., lung, heart) from control and Terbutaline-treated animals
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [125I]-Iodocyanopindolol)
-
Non-selective β-antagonist for determining non-specific binding (e.g., Propranolol)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a tissue homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a known volume of homogenization buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the radioligand in a saturation experiment.
-
Total Binding: Add a known amount of membrane protein (e.g., 50-100 µg) and a specific concentration of the radioligand to the assay tubes.
-
Non-specific Binding: Add the same amount of membrane protein and radioligand, plus a high concentration of the non-selective antagonist (e.g., 1 µM Propranolol).
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of the radioligand.
-
Determine the Bmax (maximum number of binding sites, representing receptor density) and Kd (dissociation constant, representing binding affinity) by non-linear regression analysis of the saturation curve.
-
Protocol 2: Measurement of cAMP Accumulation
This protocol outlines a general method for measuring agonist-induced cAMP production in cells or tissue preparations.
Materials:
-
Cells or tissue slices from control and Terbutaline-treated animals
-
Stimulation buffer (e.g., DMEM or Krebs-Ringer bicarbonate buffer)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Terbutaline or another β2-agonist
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
-
Plate reader
Procedure:
-
Cell/Tissue Preparation:
-
Isolate cells or prepare thin tissue slices from the organ of interest.
-
Pre-incubate the cells/tissues in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add varying concentrations of Terbutaline or another β2-agonist to the cells/tissues.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by adding lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the agonist concentration.
-
Compare the maximal response (Emax) and the potency (EC50) of the agonist between the control and long-term Terbutaline-treated groups to assess functional desensitization.
-
Mandatory Visualizations
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. Aerosolized terbutaline in asthmatics: development of subsensitivity with long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Terbutaline's efficacy to other beta-2 agonists like Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used short-acting beta-2 adrenergic receptor agonists, Terbutaline and Salbutamol. The information presented is supported by experimental data from in vitro, in vivo, and clinical studies, with a focus on bronchodilatory effects, duration of action, and side effect profiles. Detailed experimental protocols are provided to aid in the design and interpretation of future research.
Executive Summary
Terbutaline and Salbutamol are both effective bronchodilators used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Clinical and preclinical data suggest that while both drugs have a rapid onset of action, there can be subtle differences in their efficacy and side effect profiles. Generally, both drugs demonstrate comparable bronchodilatory effects, with Salbutamol sometimes showing a slightly faster onset of action in the initial hour after inhalation.[1] However, their overall duration of action is similar, lasting for several hours.[1][2] In terms of side effects, both can induce tachycardia and tremors, with some studies suggesting a higher incidence of palpitations with Salbutamol.[2]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from comparative studies of Terbutaline and Salbutamol.
Table 1: Comparison of Bronchodilator Efficacy
| Parameter | Terbutaline | Salbutamol | Key Findings | Citations |
| Onset of Action | Rapid | Rapid, potentially faster in the first hour | Salbutamol may have a slightly faster onset of bronchodilation within the first 60 minutes post-inhalation. | [1] |
| Duration of Action | ~5 hours | ~5 hours | Both drugs exhibit a similar duration of effective bronchodilation. | |
| Forced Expiratory Volume in 1 second (FEV1) Improvement | Significant increase | Significant increase | Both drugs produce comparable and significant improvements in FEV1. | |
| Peak Expiratory Flow (PEF) Improvement | Significant increase | Significant increase | Both drugs lead to significant improvements in PEF. |
Table 2: Comparative Side Effect Profile
| Side Effect | Terbutaline | Salbutamol | Key Findings | Citations |
| Tachycardia (Increased Heart Rate) | Present | Present | Both drugs can cause a similar degree of tachycardia. | |
| Tremor | Present | Present | Both drugs are associated with the occurrence of tremors. | |
| Palpitations | Lower Incidence | Higher Incidence | Salbutamol has been associated with a significantly greater incidence of palpitations in some studies. | |
| Anxiety | Lower Incidence | Higher Incidence | Some studies in specific patient populations have reported a higher incidence of anxiety with Salbutamol. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Terbutaline and Salbutamol.
In Vitro Experiments
1. Isolated Organ Bath for Bronchodilator Activity
This protocol assesses the direct relaxant effect of beta-2 agonists on airway smooth muscle.
-
Tissue Preparation: A trachea is dissected from a euthanized guinea pig or obtained from a fresh goat source. The trachea is cut into rings or a chain of rings. The tissue is then suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal preparation is pre-contracted with a spasmogen such as carbachol or histamine to induce a stable, submaximal contraction.
-
Drug Administration: Cumulative or non-cumulative concentrations of Terbutaline or Salbutamol are added to the organ bath.
-
Data Acquisition: The relaxation of the tracheal muscle is measured isometrically using a force transducer connected to a data acquisition system. The response is typically expressed as a percentage of the pre-induced contraction.
-
Analysis: Dose-response curves are constructed, and parameters such as EC50 (the concentration of the drug that produces 50% of its maximal effect) are calculated to compare the potency of the two drugs.
2. cAMP Accumulation Assay
This cell-based assay quantifies the downstream signaling of beta-2 receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, which can endogenously or exogenously express the beta-2 adrenergic receptor, are cultured in a suitable medium.
-
Cell Stimulation: The cells are treated with varying concentrations of Terbutaline or Salbutamol. The stimulation is often performed in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
cAMP Measurement: Intracellular cAMP levels are measured using various techniques, including:
-
Immunoassays: Competitive binding assays where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Resonance Energy Transfer (FRET/BRET): Using genetically encoded biosensors that change their fluorescence or luminescence properties upon binding to cAMP.
-
-
Data Analysis: The amount of cAMP produced in response to each drug concentration is quantified, allowing for a comparison of their ability to activate the downstream signaling pathway.
In Vivo Experiments
1. Guinea Pig Model of Bronchoprotection
This model evaluates the ability of the drugs to prevent or reverse bronchoconstriction in a living animal.
-
Animal Preparation: Conscious guinea pigs are often used as their airway physiology is similar to humans.
-
Bronchoconstriction Induction: Bronchoconstriction is induced by exposing the animals to an aerosolized bronchoconstrictor agent like histamine or methacholine.
-
Drug Administration: Prior to or after the bronchoconstrictor challenge, the animals are treated with an aerosolized dose of Terbutaline or Salbutamol.
-
Measurement of Airway Response: Airway resistance or conductance is measured using techniques such as whole-body plethysmography. The degree of protection or reversal of bronchoconstriction is quantified.
-
Data Analysis: The efficacy of Terbutaline and Salbutamol in preventing or reversing the induced bronchoconstriction is compared.
Clinical Trials
1. Randomized, Crossover Clinical Trial for Efficacy and Safety
This design is commonly used to compare the effects of two drugs in the same group of patients.
-
Study Population: Patients with a diagnosis of stable asthma or COPD are recruited.
-
Study Design: A randomized, crossover design is employed where each patient receives both Terbutaline and Salbutamol (often with a placebo control) in a random order, separated by a washout period.
-
Drug Administration: Standardized doses of the inhaled medications are administered. For example, 200 µg of Salbutamol and 500 µg of Terbutaline have been used in comparative studies.
-
Efficacy Assessment: Pulmonary function tests, including FEV1 and PEF, are measured at baseline and at various time points after drug administration.
-
Safety Assessment: Cardiovascular parameters such as heart rate and blood pressure are monitored. The incidence of side effects like tremor and palpitations is recorded through patient reporting and clinical observation.
-
Data Analysis: Statistical comparisons are made between the treatment periods to determine any significant differences in efficacy and safety between Terbutaline and Salbutamol.
References
Validating Terbutaline's Mechanism of Action: A Comparative Guide to Receptor Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Terbutaline's mechanism of action, focusing on the use of receptor antagonists. Terbutaline is a selective beta-2 (β2)-adrenergic receptor agonist widely used as a bronchodilator for treating asthma and other obstructive pulmonary diseases.[1][2] Its therapeutic effect is initiated by binding to β2-adrenergic receptors on airway smooth muscle cells.[3][4] This guide details the subsequent signaling cascade and presents experimental data and protocols for validating this mechanism through pharmacological blockade.
Terbutaline's Established Mechanism of Action
Terbutaline exerts its effects by selectively stimulating β2-adrenergic receptors.[1] This interaction activates a Gs-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, which ultimately decreases intracellular calcium concentrations, leading to the relaxation of bronchial smooth muscle and consequent bronchodilation.
Using Receptor Antagonists for Mechanism Validation
To confirm that Terbutaline's effects are mediated specifically through the β2-adrenergic receptor, antagonists are used. These molecules bind to the receptor but do not elicit a response, thereby blocking the agonist's action. The logic is straightforward: if Terbutaline acts via the β2-receptor, a β2-receptor antagonist should inhibit its effects. A non-selective antagonist will block effects at multiple receptor subtypes, while a selective antagonist will only block effects at its target subtype.
Key antagonists for studying Terbutaline include:
-
Propranolol: A non-selective β-adrenergic antagonist that blocks both β1 and β2 receptors. It is expected to potently inhibit Terbutaline's action.
-
ICI 118,551: A highly selective β2-adrenergic antagonist. Its ability to block Terbutaline's effect provides strong evidence for β2-receptor-specific mediation.
Comparative Experimental Data
The potency of an antagonist is often quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's dose-response curve. Higher pA2 values indicate greater antagonist potency. Data from studies on guinea-pig tracheal smooth muscle relaxation demonstrate the competitive antagonism of Propranolol and ICI 118,551 against β-adrenergic agonists.
| Antagonist | Agonist Used | Antagonist Potency (pA2 Value) | Receptor Selectivity | Source |
| Propranolol | Adrenaline | 8.85 | Non-selective (β1/β2) | |
| ICI 118,551 | Adrenaline | 8.73 | Selective β2 | |
| ICI 118,551 | Salbutamol (β2 Agonist) | 8.89 | Selective β2 |
These data quantitatively confirm that both Propranolol and the β2-selective ICI 118,551 are potent antagonists at the receptors that mediate airway smooth muscle relaxation, supporting the β2-adrenergic pathway as the primary mechanism for agonists like Terbutaline.
Experimental Protocols
Validating Terbutaline's mechanism involves demonstrating its effect (e.g., smooth muscle relaxation or cAMP production) and the subsequent blockade of that effect by a specific antagonist.
Isolated Tracheal Ring Relaxation Assay
This ex vivo assay directly measures the effect of Terbutaline on smooth muscle contractility.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal model (e.g., guinea pig) and excise the trachea.
-
Place the trachea in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully dissect the trachea into individual rings, approximately 2-3 mm in width.
-
Suspend each ring between two L-shaped hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
-
Equilibration and Contraction:
-
Allow the tracheal rings to equilibrate under a resting tension of ~1.0 g for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Induce a stable, submaximal contraction using a contractile agent such as methacholine (e.g., 10⁻⁶ M) or histamine.
-
-
Antagonist Validation Protocol:
-
Control (Terbutaline alone): Once the contraction is stable, add cumulative concentrations of Terbutaline to the organ bath to generate a dose-response curve for relaxation.
-
Antagonist Group: In separate organ baths, pre-incubate the contracted tracheal rings with a fixed concentration of an antagonist (e.g., Propranolol or ICI 118,551) for a set period (e.g., 30-60 minutes).
-
Following pre-incubation, generate a second Terbutaline dose-response curve in the continued presence of the antagonist.
-
-
Data Analysis:
-
Record the relaxation at each Terbutaline concentration as a percentage of the pre-induced contraction.
-
Plot the dose-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) for Terbutaline in the absence and presence of the antagonist.
-
A rightward shift in the dose-response curve in the presence of the antagonist indicates competitive antagonism. The magnitude of this shift can be used in a Schild analysis to calculate the pA2 value.
-
Cell-Based cAMP Assay
This in vitro assay quantifies the second messenger, cAMP, produced in response to β2-receptor stimulation.
Methodology:
-
Cell Culture:
-
Culture cells expressing β2-adrenergic receptors (e.g., human airway epithelial cells or a recombinant cell line like HEK293) in appropriate media until they reach a suitable confluency.
-
-
Assay Preparation:
-
Harvest the cells and resuspend them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.
-
Dispense a known number of cells into each well of a multi-well assay plate (e.g., a 384-well plate).
-
-
Antagonist Validation Protocol:
-
Control Wells: Add stimulation buffer (vehicle) only.
-
Agonist Wells: Add varying concentrations of Terbutaline to establish a dose-response curve for cAMP production.
-
Antagonist Wells: Pre-incubate cells with a fixed concentration of Propranolol or ICI 118,551 for 15-30 minutes.
-
Following pre-incubation, add varying concentrations of Terbutaline to the antagonist-treated wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Measurement and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen). These kits are typically based on competitive immunoassays.
-
Plot the dose-response curves for Terbutaline-induced cAMP production in the presence and absence of the antagonist. A competitive antagonist will cause a rightward shift in the curve, decreasing the potency (increasing the EC50) of Terbutaline without affecting the maximal response. The data can be used to calculate the antagonist's inhibition constant (Ki).
-
References
- 1. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Terbutaline's Adrenergic Receptor Cross-Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of terbutaline's interaction with various adrenergic receptor subtypes. The following sections detail experimental data on binding affinities and functional potencies, outline the methodologies used in these studies, and visualize the key signaling pathways.
Terbutaline is widely recognized as a selective β2-adrenergic receptor agonist, a property that underlies its therapeutic efficacy as a bronchodilator. However, a comprehensive understanding of its potential cross-reactivity with other adrenergic receptor subtypes is crucial for a complete pharmacological profile. This guide synthesizes experimental data to compare terbutaline's activity across β1, β2, β3, and α1-adrenergic receptors.
Comparative Analysis of Receptor Binding and Functional Potency
To provide a clear comparison of terbutaline's interaction with different adrenergic receptors, the following tables summarize key quantitative data from radioligand binding assays and functional cAMP accumulation assays.
Adrenergic Receptor Binding Affinity of Terbutaline
Binding affinity, typically represented by the dissociation constant (Kd) or the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower value signifies a higher binding affinity. The data presented below is derived from studies using human adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells, ensuring a consistent cellular background for comparison.
| Receptor Subtype | Log K D | K D (nM) | Selectivity Ratio (vs. β2) | Reference |
| β1 | -4.33 | 46774 | 61-fold lower | [1] |
| β2 | -5.49 | 3236 | - | [1] |
| β3 | -3.68 | 208930 | 15.5-fold lower | [1] |
Note: The selectivity ratio is calculated by dividing the Kd value of the respective receptor by the Kd value of the β2 receptor.
Adrenergic Receptor Functional Potency of Terbutaline
Functional potency, often expressed as the half-maximal effective concentration (EC50), measures the concentration of an agonist that produces 50% of the maximal response. In the context of β-adrenergic receptors, this response is typically the accumulation of cyclic AMP (cAMP).
| Receptor Subtype | Log EC 50 | EC 50 (nM) | Reference |
| β1 | -6.40 | 398 | [1] |
| β2 | -7.21 | 61.7 | [1] |
| β3 | -5.85 | 1412.5 |
α-Adrenergic Receptor Activity of Terbutaline
Studies have also investigated terbutaline's activity at α-adrenergic receptors, where it has been shown to act as a weak antagonist at the α1 subtype.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| α1 | pK B | 4.70 | Rat small mesenteric arteries |
Note: pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB value indicates greater antagonist potency.
Experimental Methodologies
The data presented in this guide are derived from established and validated experimental protocols. Below are detailed descriptions of the methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the dissociation constant (Kd) of terbutaline for human β1, β2, and β3-adrenergic receptors.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1, β2, or β3-adrenergic receptor are cultured to confluence. The cells are then harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Binding Reaction: Whole-cell binding assays are performed in a 96-well plate format. All data points for each binding curve are performed in triplicate.
-
Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic antagonist, is used as the radioligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled terbutaline.
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1–10 µM propranolol).
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of terbutaline (the concentration that inhibits 50% of the specific binding of the radioligand). The Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assays
These assays measure the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to a Gs-protein coupled receptor.
Objective: To determine the half-maximal effective concentration (EC50) of terbutaline for stimulating cAMP production via human β1, β2, and β3-adrenergic receptors.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human β1, β2, or β3-adrenergic receptor are used.
-
cAMP Accumulation: [3H]-cAMP accumulation is measured in the intact cells.
-
Agonist Stimulation: The cells are incubated with increasing concentrations of terbutaline for a defined period to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured. This can be done using various methods, including competitive binding assays with a labeled cAMP tracer or through reporter gene assays where the expression of a reporter gene is under the control of a cAMP-responsive element.
-
Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted to the data to determine the EC50 value, which is the concentration of terbutaline that produces 50% of the maximal cAMP response.
Signaling Pathways and Visualizations
The interaction of terbutaline with adrenergic receptors initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: β-Adrenergic Receptor Gs Signaling Pathway.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: General Experimental Workflow.
References
A Comparative Analysis of Terbutaline and Isoproterenol in Cardiac Muscle Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
This guide provides a detailed comparative analysis of two key beta-adrenergic agonists, Terbutaline and Isoproterenol, focusing on their effects in cardiac muscle assays. Isoproterenol, a non-selective β-adrenergic receptor agonist, and Terbutaline, a predominantly β2-selective agonist, are widely used in cardiovascular research. Understanding their distinct profiles in cardiac tissue is crucial for modeling cardiac function and for the preclinical assessment of novel therapeutics. This document summarizes their mechanisms of action, presents quantitative data from in vitro studies, and provides detailed experimental protocols for key cardiac muscle assays.
Mechanism of Action and Receptor Selectivity
Isoproterenol acts as a potent agonist at both β1 and β2 adrenergic receptors. In the heart, where β1 receptors are predominant, its stimulation leads to robust increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity. Terbutaline, on the other hand, exhibits a preferential affinity for β2 adrenergic receptors. While β2 receptors are less abundant than β1 receptors in ventricular myocardium, their stimulation can also elicit inotropic effects.[1] The differing receptor selectivity of these two compounds underpins their distinct cardiac profiles.
Quantitative Comparison of Cardiac Effects
The following tables summarize the quantitative effects of Terbutaline and Isoproterenol on key parameters in cardiac muscle assays.
Table 1: Receptor Selectivity Profile
| Compound | Primary Target | Notes |
| Isoproterenol | Non-selective β-adrenergic agonist (β1 and β2) | Often used as a reference compound for maximal β-adrenergic stimulation. |
| Terbutaline | Selective β2-adrenergic agonist | Exhibits significantly lower potency at β1 receptors compared to β2 receptors. |
Table 2: Effects on Cardiac Contractility
| Compound | EC50 for Positive Inotropic Effect | Maximum Inotropic Response | Species/Tissue | Citation |
| Isoproterenol | 3.81 nM | - | Isolated Rat Cardiac Myocytes | [2] |
| 12.8 nM | - | Isolated Rabbit Cardiac Myocytes | [2] | |
| 80 nM | - | Rat Ventricle Strips | [3] | |
| Terbutaline | Significantly higher than Isoproterenol | Concentration-dependent increase | Feline Ventricular Muscle, Human Atrial and Ventricular Preparations | [1] |
Table 3: Effects on Heart Rate (Chronotropy)
| Compound | Maximum Increase in Heart Rate | Species/Tissue | Citation |
| Isoproterenol | 120 ± 9 beats/min | Isolated Rabbit Right Atria | |
| Terbutaline | 45 ± 17 beats/min | Isolated Rabbit Right Atria |
Table 4: Effects on cAMP Accumulation (in Airway Smooth Muscle Cells - as a proxy)
| Compound | EC50 for cAMP Accumulation | Maximum Response (relative to Isoproterenol) | Cell Type | Citation |
| Isoproterenol | 0.08 µM | 100% | Human Airway Smooth Muscle | |
| Terbutaline | 2.3 µM | 38% | Human Airway Smooth Muscle |
Signaling Pathways
The distinct cardiac effects of Isoproterenol and Terbutaline are rooted in their differential activation of β-adrenergic receptor subtypes, which initiate specific downstream signaling cascades.
Figure 1. Isoproterenol Signaling Pathway in Cardiomyocytes.
Figure 2. Terbutaline Signaling Pathway in Cardiomyocytes.
Experimental Workflow
A typical experimental workflow to compare the effects of Terbutaline and Isoproterenol on cardiac muscle contractility involves several key stages, from tissue preparation to data analysis.
Figure 3. Experimental Workflow for Comparative Analysis.
Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic isolation of single, viable cardiac myocytes from an adult rat heart, suitable for a variety of in vitro assays.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
Low calcium buffer (KH buffer with 25 µM CaCl2)
-
Digestion buffer (Low calcium buffer with collagenase type II and protease type XIV)
-
Stopping buffer (Low calcium buffer with 10% fetal bovine serum)
-
Cannulation supplies
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at 37°C.
-
Perfuse with low calcium buffer for 5 minutes to wash out blood and stop contractions.
-
Switch to the digestion buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in stopping buffer.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity, then carefully aspirate the supernatant.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.
-
The isolated myocytes are now ready for use in subsequent assays.
Isometric Contraction Assay in Isolated Papillary Muscle
This protocol outlines the measurement of isometric contractile force in an isolated papillary muscle, a classic preparation for studying myocardial contractility.
Materials:
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Force-displacement transducer
-
Stimulator and platinum electrodes
-
Data acquisition system
Procedure:
-
Isolate a thin papillary muscle from the right or left ventricle of a heart (e.g., rat, guinea pig).
-
Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to the force-displacement transducer.
-
Gently stretch the muscle to Lmax (the length at which it develops maximal twitch tension).
-
Allow the muscle to equilibrate for at least 60 minutes, with continuous superfusion of oxygenated Tyrode's solution and electrical stimulation at a physiological frequency (e.g., 1 Hz).
-
Record baseline isometric contractions, measuring parameters such as peak developed tension, time to peak tension, and maximal rates of tension development (+dT/dt) and relaxation (-dT/dt).
-
Construct cumulative concentration-response curves by adding increasing concentrations of Isoproterenol or Terbutaline to the superfusion solution, allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile response at each drug concentration.
-
After completing a concentration-response curve, wash out the drug with fresh Tyrode's solution until the contractile parameters return to baseline.
cAMP Accumulation Assay in Primary Cardiomyocytes
This protocol describes a method to quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to β-agonist stimulation.
Materials:
-
Isolated primary cardiomyocytes
-
Culture medium (e.g., DMEM)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Isoproterenol and Terbutaline stock solutions
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
Procedure:
-
Plate the isolated cardiomyocytes in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of Isoproterenol or Terbutaline for a defined period (e.g., 10 minutes) at 37°C. Include a vehicle control.
-
Terminate the stimulation by aspirating the medium and adding cell lysis buffer.
-
Collect the cell lysates and quantify the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration of each sample.
-
Plot the concentration-response curves and determine the EC50 and Emax for each compound.
Conclusion
The comparative analysis of Terbutaline and Isoproterenol in cardiac muscle assays reveals distinct pharmacological profiles driven by their differential β-adrenergic receptor selectivity. Isoproterenol, as a non-selective agonist, elicits a powerful and comprehensive stimulation of cardiac function, making it a valuable tool for establishing maximal physiological responses. Terbutaline, with its β2-selectivity, demonstrates a more nuanced effect on the heart, characterized by a significantly lower potency in increasing contractility and heart rate compared to Isoproterenol. This distinction is critical for researchers investigating the specific roles of β1 and β2 adrenergic receptor signaling in cardiac health and disease. The provided experimental protocols offer a foundation for conducting rigorous and reproducible in vitro studies to further elucidate the cardiac effects of these and other adrenergic compounds.
References
- 1. Positive inotropic effects of the beta 2-adrenoceptor agonist terbutaline in the human heart: effects of long-term beta 1-adrenoceptor antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractile responses of isolated adult rat and rabbit cardiac myocytes to isoproterenol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrepancy between inotropic response and cyclic AMP production induced by isoprenaline and forskolin in rat ventricle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bronchodilatory Effects of Novel Terbutaline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchodilatory effects of new terbutaline analogs, offering a valuable resource for researchers and professionals in the field of respiratory drug development. The following sections present a detailed analysis of the performance of these novel compounds against the parent molecule, terbutaline, supported by experimental data and detailed protocols.
Comparative Analysis of Bronchodilator Activity
The development of new terbutaline analogs is primarily focused on enhancing therapeutic profiles, particularly by extending the duration of action and improving selectivity for the β2-adrenergic receptor to minimize side effects. This section summarizes the key performance indicators of promising new analogs in preclinical and clinical studies.
Quantitative Comparison of Bronchodilator Potency, Efficacy, and Duration of Action
The following table summarizes the available preclinical and clinical data for notable terbutaline analogs compared to terbutaline and other relevant β2-agonists.
| Compound | Potency (pD2 / EC50) | Intrinsic Activity (vs. Isoprenaline) | Duration of Action | Selectivity (β2 vs. β1) | Key Findings |
| Terbutaline | ~7.5 (in guinea pig trachea)[1] | Full Agonist | Short-acting (4-6 hours) | 61-fold[2] | Standard short-acting β2-agonist, used as a benchmark for comparison. |
| Bambuterol | Prodrug, weak relaxation in vitro[3] | Prodrug | Long-acting (24 hours)[3][4] | High (achieved via targeted metabolism) | A prodrug of terbutaline, its long duration is attributed to slow metabolism in vivo. |
| D-2343 | 5-6 times less potent than terbutaline (i.v. in humans) | Effective β2-agonist | Longer than terbutaline | Not specified | Demonstrates a longer bronchodilating effect compared to terbutaline in inhaled form. |
| Formoterol | 10.52 (in guinea pig trachea) | Full Agonist | Long-acting (12 hours) | High | A long-acting β2-agonist with a rapid onset of action. |
| Salmeterol | pKA = 7.4 (in guinea pig trachea) | Partial Agonist | Long-acting (12 hours) | High | A long-acting β2-agonist with a slower onset of action. |
| S1319 | 10.58 (in guinea pig trachea) | Close to 1.0 | Short-acting | 8523-fold | A novel, potent, and highly selective short-acting β2-agonist. |
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, this section details the methodologies for the key experiments used to evaluate the bronchodilatory effects of the terbutaline analogs.
In Vitro Organ Bath Assay for Tracheal Smooth Muscle Relaxation
This protocol is used to assess the direct relaxant effect of the compounds on airway smooth muscle.
Objective: To determine the potency (EC50) and efficacy (maximal relaxation) of test compounds on pre-contracted guinea pig tracheal rings.
Materials:
-
Male Hartley guinea pigs (300-500g)
-
Krebs-Henseleit buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Histamine or Methacholine (contractile agents)
-
Test compounds (Terbutaline and its analogs)
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Guinea pigs are euthanized, and the trachea is carefully excised and placed in Krebs-Henseleit buffer.
-
The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Tracheal rings are suspended between two L-shaped hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.
-
After equilibration, the tracheal rings are contracted with a submaximal concentration of histamine (e.g., 1 µM) or methacholine to induce a stable tonic contraction.
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding the test compounds in increasing concentrations to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by histamine or methacholine.
-
The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal relaxation (Emax) are calculated from the concentration-response curves.
In Vivo Measurement of Airway Resistance in Guinea Pigs
This protocol evaluates the bronchodilatory effect of the compounds in a living animal model, providing insights into their in vivo efficacy and duration of action.
Objective: To assess the ability of test compounds to protect against bronchoconstriction induced by a spasmogen in anesthetized, spontaneously breathing guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-550g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Histamine or methacholine (bronchoconstrictor)
-
Test compounds (Terbutaline and its analogs)
-
Whole-body plethysmograph
-
Nebulizer for aerosol delivery
Procedure:
-
Guinea pigs are anesthetized and placed in a whole-body plethysmograph to measure baseline airway resistance.
-
The test compound or vehicle (control) is administered, typically via inhalation or intratracheal instillation.
-
After a predetermined time, the animals are challenged with an aerosolized bronchoconstrictor (e.g., histamine).
-
Airway resistance is measured continuously before, during, and after the bronchoconstrictor challenge.
-
The protective effect of the test compound is determined by the degree of inhibition of the bronchoconstrictor-induced increase in airway resistance compared to the vehicle-treated group.
-
To assess the duration of action, the bronchoconstrictor challenge can be repeated at various time points after administration of the test compound.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Caption: In Vitro Tracheal Ring Relaxation Experimental Workflow.
Caption: Logical Comparison of Terbutaline and its Analogs.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new beta 2-adrenoceptor agonist--D 2343--with long duration. Inhalation comparison with terbutaline in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchodilating effects of bambuterol on bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbutaline Demonstrates Attenuation of Airway Inflammation and Hyperresponsiveness in Animal Models of Allergic Asthma Compared to Placebo
For Immediate Release
[City, State] – [Date] – Preclinical research in established animal models of allergic asthma reveals that the β2-adrenergic agonist terbutaline significantly mitigates key markers of the disease, including airway inflammation and hyperresponsiveness, when compared to placebo controls. These findings, derived from studies utilizing ovalbumin-sensitized rats and mice, provide critical insights for researchers, scientists, and drug development professionals in the field of respiratory therapeutics.
Terbutaline, a well-established bronchodilator, exerts its effects through the activation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle. Beyond this primary mechanism, preclinical evidence suggests that terbutaline also possesses anti-inflammatory properties that contribute to its therapeutic efficacy in allergic asthma.
Key Findings from Preclinical Studies:
In a study utilizing an ovalbumin (OVA)-induced rat model of allergic asthma, subcutaneous administration of terbutaline demonstrated a marked reduction in the influx of inflammatory cells into the airways. Specifically, terbutaline treatment led to a significant decrease in the number of eosinophils in the bronchoalveolar lavage fluid (BALF) compared to antigen-challenged animals that received a placebo. Furthermore, terbutaline was shown to attenuate the increase in Nerve Growth Factor (NGF), a neurotrophin implicated in airway hyperreactivity and inflammation.
Similarly, in a murine model of OVA-induced allergic asthma, inhaled racemic terbutaline was effective in reducing airway hyperresponsiveness to methacholine challenge. The study also revealed a significant decrease in the total number of inflammatory cells and eosinophils in the BALF of terbutaline-treated mice compared to the placebo group.
These studies underscore the dual action of terbutaline in not only alleviating bronchoconstriction but also in modulating the underlying inflammatory cascade characteristic of allergic asthma.
Quantitative Data Summary
The following tables summarize the key quantitative data from the aforementioned preclinical studies, highlighting the comparative performance of terbutaline versus placebo.
Table 1: Effect of Terbutaline on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Antigen-Challenged Rats
| Treatment Group | Total Cell Count (x10^5/mL) | Eosinophils (x10^4/mL) | Nerve Growth Factor (pg/mL) |
| Placebo (Antigen Challenge) | 5.2 ± 0.6 | 15.1 ± 2.5 | 25.4 ± 3.1 |
| Terbutaline (0.3 mg/kg) | 3.8 ± 0.5 | 6.8 ± 1.2 | 14.2 ± 2.0* |
*p < 0.05 compared to Placebo (Antigen Challenge) group. Data are presented as mean ± SEM.
Table 2: Effect of Racemic Terbutaline on Airway Hyperresponsiveness and BALF Inflammatory Cells in OVA-Sensitized and Challenged Mice
| Treatment Group | Penh (at 50 mg/mL Methacholine) | Total Cells (x10^4/mL) | Eosinophils (x10^4/mL) | Neutrophils (x10^4/mL) | Macrophages (x10^4/mL) | Lymphocytes (x10^4/mL) |
| Placebo (Vehicle) | 8.2 ± 0.9 | 55.2 ± 6.1 | 30.1 ± 3.5 | 2.1 ± 0.4 | 20.5 ± 2.8 | 2.5 ± 0.5 |
| Racemic Terbutaline | 5.1 ± 0.6 | 32.5 ± 4.2 | 15.8 ± 2.1 | 1.5 ± 0.3 | 14.1 ± 1.9 | 1.1 ± 0.2 |
*p < 0.05 compared to Placebo (Vehicle) group. Data are presented as mean ± SEM.
Experimental Protocols
Rat Model of Allergic Inflammation:
-
Animal Model: Male Sprague-Dawley rats.
-
Sensitization: Rats were sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide.
-
Antigen Challenge: Fourteen days after sensitization, rats were challenged with an aerosolized OVA solution.
-
Treatment: Terbutaline (0.3 mg/kg) or saline (placebo) was administered subcutaneously 30 minutes before the OVA challenge.
-
Outcome Measures: 24 hours post-challenge, bronchoalveolar lavage was performed to collect BALF. Total and differential cell counts were determined. NGF levels in the BALF supernatant were measured by ELISA.
Mouse Model of Allergic Asthma:
-
Animal Model: Female BALB/c mice.
-
Sensitization: Mice were sensitized with intraperitoneal injections of OVA and aluminum hydroxide on days 0 and 14.
-
Antigen Challenge: From day 21 to 27, mice were challenged daily with aerosolized 1% OVA.
-
Treatment: Mice were treated with inhaled racemic terbutaline or vehicle (placebo) 30 minutes prior to each OVA challenge.
-
Outcome Measures: 24 hours after the final challenge, airway hyperresponsiveness to methacholine was assessed using whole-body plethysmography. BALF was then collected for total and differential inflammatory cell counts.
Signaling Pathways and Experimental Workflow
The therapeutic effects of terbutaline are initiated by its binding to the β2-adrenergic receptor, a G-protein coupled receptor. This interaction triggers a signaling cascade that ultimately leads to bronchodilation and anti-inflammatory effects.
Caption: Terbutaline Signaling Pathway in Airway Smooth Muscle Cells.
The experimental workflow for a typical animal model of allergic asthma involves several key stages, from sensitization to data analysis.
Caption: General Experimental Workflow for Animal Models of Allergic Asthma.
A Head-to-Head In-Vitro Comparison of Terbutaline and Formoterol for β2-Adrenergic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in-vitro pharmacological properties of Terbutaline and Formoterol, two clinically significant β2-adrenergic receptor agonists. The data presented is compiled from peer-reviewed studies to assist in research and development decisions.
Introduction
Terbutaline is a short-acting β2-adrenergic agonist (SABA) utilized for the rapid relief of bronchospasm. Formoterol, in contrast, is a long-acting β2-adrenergic agonist (LABA) known for its prolonged bronchodilatory effects and is used for maintenance therapy in obstructive airway diseases. While both drugs target the same receptor, their molecular interactions and resulting cellular responses exhibit distinct profiles. This guide delves into a head-to-head comparison of their in-vitro performance, focusing on key pharmacological parameters.
Quantitative Pharmacological Data
The following table summarizes the key in-vitro pharmacological parameters for Terbutaline and Formoterol, derived from studies on Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.
| Parameter | Terbutaline | Formoterol | Reference |
| Receptor Binding Affinity (pKi) | 6.2 ± 0.1 | 7.7 ± 0.1 | [1] |
| Functional Potency (pEC50) in cAMP Assay | 6.9 ± 0.1 | 8.3 ± 0.1 | [1] |
| Intrinsic Efficacy (Emax) in cAMP Assay (% of Isoprenaline) | 88% | 97% | [1] |
Note: The data presented here is from a single study to ensure consistency in experimental conditions.[1] Values are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
Both Terbutaline and Formoterol exert their effects through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling, ultimately resulting in smooth muscle relaxation.
The experimental workflows for determining the key pharmacological parameters are outlined below.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of Terbutaline and Formoterol for the human β2-adrenergic receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of the radioligand (e.g., [3H]-CGP12177, a β-adrenoceptor antagonist), and varying concentrations of the unlabeled competitor drug (Terbutaline or Formoterol).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol).
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then fitted to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol is a representative method for determining the functional potency (EC50) and intrinsic efficacy (Emax) of Terbutaline and Formoterol.
-
Cell Culture and Labeling:
-
CHO cells stably expressing the human β2-adrenoceptor are seeded in multi-well plates and grown to near confluence.
-
The cells are then incubated with a medium containing [3H]-adenine for a period (e.g., 2 hours) to allow for its incorporation into the intracellular ATP pool.
-
-
Agonist Stimulation:
-
The labeling medium is removed, and the cells are washed with a serum-free medium.
-
A phosphodiesterase inhibitor (e.g., 1 mM IBMX) is added to prevent the degradation of newly synthesized cAMP.
-
Cells are then stimulated with varying concentrations of the β2-agonist (Terbutaline or Formoterol) or a reference full agonist (e.g., Isoprenaline) for a defined period (e.g., 15 minutes) at 37°C.
-
-
cAMP Isolation and Quantification:
-
The stimulation is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
The intracellular [3H]-cAMP is separated from other radiolabeled adenine nucleotides using sequential column chromatography (e.g., Dowex and alumina columns).
-
The amount of [3H]-cAMP is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The results are expressed as the percentage conversion of [3H]-ATP to [3H]-cAMP.
-
Concentration-response curves are generated by plotting the percentage conversion against the logarithm of the agonist concentration.
-
The data are fitted to a sigmoidal dose-response model using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response produced by the agonist).
-
The intrinsic efficacy is often expressed as a percentage of the maximal response produced by a full agonist like Isoprenaline.
-
Conclusion
The in-vitro data clearly delineates the pharmacological profiles of Terbutaline and Formoterol. Formoterol exhibits a significantly higher binding affinity and functional potency for the human β2-adrenergic receptor compared to Terbutaline.[1] Furthermore, Formoterol demonstrates a higher intrinsic efficacy, acting as a near-full agonist, while Terbutaline behaves as a potent partial agonist. These in-vitro characteristics are consistent with their clinical classifications as a long-acting and a short-acting β2-agonist, respectively, and provide a fundamental basis for their differential therapeutic applications. This guide serves as a valuable resource for researchers and professionals in the field of respiratory drug discovery and development.
References
Terbutaline's Selectivity for Beta-2 Adrenergic Receptors: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of terbutaline's pharmacological activity at human beta-1 (β1) and beta-2 (β2) adrenergic receptors. The data presented herein confirms terbutaline's significant selectivity for the β2 adrenergic receptor, a key characteristic underlying its therapeutic efficacy as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Terbutaline's Receptor Selectivity
Experimental data from a comprehensive study by Baker (2010) utilizing radioligand binding and functional assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant β1 and β2 adrenergic receptors provide a clear quantitative measure of terbutaline's selectivity. The key parameters from this study, including the negative logarithm of the inhibitor constant (pKi) and the negative logarithm of the half-maximal effective concentration (pEC50), are summarized below.
| Parameter | Receptor Subtype | Terbutaline | Selectivity Ratio (β2/β1) | Reference |
| Binding Affinity (pKi) | β1-adrenergic | 4.58 ± 0.05 | 61.7 | [1] |
| β2-adrenergic | 6.37 ± 0.06 | [1] | ||
| Functional Potency (pEC50) | β1-adrenergic | 5.53 ± 0.11 | 24.5 | [1] |
| β2-adrenergic | 6.92 ± 0.04 | [1] |
Key Findings:
-
Binding Affinity: Terbutaline exhibits a 61.7-fold higher binding affinity for the β2 adrenergic receptor compared to the β1 subtype. This is evident from the pKi values of 6.37 for β2 and 4.58 for β1.[1]
-
Functional Potency: In a functional assay measuring cyclic AMP (cAMP) accumulation, terbutaline was 24.5-fold more potent at the β2 adrenergic receptor (pEC50 = 6.92) than at the β1 receptor (pEC50 = 5.53).
This significant selectivity for the β2 adrenergic receptor is the molecular basis for terbutaline's therapeutic action, leading to bronchodilation with a reduced potential for cardiac side effects associated with β1 receptor stimulation.
Experimental Methodologies
The quantitative data presented above were obtained through rigorous experimental protocols, as detailed below.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound (terbutaline) by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing either the human β1 or β2-adrenoceptor are cultured to confluence.
-
Assay Setup: Whole-cell binding assays are performed in 96-well plates.
-
Competition Reaction: Cells are incubated with a fixed concentration of a non-selective radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled competitor, terbutaline.
-
Incubation: The reaction is incubated at 37°C to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated, and unbound radioligand is separated from the cell-bound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the cells is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of terbutaline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger, cyclic AMP (cAMP), upon receptor activation.
Protocol:
-
Cell Culture and Labeling: CHO-K1 cells expressing either the human β1 or β2-adrenoceptor are cultured and pre-incubated with [3H]-adenine to label the intracellular ATP pool.
-
Agonist Stimulation: The cells are then incubated with varying concentrations of terbutaline for a defined period.
-
Termination and Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular contents.
-
Separation of cAMP: The newly synthesized [3H]-cAMP is separated from other radiolabeled adenine nucleotides using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantification: The amount of [3H]-cAMP is determined by liquid scintillation counting.
-
Data Analysis: The concentration of terbutaline that produces 50% of the maximal cAMP response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of β1 and β2 adrenergic receptors and the workflows of the key experimental assays used to determine terbutaline's selectivity.
Caption: Beta-1 and Beta-2 Adrenergic Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Caption: cAMP Accumulation Assay Workflow
References
Reproducibility of Terbutaline's Effects: A Comparative Guide for Researchers
An objective analysis of terbutaline's performance across various laboratory settings, supported by experimental data and detailed protocols.
Terbutaline, a selective β2-adrenergic agonist, is widely utilized in research and clinical settings for its potent bronchodilator and tocolytic effects. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of smooth muscle in the bronchi and uterus.[1][2][3] However, the reproducibility of its effects can be influenced by various factors across different laboratory environments, including experimental models, protocols, and methods of data acquisition. This guide provides a comparative overview of terbutaline's performance, summarizing quantitative data from various studies, detailing experimental methodologies, and visualizing key pathways to enhance understanding and aid in the design of future research.
Comparative Efficacy of Terbutaline in Preterm Labor
Terbutaline has been investigated for its ability to suppress uterine contractions and prolong gestation in cases of preterm labor. While it can be effective in delaying delivery for up to 48 hours, its long-term efficacy and safety have been subjects of scrutiny.[2][4]
| Study Parameter | Study A | Study B |
| Objective | Compare the efficacy of terbutaline and salbutamol in suppressing preterm labor. | Assess the effectiveness of terbutaline pump therapy for maintenance tocolysis. |
| Study Design | Randomized Clinical Trial | Systematic Review |
| Primary Outcome | Prolongation of pregnancy | Neonatal outcomes |
| Key Findings | Terbutaline was more effective than salbutamol in prolonging gestation beyond 48 hours. | No evidence that terbutaline pump therapy improves neonatal outcomes. |
| Reported Side Effects | Tachycardia and anxiety were more frequent with salbutamol. | Maternal cardiovascular events. |
Bronchodilator Effects of Terbutaline in Asthma Models
In the context of respiratory research, terbutaline is a valuable tool for studying bronchodilation. Its effects on airway smooth muscle relaxation are well-documented in both in vitro and in vivo models.
| Experimental Model | Key Parameters Measured | Notable Findings |
| Isolated Guinea Pig Trachea | Isotonic and isometric contractions | Terbutaline effectively relaxes pre-contracted tracheal smooth muscle in a dose-dependent manner. |
| Rat Model of Asthma | Airway hyperresponsiveness | Intratracheal administration of terbutaline significantly reduces bronchoconstriction induced by methacholine. |
| Human Bronchial Smooth Muscle Cells | Intracellular cAMP levels | Terbutaline stimulation leads to a significant increase in cyclic AMP, correlating with cellular relaxation. |
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility of experimental findings. Below are summaries of methodologies employed in studies evaluating terbutaline's effects.
In Vitro Assessment of Bronchodilator Activity
-
Tissue Preparation: Guinea pig tracheas are excised and placed in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal rings are pre-contracted with a contractile agonist such as histamine or methacholine.
-
Terbutaline Administration: Increasing concentrations of terbutaline are added to the organ bath in a cumulative fashion.
-
Data Acquisition: Changes in tracheal muscle tension are recorded using an isometric force transducer. Dose-response curves are then constructed to determine the EC50 of terbutaline.
In Vivo Evaluation of Tocolytic Effects in a Rat Model
-
Animal Model: Pregnant Wistar rats on day 18 of gestation are used.
-
Induction of Uterine Contractions: Uterine contractions are induced by the administration of prostaglandin F2α.
-
Terbutaline Treatment: A subcutaneous injection of terbutaline is administered to the treatment group.
-
Measurement of Uterine Activity: Intrauterine pressure is monitored using a fluid-filled catheter connected to a pressure transducer. The frequency and amplitude of contractions are analyzed.
Visualizing Terbutaline's Mechanism of Action
To understand the molecular events initiated by terbutaline, it is essential to visualize its signaling pathway.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbutaline Monograph for Professionals - Drugs.com [drugs.com]
- 3. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 4. Introduction - Terbutaline Pump for the Prevention of Preterm Birth - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Terbutaline and Magnesium Sulfate for Tocolysis in Preterm Labor
An Objective Guide for Researchers and Drug Development Professionals
In the management of preterm labor, the use of tocolytic agents to delay delivery and allow for fetal maturation remains a critical intervention. Among the therapeutic options, Terbutaline, a beta-adrenergic agonist, and Magnesium Sulfate, a calcium antagonist, have been extensively studied and utilized. This guide provides a comprehensive comparison of their tocolytic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
The tocolytic effects of Terbutaline and Magnesium Sulfate are achieved through distinct intracellular signaling pathways, both ultimately leading to the relaxation of myometrial smooth muscle.
Terbutaline's mechanism is initiated by its binding to β2-adrenergic receptors on the surface of myometrial cells. This activation stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[1][2]
Magnesium Sulfate , conversely, is believed to exert its tocolytic effect primarily by acting as a calcium antagonist. It is thought to compete with calcium ions for entry into myometrial cells through voltage-gated channels. By reducing the influx of calcium, Magnesium Sulfate decreases the availability of calcium required for the activation of myosin light-chain kinase, an essential enzyme for muscle contraction.[3]
Comparative Efficacy: Prolonging Gestation
Clinical trials have sought to compare the effectiveness of Terbutaline and Magnesium Sulfate in delaying delivery. The primary outcome measured is often the prolongation of pregnancy, typically assessed at 48 hours and beyond, to allow for the administration of corticosteroids to enhance fetal lung maturity.
| Efficacy Outcome | Terbutaline | Magnesium Sulfate | Reference |
| Pregnancy Prolongation > 48 hours | No significant difference | No significant difference | [4][5] |
| Mean Pregnancy Prolongation (days) | 5.0 ± 3.2 weeks | 7.1 ± 3.9 weeks | |
| Delivery at ≥ 37 weeks | 52% | 74% |
Maternal and Neonatal Side Effects: A Tolerability Profile
The clinical utility of a tocolytic agent is not solely determined by its efficacy but also by its side-effect profile for both the mother and the neonate.
Maternal Adverse Events
| Maternal Side Effect | Terbutaline | Magnesium Sulfate | Reference |
| Palpitations/Tachycardia | More frequent | Less frequent | |
| Hypotension | Can occur | More frequent | |
| Pulmonary Edema | Risk present | Risk present | |
| Nausea/Vomiting | Less frequent | More frequent | |
| Flushing/Warmth | Less frequent | More frequent | |
| Headache | Can occur | More frequent | |
| Discontinuation due to side effects | 81.5% reported at least one side effect | 47.8% reported at least one side effect |
Neonatal Adverse Events
| Neonatal Side Effect | Terbutaline | Magnesium Sulfate | Reference |
| Fetal Tachycardia | More frequent | Less frequent | |
| Hypoglycemia | Can occur | Less common | |
| Hypotonia/Lethargy | Less common | Can occur | |
| Bone Demineralization (prolonged use) | Not reported | Can occur |
Experimental Protocols: A Framework for Comparative Studies
The following outlines a generalized experimental protocol for a randomized controlled trial comparing the tocolytic effects of Terbutaline and Magnesium Sulfate.
1. Patient Population:
-
Inclusion Criteria: Pregnant women between 24 and 34 weeks of gestation with a diagnosis of preterm labor, confirmed by regular uterine contractions and documented cervical change.
-
Exclusion Criteria: Patients with contraindications to either medication, fetal distress, chorioamnionitis, severe preeclampsia, or other conditions where prolongation of pregnancy is not indicated.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either Terbutaline or Magnesium Sulfate.
-
Double-blinding may be employed where feasible, although differences in administration routes and side effects can make this challenging.
3. Drug Administration:
-
Terbutaline: Typically administered subcutaneously (e.g., 0.25 mg every 20-30 minutes for three doses) or as a continuous intravenous infusion, with the dose titrated based on uterine activity and maternal heart rate.
-
Magnesium Sulfate: Administered as an intravenous loading dose (e.g., 4-6 grams over 20-30 minutes) followed by a continuous maintenance infusion (e.g., 1-4 grams per hour). The infusion rate is adjusted based on uterine response and maternal serum magnesium levels to maintain a therapeutic range and avoid toxicity.
4. Monitoring and Outcome Assessment:
-
Maternal Monitoring: Continuous monitoring of uterine contractions, maternal heart rate, blood pressure, and respiratory rate. For patients receiving Magnesium Sulfate, regular assessment of deep tendon reflexes and serum magnesium levels is crucial.
-
Fetal Monitoring: Continuous electronic fetal heart rate monitoring.
-
Efficacy Outcomes: The primary efficacy endpoint is typically the successful delay of delivery for at least 48 hours. Secondary outcomes include the proportion of patients remaining undelivered at 7 days, the mean prolongation of pregnancy, and the gestational age at delivery.
-
Safety Outcomes: Systematic recording of all maternal and neonatal adverse events. Maternal side effects are often categorized by severity. Neonatal outcomes include Apgar scores, birth weight, need for neonatal intensive care unit (NICU) admission, and the incidence of specific complications.
Conclusion
Both Terbutaline and Magnesium Sulfate have demonstrated efficacy in the short-term prolongation of pregnancy in cases of preterm labor. The choice between these agents often involves a careful consideration of the maternal and fetal clinical context, as well as the distinct side-effect profiles of each drug. While Terbutaline may be associated with more cardiovascular side effects, Magnesium Sulfate requires close monitoring to prevent toxicity. This comparative guide, based on available experimental data, serves as a valuable resource for informing future research and development in the critical area of tocolysis.
References
- 1. Acute tocolysis for fetal distress: terbutaline versus magnesium sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A prospective comparison of terbutaline and magnesium for tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of magnesium sulfate, terbutaline and a placebo for inhibition of preterm labor. A randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of magnesium sulfate and terbutaline for the arrest of premature labor. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Terbutaline as a Research Standard for Bronchodilation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of terbutaline with other commonly used beta-2 adrenergic agonists, namely albuterol (salbutamol) and formoterol, to validate its use as a research standard in studies of bronchodilation. The information presented is based on a review of preclinical and clinical data to aid researchers in selecting the appropriate reference compound for their studies.
Comparative Efficacy and Pharmacodynamics
Terbutaline, a short-acting beta-2 agonist (SABA), is widely used in research to induce bronchodilation and study airway smooth muscle relaxation. Its efficacy is comparable to albuterol, another SABA, though some studies suggest subtle differences in onset and subjective patient preference. Formoterol, a long-acting beta-2 agonist (LABA) with a rapid onset of action, generally demonstrates greater potency and a longer duration of effect compared to both terbutaline and albuterol.
Below is a summary of key performance indicators for these compounds based on available clinical and preclinical data.
Table 1: Comparison of Bronchodilator Performance Characteristics
| Parameter | Terbutaline | Albuterol (Salbutamol) | Formoterol |
| Drug Class | Short-Acting Beta-2 Agonist (SABA) | Short-Acting Beta-2 Agonist (SABA) | Long-Acting Beta-2 Agonist (LABA) |
| Onset of Action | Rapid | Rapid | Rapid |
| Duration of Action | 4-6 hours | 4-6 hours | Up to 12 hours |
| Clinical Efficacy (FEV1 Improvement) | Significant improvement in FEV1. | Significant improvement in FEV1. | Generally greater and more sustained improvement in FEV1 compared to SABAs. |
| Potency (Relative) | High | High | Higher than terbutaline and albuterol. |
Table 2: Clinical Trial Data on FEV1 and PEF Changes
| Study Comparison | Drug(s) & Dosage | Key Findings on Efficacy |
| Formoterol vs. Terbutaline | Formoterol (4.5 µg, as needed) vs. Terbutaline (0.5 mg, as needed) | Patients on formoterol had larger increases in FEV1 (5%) and morning and evening peak expiratory flow (PEF) than those on terbutaline. |
| Formoterol vs. Terbutaline | Formoterol (12 µg, twice daily) vs. Terbutaline (500 µg, four times daily) | Formoterol group showed a significant improvement in morning PEF compared to the terbutaline group. |
| Albuterol vs. Terbutaline | Nebulized Albuterol (2.5 mg) vs. Subcutaneous Terbutaline (0.25 mg) | Both showed significant improvement in respiratory distress, with albuterol providing greater subjective improvement. No significant difference in PEFR scores. |
| Albuterol vs. Terbutaline (MDI) | Metered-Dose Inhaler | Both drugs produced rapid and significant bronchodilation of approximately 4-hour duration with no statistically significant difference in pulmonary response. |
Signaling Pathway of Beta-2 Adrenergic Receptor-Mediated Bronchodilation
The binding of a beta-2 adrenergic agonist, such as terbutaline, to its receptor on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and bronchodilation. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.
Experimental Protocols
Measurement of Forced Expiratory Volume in 1 Second (FEV1)
This protocol outlines the standardized procedure for measuring FEV1, a key indicator of bronchodilator efficacy in clinical research.
Objective: To assess the volume of air forcefully exhaled in the first second after a maximal inhalation.
Equipment: Calibrated spirometer, nose clips.
Procedure:
-
Patient Preparation: The patient should be seated comfortably in an upright position. Explain the procedure clearly and demonstrate the maneuver.
-
Baseline Measurement:
-
The patient wears a nose clip to prevent air leakage through the nose.
-
The patient is instructed to take a full, deep breath (to total lung capacity).
-
Without hesitation, the patient places their mouth tightly around the spirometer's mouthpiece.
-
The patient exhales as hard and as fast as possible for at least 6 seconds.
-
Record the FEV1 from this maneuver.
-
Repeat the procedure at least three times, with a short rest in between, to ensure reproducibility. The two largest FEV1 values should be within 150 mL of each other.
-
-
Post-Bronchodilator Measurement:
-
Administer the bronchodilator (e.g., terbutaline) at the specified dose.
-
Wait for the appropriate time interval as per the drug's onset of action (typically 15-30 minutes for a SABA).
-
Repeat the FEV1 measurement procedure as described in step 2.
-
-
Data Analysis: The change in FEV1 from baseline is calculated to determine the bronchodilator response. A significant response is typically defined as an increase of at least 12% and 200 mL from the baseline FEV1.
Methacholine Challenge Test
This bronchoprovocation test is used to assess airway hyperresponsiveness and can be employed to evaluate the protective effects of a bronchodilator.
Objective: To determine the concentration of methacholine that causes a 20% fall in FEV1 (PC20).
Equipment: Spirometer, nebulizer, methacholine solutions of increasing concentrations, saline (diluent), resuscitation equipment.
Procedure:
-
Baseline Spirometry: Perform baseline FEV1 measurements as described above.
-
Diluent Inhalation: The patient inhales nebulized saline to establish a control response. Repeat FEV1 measurement after inhalation.
-
Methacholine Administration:
-
Administer the lowest concentration of methacholine via the nebulizer for a standardized duration (e.g., 2 minutes of tidal breathing).
-
Measure FEV1 at 30 and 90 seconds after inhalation.
-
-
Dose Escalation: If the FEV1 fall is less than 20%, administer the next higher concentration of methacholine. Repeat step 3.
-
Endpoint: Continue the dose escalation until the FEV1 falls by 20% or more from the post-diluent baseline, or the highest concentration of methacholine has been administered.
-
PC20 Calculation: The PC20 is calculated by interpolation from the last two methacholine concentrations.
-
Reversal: Administer a rescue bronchodilator (e.g., albuterol) to reverse the bronchoconstriction and ensure the patient's FEV1 returns to baseline.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo study of bronchodilators.
Caption: Workflow for a comparative clinical trial of bronchodilators.
Conclusion
Terbutaline remains a valid and effective research standard for inducing bronchodilation, particularly in preclinical models and clinical studies focused on short-acting beta-2 agonists. Its well-characterized pharmacology and rapid onset of action make it a reliable positive control. However, for studies investigating long-acting bronchodilator effects or requiring a compound with higher potency, for
Navigating Tocolysis: A Comparative Guide to Terbutaline and Novel Compounds in Preterm Labor Inhibition
For Immediate Release
In the critical field of obstetrics, the management of preterm labor remains a significant challenge, with the primary goal of delaying delivery to allow for fetal maturation and the administration of antenatal corticosteroids. For decades, beta-adrenergic receptor agonists like terbutaline have been a cornerstone of tocolytic therapy. However, the quest for agents with improved efficacy and a more favorable safety profile has led to the development of novel compounds targeting different signaling pathways involved in uterine contractions. This guide provides a comprehensive comparison of terbutaline with these emerging therapies, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Executive Summary
This guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the comparative performance of terbutaline versus novel tocolytic agents. While terbutaline effectively reduces uterine contractility, its use is often limited by maternal and fetal side effects. Newer agents, including calcium channel blockers (nifedipine), oxytocin receptor antagonists (atosiban and the investigational drug retosiban), and prostaglandin F2α receptor antagonists (the investigational drug OBE022), offer alternative mechanisms of action with potentially improved safety and tolerability. This document synthesizes clinical trial data, outlines experimental methodologies for evaluating tocolytic efficacy, and provides clear visualizations of the relevant signaling pathways to inform future research and development in this critical therapeutic area.
Comparative Efficacy and Safety
The selection of a tocolytic agent involves a careful balance between its ability to prolong gestation and the risk of adverse effects for both the mother and the fetus. The following tables summarize quantitative data from comparative clinical studies.
Table 1: Efficacy of Tocolytic Agents in Delaying Preterm Labor
| Compound Class | Drug | Primary Efficacy Endpoint | Results | Study Reference |
| Beta-Adrenergic Agonist | Terbutaline | Prolongation of pregnancy | Comparable to nifedipine in delaying delivery for 48 hours.[1][2] | Clinical Trial |
| Comparable to atosiban in delaying delivery for 48 hours (85.3% vs 86.1%).[3][4][5] | Randomized, double-blind, controlled study | |||
| Calcium Channel Blocker | Nifedipine | Prolongation of pregnancy | No statistically significant difference compared to terbutaline for prolongation of gestation to 48 hours. | Randomized Controlled Trial |
| Oxytocin Receptor Antagonist | Atosiban | Prolongation of pregnancy | Tocolytic effectiveness at 48 hours comparable to terbutaline (86.1% vs 85.3%). | Randomized, double-blind, controlled study |
| Prostaglandin Inhibitor | Indomethacin | Prolongation of pregnancy | Effective in long-term tocolysis, with no significant difference from terbutaline in the percentage of patients achieving 34 weeks of gestation. | Randomized Controlled Trial |
| Novel Oxytocin Receptor Antagonist | Retosiban | Time to delivery | In a phase 2 study, retosiban showed a mean increase in time to delivery of 8.2 days compared to placebo. | Phase 2 Proof-of-Concept Study |
| Novel PGF2α Receptor Antagonist | OBE022 | Inhibition of uterine contractions | Demonstrated potent tocolytic effects in ex vivo human tissues and in vivo animal models. | Preclinical Studies |
Table 2: Maternal and Fetal Side Effects of Tocolytic Agents
| Compound Class | Drug | Common Maternal Side Effects | Common Fetal/Neonatal Side Effects | Study Reference |
| Beta-Adrenergic Agonist | Terbutaline | Tachycardia, anxiety, tremor, nausea, dizziness. Higher incidence of acidosis and elevated arterial lactate compared to atosiban. | Increased heart rate. | Comparative and Retrospective Studies |
| Calcium Channel Blocker | Nifedipine | Hypotension, flushing, headache. Generally fewer side effects than terbutaline. | Less effect on fetal heart rate compared to terbutaline. | Randomized Controlled Trials |
| Oxytocin Receptor Antagonist | Atosiban | Fewer clinically important adverse events compared to terbutaline. | Superior safety profile compared to terbutaline. | Randomized, double-blind, controlled study |
| Prostaglandin Inhibitor | Indomethacin | Minimal maternal complaints. | Constriction of the fetal ductus arteriosus, oligohydramnios with long-term use. | Randomized Controlled Trials |
| Novel Oxytocin Receptor Antagonist | Retosiban | Favorable safety profile, comparable to placebo. | Adverse events comparable to placebo. | Phase 2 Proof-of-Concept Study |
| Novel PGF2α Receptor Antagonist | OBE022 | Well tolerated in Phase 1 trials. | Preclinical studies suggest a lack of fetal side effects (e.g., ductus arteriosus constriction) seen with NSAIDs. | Phase 1 and Preclinical Studies |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of these tocolytic agents are best understood by examining their respective signaling pathways within myometrial cells.
Terbutaline Signaling Pathway
Terbutaline, a β2-adrenergic agonist, binds to its receptor on myometrial cells, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK) and decreases intracellular calcium, resulting in smooth muscle relaxation.
Nifedipine Signaling Pathway
Nifedipine is a calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels. This reduction in intracellular calcium prevents the activation of MLCK, thereby inhibiting uterine contractions.
References
- 1. rjppd.org [rjppd.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Potency of the Novel Tocolytics 2-APB, Glycyl-H-1152, and HC-067047 in Pregnant Human Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tocolytic Strategy: Modulating Cx43 Activity by S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relaxant effect of nifedipine in human uterine smooth muscle and the BK(Ca) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Terbutaline in Combination Asthma Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline, a short-acting beta-2 adrenergic agonist (SABA), is a cornerstone in the management of acute asthma symptoms, primarily through its bronchodilatory effects. However, the chronic nature of asthma often necessitates a multi-faceted therapeutic approach. This guide provides a comprehensive comparison of the synergistic effects of terbutaline when used in combination with other classes of asthma medications, including inhaled corticosteroids (ICS), leukotriene receptor antagonists (LTRAs), and methylxanthines. By examining the available experimental data, this guide aims to offer valuable insights for researchers and drug development professionals in the field of respiratory medicine.
I. Terbutaline in Combination with Inhaled Corticosteroids (ICS)
The combination of a SABA like terbutaline with an ICS such as budesonide is a common strategy in asthma management. This approach targets both the acute bronchoconstriction and the underlying chronic inflammation characteristic of asthma.
A. Experimental Data Comparison
The following table summarizes the key findings from clinical studies evaluating the synergistic effects of terbutaline and budesonide combination therapy compared to monotherapy.
| Outcome Measure | Terbutaline Monotherapy | Budesonide Monotherapy | Terbutaline + Budesonide Combination | Key Findings |
| Lung Function | ||||
| Afternoon and Nocturnal PEF | Improvement noted | Significant Improvement | Significantly greater improvement compared to terbutaline alone[1] | The combination therapy demonstrates a superior effect on improving daily lung function variability. |
| FEV1 | No significant change | No significant change | No significant change in mean FEV1 in mild asthma[1] | In mild asthma, the combination did not significantly alter the mean FEV1 compared to monotherapy. However, in acute settings, the combination leads to significant improvements in FEV1.[2] |
| Bronchial Hyperresponsiveness | ||||
| PC20 (Histamine) | - | Significant Improvement | Significantly greater improvement in PC20 after 4 and 8 weeks compared to terbutaline alone[1] | The combination therapy is more effective in reducing airway hyperresponsiveness, a key feature of asthma. |
| Symptom Scores | ||||
| Wheeze | Improvement | Significant Improvement | Improved wheeze symptoms compared to terbutaline alone[1] | The addition of an ICS to SABA therapy leads to better control of wheezing. |
| Cough and Dyspnea | No significant difference | No significant difference | No significant difference between treatments | The impact on cough and dyspnea may be less pronounced or require longer-term assessment. |
| Inflammatory Markers | ||||
| IL-6, BNP, CRP | - | Reduction | Significant reduction in levels after treatment | Combination therapy effectively reduces systemic inflammatory markers associated with asthma exacerbations. |
B. Experimental Protocols
Study Design: A common design is a double-blind, randomized, placebo-controlled crossover study.
-
Participants: Children or adults with a confirmed diagnosis of mild to moderate persistent asthma.
-
Treatment Arms:
-
Terbutaline (e.g., 500 mcg four times daily) + Placebo
-
Budesonide (e.g., 200 mcg twice daily) + Terbutaline (as needed)
-
Terbutaline (e.g., 500 mcg four times daily) + Budesonide (e.g., 200 mcg twice daily)
-
-
Duration: Typically, treatment periods last for several weeks (e.g., 8 weeks) with a washout period in between for crossover designs.
-
Outcome Measures:
-
Lung Function: Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF) are measured using spirometry at baseline and at regular intervals throughout the study.
-
Bronchial Hyperresponsiveness: Assessed by measuring the provocative concentration of a substance (e.g., histamine or methacholine) that causes a 20% fall in FEV1 (PC20).
-
Symptom Scores: Patients record their daily symptoms (e.g., wheezing, cough, dyspnea) in a diary.
-
Inflammatory Markers: Blood or sputum samples are collected to measure levels of inflammatory markers such as Interleukin-6 (IL-6), Brain Natriuretic Peptide (BNP), and C-reactive protein (CRP) using techniques like enzyme-linked immunosorbent assay (ELISA).
-
C. Signaling Pathways and Experimental Workflow
The synergistic effect of terbutaline and budesonide stems from their distinct but complementary mechanisms of action.
References
Independent Validation of Terbutaline's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research on the effects of Terbutaline. It includes a synthesis of quantitative data from multiple studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Terbutaline is a selective beta-2 adrenergic receptor agonist widely recognized for its bronchodilator and tocolytic properties. Its primary applications are in the management of asthma and the inhibition of preterm labor. This guide delves into the independent validation of its effects by comparing data and methodologies from various published studies.
Terbutaline's Mechanism of Action: A Signaling Cascade
Terbutaline exerts its effects by binding to β2-adrenergic receptors, initiating a well-defined intracellular signaling cascade. This pathway leads to the relaxation of smooth muscle in the bronchi and uterus.[1] The key steps involve the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately decrease intracellular calcium concentrations, resulting in smooth muscle relaxation.[2]
Comparative Efficacy in Asthma Management
The bronchodilatory effect of Terbutaline is primarily assessed by measuring the improvement in Forced Expiratory Volume in one second (FEV1). Multiple independent clinical trials have validated its efficacy, demonstrating a dose-dependent response.
| Study / Parameter | Terbutaline Dose | Mean Baseline FEV1 (L) | Mean Peak FEV1 Increase (%) | Study Design |
| Study A | 250 µg (inhaled) | 1.14 | 15% | Prospective, single-blind |
| Study B | 500 µg (inhaled) | 0.92 | Not specified, but significant improvement | Double-blind, placebo-controlled, crossover |
| Study C | 0.5 mg, 1 mg, 2 mg, 4 mg (inhaled) | Not specified | Dose-related increase | Dose-response study |
| Study D | 65 µg vs 250 µg (inhaled via spacer) | Not specified | Significant difference after 1st dose | Cumulative dose-response |
Comparative Efficacy in Preterm Labor Management
Terbutaline's tocolytic effect is aimed at prolonging gestation in cases of preterm labor. The primary outcome measured in these studies is the prolongation of pregnancy. However, its use for this indication is associated with a black box warning from the FDA regarding prolonged use beyond 48-72 hours due to risks of serious maternal heart problems.[3]
| Study / Parameter | Terbutaline Administration | Mean Gestational Age at Delivery (weeks) | Pregnancy Prolongation (days) | Study Design |
| Meta-Analysis A | Subcutaneous pump | Favored pump for delivery at <32 & <37 weeks | 5.5 to 25.3 | Systematic review and meta-analysis |
| Study E | Subcutaneous pump vs. oral tocolytics | 35.2 ± 2.0 vs. 34.5 ± 2.3 | Not specified | Randomized controlled trial |
Detailed Experimental Protocols
To ensure the reproducibility and independent validation of research findings, detailed experimental protocols are crucial. Below are generalized protocols for key in vitro and in vivo experiments used to assess the effects of Terbutaline.
In Vitro Experimental Protocols
1. Beta-2 Adrenergic Receptor Radioligand Binding Assay
This assay quantifies the affinity of Terbutaline for the β2-adrenergic receptor.
-
Objective: To determine the binding affinity (Ki) of Terbutaline to β2-adrenergic receptors.
-
Materials: Cell membranes expressing β2-adrenergic receptors, radiolabeled ligand (e.g., [3H]-CGP 12177), unlabeled Terbutaline, binding buffer, glass fiber filters, scintillation counter.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.
-
Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled Terbutaline and the cell membranes in a binding buffer.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[4]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of Terbutaline, which is then converted to the binding affinity constant (Ki).
-
2. cAMP Accumulation Assay
This assay measures the functional consequence of Terbutaline binding to the β2-adrenergic receptor.
-
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to Terbutaline stimulation.
-
Materials: Whole cells expressing β2-adrenergic receptors, Terbutaline, cell lysis buffer, cAMP assay kit (e.g., HTRF, ELISA).
-
Methodology:
-
Culture cells expressing the β2-adrenergic receptor in a multi-well plate.
-
Treat the cells with varying concentrations of Terbutaline for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Generate a dose-response curve to determine the EC50 of Terbutaline for cAMP production.
-
3. Isolated Organ Bath for Smooth Muscle Relaxation
This ex vivo assay directly measures the physiological effect of Terbutaline on smooth muscle tissue.
-
Objective: To assess the relaxant effect of Terbutaline on pre-contracted tracheal or uterine smooth muscle.
-
Materials: Isolated tracheal or uterine tissue rings, organ bath apparatus, physiological salt solution (e.g., Krebs-Henseleit), a contractile agent (e.g., methacholine, KCl), Terbutaline, force transducer, data acquisition system.
-
Methodology:
-
Suspend isolated tissue rings in an organ bath containing warmed and aerated physiological salt solution.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction with a contractile agent.
-
Once a stable contraction is achieved, add cumulative concentrations of Terbutaline to the bath.
-
Record the changes in muscle tension using a force transducer.
-
Express the relaxation as a percentage of the pre-induced contraction and plot a concentration-response curve to determine the EC50 of Terbutaline.
-
In Vivo / Clinical Experimental Protocol
1. Bronchodilator Response in Asthmatic Patients
This clinical trial protocol assesses the efficacy of inhaled Terbutaline in improving lung function.
-
Objective: To evaluate the dose-response and time-course of the bronchodilator effect of inhaled Terbutaline.
-
Study Design: Double-blind, placebo-controlled, crossover study.
-
Participants: Patients with a diagnosis of stable asthma.
-
Methodology:
-
Establish baseline lung function by measuring FEV1 and Peak Expiratory Flow Rate (PEFR) using spirometry.
-
Administer a single or cumulative dose of inhaled Terbutaline or a matching placebo.
-
Measure FEV1 and PEFR at regular intervals (e.g., 15, 30, 60, 120, 180, and 240 minutes) post-administration.
-
Monitor for adverse effects such as changes in heart rate and blood pressure.
-
After a washout period, participants cross over to the other treatment arm.
-
Analyze the data to compare the change in FEV1 and PEFR from baseline between the Terbutaline and placebo groups.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effectiveness of terbutaline pump for the prevention of preterm birth: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FDA Drug Safety Communication: New warnings against use of terbutaline to treat preterm labor | FDA [fda.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Disposal of Terbutaline: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of terbutaline is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage terbutaline waste, safeguarding both personnel and the environment.
Terbutaline, a bronchodilator used in pharmaceutical research and development, requires careful handling throughout its lifecycle, including its final disposal. While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), its potential for physiological effects necessitates a cautious and regulated disposal approach.[1][2] Adherence to federal, state, and local regulations is paramount to avoid environmental contamination and ensure workplace safety.[1][2][3]
Regulatory Framework for Terbutaline Disposal
The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), overseen by the EPA, and regulations from the Drug Enforcement Administration (DEA) for controlled substances. Terbutaline is not a DEA-scheduled controlled substance.
Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Terbutaline sulfate is not found on the P or U lists. Safety Data Sheets (SDS) for terbutaline sulfate do not indicate that it meets the criteria for ignitability, corrosivity, or reactivity. However, due to its pharmacological activity, it should be managed as a non-hazardous pharmaceutical waste to prevent its entry into the environment.
Step-by-Step Disposal Protocol for Terbutaline in a Laboratory Setting
The following protocol outlines the recommended procedure for the proper disposal of terbutaline waste, including pure compounds, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with terbutaline, including expired chemicals, unused solutions, contaminated personal protective equipment (PPE), glassware, and sharps, must be identified as pharmaceutical waste.
-
Segregate: This waste must be segregated from general laboratory trash and other chemical waste streams at the point of generation. Use designated, clearly labeled waste containers. It is best practice to use separate containers for solid and liquid waste.
2. Container Selection and Labeling:
-
Containers: Use containers that are chemically compatible with terbutaline, in good condition, and have secure, leak-proof closures. For liquid waste, plastic containers are often preferred.
-
Labeling: All waste containers must be labeled with the words "Pharmaceutical Waste," the name of the chemical (Terbutaline), and the date the waste was first added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Storage Conditions: Keep containers closed except when adding waste. Ensure the SAA is inspected weekly for leaks or deterioration of containers.
4. Waste Collection and Disposal:
-
Professional Disposal: Arrange for the collection of the terbutaline waste by a licensed hazardous and medical waste disposal company. These companies are equipped to transport and dispose of pharmaceutical waste in compliance with all regulations.
-
Incineration: The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility. This method destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Do Not:
-
Do not dispose of terbutaline down the drain.
-
Do not dispose of terbutaline in the regular trash.
-
Quantitative Data Summary
For laboratory settings, quantitative limits for waste accumulation are important for compliance.
| Parameter | Guideline | Regulation |
| Maximum Hazardous Waste in SAA | 55 gallons | 40 CFR 262.15 |
| Maximum Acutely Hazardous Waste (P-listed) in SAA | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
| pH for Corrosivity Characteristic | ≤ 2 or ≥ 12.5 | 40 CFR 261.22 |
| Flash Point for Ignitability Characteristic | < 140°F (60°C) | 40 CFR 261.21 |
Note: While terbutaline is not a listed hazardous waste, adhering to these quantity limits for overall chemical waste in the laboratory is a best practice.
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with terbutaline, a triple-rinse procedure is recommended before it is returned to general use or disposed of as non-hazardous waste.
Methodology:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., water, if the terbutaline formulation is water-soluble) to remove the bulk of the residue. Collect this initial rinsate as pharmaceutical waste.
-
Second Rinse: Rinse the glassware a second time with the solvent. This rinsate should also be collected as pharmaceutical waste.
-
Third Rinse: A final rinse with the solvent should be performed. This final rinsate can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Final Cleaning: After the triple rinse, the glassware can be washed with detergent and water as usual.
Logical Workflow for Terbutaline Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of terbutaline waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Terbutalone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Terbutalone, a beta-adrenoceptor agonist. The following procedural guidance is designed to directly address operational questions and establish a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risks. Skin contact and inhalation are primary routes of potential exposure.[1][2] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles or Face Shield | To protect against splashes, safety goggles are essential.[2][3] A face shield offers a fuller range of protection for the face and eyes.[2] |
| Hand Protection | Double Gloves | Wear two pairs of powder-free chemotherapy-grade gloves that meet ASTM D6978 standards. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. This prevents skin contact with the substance. |
| Respiratory Protection | N-95 or N-100 Respirator | An N-95 or N-100 particulate respirator should be used when handling the solid form of this compound to prevent inhalation of dust particles. Surgical masks are not sufficient. For large spills, a chemical cartridge-type respirator is necessary. |
| Additional Protective Wear | Shoe and Hair Covers | To prevent the spread of contamination, disposable shoe and hair covers should be worn in the designated handling area. |
Quantitative Data
The following table provides key quantitative data for this compound sulfate.
| Property | Value | Source |
| Melting Point | 247°C (476.6°F) | |
| Oral LD50 (Rat) | 8700 mg/kg | |
| Oral LD50 (Mouse) | 205 mg/kg | |
| Molecular Weight | 548.65 g/mol | |
| pH (Liquid Solution) | 3.0 to 5.0 |
Operational Plan for Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and personnel are trained in its proper use. Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
During Handling: Avoid creating dust when working with the solid form. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.
-
Spill Management: In case of a spill, immediately evacuate the area and restrict access. For large spills, respiratory protection with a chemical cartridge respirator is required. Carefully clean up the spill using appropriate absorbent materials and dispose of the waste in a sealed, labeled container.
Disposal Plan:
All waste contaminated with this compound, including used PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed container.
-
Disposal: Dispose of the waste container in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in standard laboratory trash or down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
